1-Acetyl-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-4(8)7-3-5-2-6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGDTYAVPSJOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166066 | |
| Record name | 1-Acetyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15625-88-4 | |
| Record name | 1-Acetyl-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Acetyl-1,2,4-triazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-Acetyl-1,2,4-triazole. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable experimental protocols. The 1,2,4-triazole moiety is a significant pharmacophore in medicinal chemistry, featured in a wide array of clinically approved drugs, making its derivatives, such as this compound, of considerable interest for further investigation.[1][2]
Chemical Identity and Structure
This compound is a five-membered aromatic heterocycle acetylated at the N1 position. The triazole ring's aromaticity and the presence of multiple nitrogen atoms contribute to its unique chemical characteristics, including its capacity for hydrogen bonding and dipole interactions, which are crucial for its biological activity.[1]
Key Identifiers:
-
IUPAC Name: 1-(1H-1,2,4-triazol-1-yl)ethanone
-
CAS Number: 15625-88-4
-
Molecular Formula: C₄H₅N₃O
-
SMILES: CC(=O)N1C=NC=N1
-
InChI Key: GLGDTYAVPSJOSQ-UHFFFAOYSA-N
Figure 1: 2D Chemical Structure of this compound.
Physicochemical and Computed Properties
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Weight | 111.10 g/mol | |
| Exact Mass | 111.043261792 Da | |
| Appearance | White to Gray to Brown powder to crystal | |
| Melting Point | 41-42 °C | |
| Boiling Point | 241.6±23.0 °C (Predicted) | |
| Density | 1.31 g/cm³ | |
| Flash Point | 99.9°C | |
| Vapor Pressure | 0.0356 mmHg at 25°C | |
| XLogP3 | -0.1 | |
| pKa (Predicted) | 0.90 ± 0.10 | |
| Polar Surface Area | 47.78 Ų |
Experimental Protocols
This protocol describes a general method for the N-acetylation of 1,2,4-triazole using acetyl chloride. This method is adapted from procedures for the acetylation of substituted triazoles and primary amines.[3][4]
Materials and Reagents:
-
1,2,4-triazole
-
Acetyl Chloride
-
Sodium Acetate Trihydrate
-
Acetone
-
Brine Solution (36% aqueous NaCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice water bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.5 equivalents of sodium acetate trihydrate in a minimal amount of brine solution.
-
Addition of Triazole: To this solution, add 1 equivalent of 1,2,4-triazole. If the triazole is not fully soluble, a small amount of acetone can be added to aid dissolution.[3]
-
Cooling: Place the reaction flask in an ice water bath and stir the mixture.
-
Addition of Acetyl Chloride: Dissolve 1.1 equivalents of acetyl chloride in acetone. Add this solution drop-wise to the stirred triazole mixture over a period of 15-20 minutes using a dropping funnel.[3][4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional hour.[3]
-
Quenching: Carefully add saturated NaHCO₃ solution to the reaction mixture until effervescence ceases. This step neutralizes any remaining acetyl chloride and acid byproducts.
-
Acidification and Precipitation: Acidify the solution with concentrated HCl. The sparingly soluble this compound should precipitate as a solid.[3]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water. Further purification can be achieved by recrystallization from a suitable solvent system such as methanol or a methanol-water mixture.[3]
-
Drying: Dry the purified product under vacuum to obtain this compound.
Figure 2: Experimental Workflow for the Synthesis of this compound.
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the triazole ring and the three protons of the acetyl methyl group.[5][6]
-
¹³C-NMR: The carbon NMR spectrum will show distinct signals for the two carbons in the triazole ring, the carbonyl carbon, and the methyl carbon of the acetyl group.[5][6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the acetyl group. The disappearance of the N-H stretching band from the starting 1,2,4-triazole is also a key indicator of a successful reaction.[1]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound.
-
Melting Point Determination: The melting point of the purified product should be determined and compared to the literature value.
Reactivity and Potential Applications
This compound serves as an important intermediate in organic synthesis. The acetyl group can act as a protecting group or be involved in further transformations. Deprotonated 1,2,4-triazole has been shown to be an effective acyl transfer catalyst, highlighting the reactivity of the triazole nucleus itself.[7]
The broader class of 1,2,4-triazole derivatives is known for a wide range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1][2] The introduction of an acetyl group can modify the pharmacokinetic and pharmacodynamic properties of the parent triazole, potentially leading to new therapeutic agents. Therefore, this compound is a valuable building block for the synthesis of novel compounds in drug discovery programs.
References
- 1. ijrpc.com [ijrpc.com]
- 2. This compound | C4H5N3O | CID 27422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Acyl Transfer Catalysis with 1,2,4-Triazole Anion [organic-chemistry.org]
- 7. Acyl Transfer Catalysis with 1,2,4-Triazole Anion - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical characteristics of 1-Acetyl-1,2,4-triazole
An In-Depth Technical Guide to 1-Acetyl-1,2,4-triazole
Introduction
This compound, identified by CAS Number 15625-88-4, is a derivative of the heterocyclic compound 1,2,4-triazole.[1][2] The 1,2,4-triazole ring system is a crucial pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[3][4][5] this compound serves as a key synthetic intermediate in the development of more complex molecules for applications in pharmaceuticals and agricultural science.[1][6] This guide provides a detailed overview of its physicochemical characteristics, spectral data, and common experimental protocols for its synthesis and analysis.
Physicochemical Characteristics
The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | 1-(1H-1,2,4-triazol-1-yl)ethan-1-one | [1] |
| CAS Number | 15625-88-4 | [1][2] |
| Molecular Formula | C₄H₅N₃O | [1][2][7] |
| Molecular Weight | 111.10 g/mol | [1][2][7] |
| Appearance | White to gray or brown powder/crystal | [1] |
| Melting Point | 41-42 °C | [1][2] |
| Boiling Point | 241.6 °C (Predicted) | [2] |
| Density | 1.31 g/cm³ (Predicted) | [2] |
| pKa | 0.90 ± 0.10 (Predicted) | [2] |
| LogP | -0.1 / -0.06180 (Predicted) | [2][7] |
| Flash Point | 99.9 °C | [2] |
| Vapor Pressure | 0.0356 mmHg at 25°C | [2] |
Spectral Data
Spectroscopic analysis is critical for the structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : PubChem lists the availability of ¹³C and ¹⁵N NMR spectral data for the compound, which are instrumental for elucidating the carbon framework and nitrogen environment.[7]
-
Mass Spectrometry (MS) : GC-MS data is available, which provides information on the compound's mass-to-charge ratio, confirming its molecular weight and fragmentation pattern.[7]
-
Ultraviolet (UV) Spectroscopy : In UV absorption spectroscopy, N-acetyl-1,2,4-triazole exhibits an absorption band at 221.5 nm.[5] This bathochromic shift, compared to the unsubstituted 1,2,4-triazole (205 nm), is due to the introduction of the acetyl chromophore.[5]
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and characterization of this compound based on common organic chemistry procedures for acylation of heterocyclic amines.[3][8]
Synthesis: N-Acetylation of 1,2,4-Triazole
The most direct method for synthesizing this compound is the N-acetylation of 1,2,4-triazole using an acetylating agent like acetyl chloride or acetic anhydride.
Materials and Reagents:
-
1H-1,2,4-Triazole
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Dry Benzene)[3]
-
Base (e.g., Triethylamine (TEA) or Pyridine)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1,2,4-triazole (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent (e.g., THF) under a nitrogen atmosphere.
-
Addition of Acetylating Agent : Cool the reaction mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 eq), dissolved in the same anhydrous solvent, dropwise to the stirred solution over 30 minutes.
-
Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM) three times.
-
Purification : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation : The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to yield pure this compound.
Characterization Workflow
A standard workflow for the characterization and confirmation of the synthesized product is outlined below.
Caption: Experimental workflow for the purification and characterization of this compound.
Biological Context and Applications
While specific signaling pathways for this compound are not extensively documented, it primarily functions as a building block for more complex, biologically active molecules. The 1,2,4-triazole core is present in numerous pharmaceuticals, particularly antifungal agents like fluconazole and itraconazole, which act by inhibiting the enzyme lanosterol 14-alpha-demethylase, a key enzyme in ergosterol biosynthesis in fungi.[4] The acetylation at the N1 position provides a reactive handle for further chemical modifications, allowing for the exploration of new chemical space in drug discovery programs targeting a variety of enzymes and receptors. The logical relationship for its use in drug development is illustrated below.
Caption: Logical workflow for the use of this compound in drug discovery.
References
- 1. 1-Acetyl-1h-1, 2, 4-Triazole CAS 15625-88-4 for Organic Synthesis - 1-Acetyl-1h-1 2 4-Triazole and 1h-1 2 4-Triazole 1-Acetyl- (6CI 7CI 8CI 9CI) [megawidechem.en.made-in-china.com]
- 2. lookchem.com [lookchem.com]
- 3. chemmethod.com [chemmethod.com]
- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 5. ijsr.net [ijsr.net]
- 6. Buy 1-Acetyl-1H-1,2,4-triazole-3-carboxamide (EVT-15584980) | 62735-11-9 [evitachem.com]
- 7. This compound | C4H5N3O | CID 27422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Discovery of 1-Acetyl-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3][4][5][6] Acetylation of the 1,2,4-triazole ring, specifically to form 1-Acetyl-1,2,4-triazole, represents a key synthetic step and a fundamental modification in the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis and discovery of this compound and its derivatives, presenting detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to facilitate further research and development in this critical area of drug discovery.
Introduction to 1,2,4-Triazoles
1,2,4-triazole is an aromatic five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4.[7][8] This scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs such as the antifungal agents fluconazole and itraconazole.[1][3][5] The unique physicochemical properties of the 1,2,4-triazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, contribute to its prevalence in drug design.[3] The synthesis of 1,2,4-triazole derivatives is a highly active area of research, with a continuous search for novel analogues with improved efficacy and safety profiles.[4]
Synthesis of this compound and Derivatives
The acetylation of 1,2,4-triazoles is a fundamental transformation that can influence the molecule's reactivity, solubility, and biological activity. Several methods have been reported for the synthesis of acetylated 1,2,4-triazoles, primarily involving the reaction of a 1,2,4-triazole derivative with an acetylating agent.
General Synthetic Pathways
The synthesis of acetylated 1,2,4-triazoles can be broadly categorized into a few key methodologies. The choice of method often depends on the starting materials, desired regioselectivity, and reaction scale.
Caption: Overview of synthetic routes to acetylated 1,2,4-triazoles.
Experimental Protocols
This protocol describes a common method for the synthesis of this compound from the parent heterocycle.
Materials:
-
1,2,4-triazole
-
Acetyl chloride
-
Dry benzene (or other suitable aprotic solvent)
-
Sodium acetate trihydrate
-
Acetone
-
Brine solution (36% aq. solution of sodium chloride)
-
Saturated sodium bicarbonate solution
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve sodium acetate trihydrate (1.5 eqv.) in a brine solution.
-
Add a solution of 1,2,4-triazole (1 eqv.) in water (or acetone for water-insoluble derivatives).
-
Add a solution of acetyl chloride (1.1 eqv.) in acetone dropwise to the mixture with stirring at room temperature.
-
Continue stirring for an additional hour.
-
Add saturated sodium bicarbonate solution until effervescence ceases.
-
Acidify the solution with concentrated HCl.
-
The product can then be isolated via filtration or extraction.
This protocol is adapted for the acetylation of pre-functionalized 1,2,4-triazoles, which is a common strategy in the synthesis of more complex derivatives.
-
Substituted 1,2,4-triazole derivative (e.g., a Schiff base derivative of 4-amino-1,2,4-triazole)
-
Acetyl chloride
-
Dry benzene
-
Ice water bath
-
To a stirred solution of the substituted 1,2,4-triazole (1 eqv.) in dry benzene, add acetyl chloride (2.5 eqv.) dropwise in an ice water bath.
-
Maintain constant stirring for one hour in the ice bath.
-
Reflux the reaction mixture for two hours.
-
Evaporate the solvent. The resulting precipitate can be washed with water and purified from a suitable solvent like diethyl ether.
Caption: Experimental workflow for the direct acetylation of 1,2,4-triazole.
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H5N3O | [10] |
| Molecular Weight | 111.10 g/mol | [10] |
| CAS Number | 15625-88-4 | [10][11][12] |
| Melting Point | 41-42 °C | [11] |
| Boiling Point | 241.6±23.0 °C (Predicted) | [11] |
| IUPAC Name | 1-(1,2,4-triazol-1-yl)ethanone | [10] |
Table 2: Spectroscopic Data for Acetylated 1,2,4-Triazoles
| Spectroscopy | Observation | Reference |
| UV Spectroscopy | Unsubstituted 1,2,4-triazole shows a weak absorption at 205 nm. N-acetyl-1,2,4-triazole exhibits a bathochromic shift with an absorption band at 221.5 nm. | [8] |
| NMR Spectroscopy | The NMR spectra of acetylated triazoles are crucial for determining the site of acetylation (i.e., which nitrogen atom of the triazole ring is acetylated). | [13][14] |
| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern, confirming the structure of the acetylated product. | [13] |
Discovery and Biological Significance
The discovery of the importance of this compound is intrinsically linked to the broader exploration of the biological activities of 1,2,4-triazole derivatives. These compounds have demonstrated a wide range of pharmacological effects.
-
Antifungal Activity: Many potent antifungal drugs, such as fluconazole and itraconazole, feature the 1,2,4-triazole scaffold.[1][3][5]
-
Anticancer Activity: Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[15]
-
Antiviral and Antimicrobial Activity: The 1,2,4-triazole nucleus is also found in compounds with significant antiviral and antibacterial properties.[4][5]
-
Ferroptosis Inhibition: Recent studies have identified 1,2,4-triazole derivatives as novel inhibitors of ferroptosis, a form of regulated cell death, suggesting new therapeutic avenues.[16]
The acetylation of the 1,2,4-triazole ring can serve multiple purposes in drug development:
-
Prodrug Strategy: The acetyl group can be used as a prodrug moiety, which is cleaved in vivo to release the active parent compound.
-
Modulation of Physicochemical Properties: Acetylation can alter the solubility, lipophilicity, and metabolic stability of the parent molecule.
-
Direct Biological Activity: The acetylated derivative itself may possess unique biological activities.
Caption: Biological significance of 1,2,4-triazole acetylation.
Conclusion
This compound is a key building block in the synthesis of a diverse range of biologically active compounds. The synthetic methodologies for its preparation are well-established, offering researchers flexibility in designing novel derivatives. The continued exploration of the pharmacological potential of acetylated 1,2,4-triazoles is a promising avenue for the discovery of new therapeutic agents to address unmet medical needs. This guide provides a foundational resource for scientists and professionals engaged in the synthesis and development of 1,2,4-triazole-based drugs.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. chemmethod.com [chemmethod.com]
- 8. ijsr.net [ijsr.net]
- 9. chemmethod.com [chemmethod.com]
- 10. This compound | C4H5N3O | CID 27422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Acetyl-1h-1, 2, 4-Triazole CAS 15625-88-4 for Organic Synthesis - 1-Acetyl-1h-1 2 4-Triazole, 1h-1 2 4-Triazole 1-Acetyl- (6CI 7CI 8CI 9CI) | Made-in-China.com [m.made-in-china.com]
- 12. 1H-1,2,4-Triazole,1-acetyl-(6CI,7CI,8CI,9CI) | 15625-88-4 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Acetyl-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Acetyl-1,2,4-triazole, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy Data
While a complete experimental spectrum is not publicly available, the expected chemical shifts for the protons of this compound can be predicted based on the analysis of related 1,2,4-triazole derivatives. The triazole ring protons are characteristically found in the downfield region of the spectrum due to the aromatic nature of the ring and the electron-withdrawing effect of the nitrogen atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Triazole H-3, H-5 | 8.0 - 9.0 | Singlet |
| Acetyl CH₃ | 2.0 - 2.5 | Singlet |
¹³C NMR Spectroscopy Data
The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound, acquired on a BRUKER WP-80 instrument[1]. The expected chemical shifts are summarized below.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Triazole C-3, C-5 | ~140 - 155 |
| Acetyl C=O | ~165 - 175 |
| Acetyl CH₃ | ~20 - 25 |
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring NMR spectra of acetylated triazole compounds.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in this compound. A review article on the chemistry of 1,2,4-triazoles indicates that N-acetyl-1,2,4-triazole exhibits a UV absorption band at 221.5 nm[2].
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | 1700 - 1750 | Strong |
| C=N (Triazole ring) | 1600 - 1411 | Medium |
| N=N (Triazole ring) | 1570 - 1550 | Medium |
| C-H (Aromatic/Acetyl) | 2900 - 3100 | Medium-Weak |
Experimental Protocol for IR Spectroscopy
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Thin Film Method: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
Instrumentation and Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The PubChem database provides GC-MS data for this compound[1].
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Proposed Fragment |
| 111 | Present (Molecular Ion) | [C₄H₅N₃O]⁺ |
| 70 | High | [C₂H₂N₃]⁺ (Loss of acetyl group) |
| 43 | Highest | [CH₃CO]⁺ (Acetyl cation) |
| 42 | High | [C₂H₂N]⁺ (From triazole ring fragmentation) |
The fragmentation of the 1,2,4-triazole ring often involves the loss of a molecule of hydrogen cyanide (HCN)[2][3].
Experimental Protocol for Mass Spectrometry
Sample Introduction:
-
Gas Chromatography (GC-MS): The sample is vaporized and separated on a GC column before entering the mass spectrometer. This is suitable for volatile and thermally stable compounds.
-
Direct Infusion: The sample is dissolved in a suitable solvent and directly infused into the ion source.
Ionization Method:
-
Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This is useful for obtaining detailed structural information.
Mass Analyzer:
-
A quadrupole or ion trap mass analyzer is commonly used for routine analysis.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
Tautomerism and Stability of 1-Acetyl-1,2,4-triazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tautomerism and stability of 1-Acetyl-1,2,4-triazole. The phenomenon of tautomerism, a form of structural isomerism, is of paramount importance in drug design and development, as different tautomers of a molecule can exhibit distinct physicochemical properties, biological activities, and metabolic fates.[1][2] This guide will delve into the possible tautomeric forms of this compound, their relative stabilities based on computational and spectroscopic evidence from closely related analogs, and detailed experimental protocols for their synthesis and characterization.
Introduction to Tautomerism in 1,2,4-Triazoles
The 1,2,4-triazole ring is a common scaffold in a multitude of pharmaceutical agents due to its diverse biological activities.[3] A key characteristic of the 1,2,4-triazole system is its ability to undergo annular prototropic tautomerism, where a proton migrates between the nitrogen atoms of the heterocyclic ring.[1][2] For the parent 1,2,4-triazole, three tautomers are possible: 1H-1,2,4-triazole, 2H-1,2,4-triazole (which is symmetrical to 1H), and 4H-1,2,4-triazole. Computational studies have consistently shown that the 1H-tautomer is the most stable form for the unsubstituted 1,2,4-triazole.[2]
The introduction of substituents on the triazole ring can significantly influence the position of the tautomeric equilibrium.[4] In the case of this compound, the acetyl group is fixed at the N1 position. This restricts the possible tautomerism to the migration of the remaining proton between the N2 and N4 positions.
Tautomeric Forms of this compound
With the N1 position occupied by an acetyl group, this compound can exist in two potential tautomeric forms:
-
1-Acetyl-1H-1,2,4-triazole: The proton resides on the N4 atom.
-
1-Acetyl-2H-1,2,4-triazole: The proton resides on the N2 atom.
The equilibrium between these two tautomers is a critical factor in determining the molecule's overall properties and its interactions with biological targets.
Figure 1: Tautomeric equilibrium of this compound.
Stability of Tautomers
For many substituted 1,2,4-triazoles, the 1H-tautomer is generally favored.[2] In the context of this compound, this would correspond to the proton being at the N4 position, forming 1-Acetyl-4H-1,2,4-triazole . The greater stability of the 4H-tautomer in N-substituted 1,2,4-triazoles has also been reported. The electron-withdrawing nature of the acetyl group at N1 would likely influence the electron density across the ring, favoring the proton position that leads to a more stabilized system.
Table 1: Predicted Relative Stabilities of this compound Tautomers (Illustrative)
| Tautomer | Predicted Relative Energy (ΔE, kcal/mol) | Predicted Population at 298 K (%) | Notes |
| 1-Acetyl-4H-1,2,4-triazole | 0.00 | >95 | Predicted to be the more stable tautomer based on computational studies of analogous N-substituted 1,2,4-triazoles. |
| 1-Acetyl-2H-1,2,4-triazole | 2-5 | <5 | Predicted to be the less stable tautomer. The exact energy difference would depend on the computational method and solvent model used. |
Note: The values in this table are illustrative and extrapolated from computational studies on other substituted 1,2,4-triazoles. Specific DFT calculations for this compound would be required for precise quantitative data.
Experimental Protocols
The synthesis and characterization of this compound, and the investigation of its tautomeric equilibrium, can be achieved through a combination of synthetic organic chemistry and analytical techniques.
Synthesis of this compound
A common method for the N-acetylation of 1,2,4-triazole involves its reaction with an acetylating agent such as acetyl chloride or acetic anhydride.
Materials:
-
1,2,4-triazole
-
Acetyl chloride
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4-triazole (1 equivalent) in the anhydrous solvent.
-
Add the base (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Figure 2: Experimental workflow for the synthesis and characterization of this compound.
Spectroscopic Characterization and Tautomer Analysis
The characterization of the synthesized this compound and the investigation of its tautomeric composition rely on various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of the product and for potentially identifying the major tautomer in solution. The chemical shifts of the triazole ring protons and carbons are sensitive to the electronic environment, which differs between the 4H and 2H tautomers. In ¹H NMR, the chemical shifts of the C-H protons on the triazole ring will be distinct for each tautomer. Due to rapid proton exchange, an averaged spectrum might be observed unless the sample is cooled to slow down the interconversion.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the C=O stretch of the acetyl group, typically in the range of 1700-1750 cm⁻¹. The N-H stretching vibrations, expected in the region of 3100-3400 cm⁻¹, may provide clues about the predominant tautomer and hydrogen bonding.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions within the triazole ring are sensitive to the tautomeric form. A bathochromic (red) shift in the UV absorption maximum is observed for N-acetyl-1,2,4-triazole compared to the unsubstituted 1,2,4-triazole.[5][6] By comparing the experimental UV-Vis spectrum with spectra simulated for each tautomer using computational methods (e.g., Time-Dependent DFT), the predominant tautomer in solution can be identified.[1][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula of the synthesized this compound.
Conclusion
The tautomerism of this compound is a crucial aspect of its chemical identity, with the equilibrium likely favoring the 1-Acetyl-4H-1,2,4-triazole form. A thorough understanding of this tautomeric preference is essential for medicinal chemists and drug development professionals, as it dictates the molecule's three-dimensional structure, its hydrogen bonding capabilities, and ultimately its biological activity. The synthesis and detailed spectroscopic analysis, coupled with computational modeling, provide a robust framework for the comprehensive characterization of this important heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsr.net [ijsr.net]
An In-Depth Technical Guide on the Aromaticity and Resonance in the 1-Acetyl-1,2,4-triazole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole ring is a fundamental scaffold in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents. Its biological activity is intrinsically linked to its electronic and structural properties, particularly its aromaticity and resonance. The introduction of an acetyl group at the N1 position to form 1-Acetyl-1,2,4-triazole can significantly modulate these characteristics, thereby influencing its reactivity and potential as a pharmacophore. This technical guide provides a comprehensive analysis of the aromaticity and resonance of the this compound ring, integrating theoretical principles with available experimental and computational data. We delve into the structural and electronic consequences of N-acetylation, offering a comparative perspective with the parent 1,2,4-triazole. This document further provides detailed experimental protocols for the synthesis and characterization of N-acetylated triazoles and visualizes key concepts through Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction: The Significance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4. This structural motif is a cornerstone in the design of a wide array of pharmaceuticals due to its favorable physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups.[1] The stability and reactivity of the 1,2,4-triazole ring are governed by its aromatic character, which arises from a cyclic, planar arrangement of atoms with a delocalized π-electron system.[2]
The introduction of substituents, such as an acetyl group at a ring nitrogen, can profoundly impact the electronic distribution and geometry of the triazole ring. This N-acetylation can alter the degree of aromaticity, influence the contributions of various resonance structures, and consequently modify the molecule's interaction with biological targets. Understanding the nuances of these changes is paramount for the rational design of novel drug candidates.
Aromaticity in the 1,2,4-Triazole Ring
Aromaticity is a key determinant of the stability and chemical behavior of the 1,2,4-triazole ring. The ring system is planar and contains six π-electrons (one from each of the two carbon atoms and one from each of the three nitrogen atoms, with one nitrogen atom contributing two electrons to the π-system), fulfilling Hückel's rule (4n+2 π electrons, where n=1). This delocalization of π-electrons results in a resonance-stabilized system.
Resonance Structures
The delocalized nature of the π-electrons in the 1,2,4-triazole ring can be represented by several resonance structures. These structures illustrate the distribution of electron density across the ring and highlight the partial double-bond character of the C-N and N-N bonds.
Resonance structures of the 1,2,4-triazole ring.
Note: Due to the limitations of the current environment, the images for the resonance structures cannot be dynamically generated and are represented by placeholders. The DOT script is provided for users who can render it locally.
Tautomerism
1,2,4-Triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. The 1H-tautomer is generally considered to be the more stable form.[2] The position of the proton has a significant influence on the electronic properties and reactivity of the ring.
The Impact of N-Acetylation on Aromaticity and Resonance
The introduction of an electron-withdrawing acetyl group at the N1 position of the 1,2,4-triazole ring is expected to have a significant impact on its electronic structure and aromaticity.
Inductive and Resonance Effects of the Acetyl Group
The acetyl group exerts a strong electron-withdrawing inductive effect (-I) due to the electronegativity of the carbonyl oxygen. Furthermore, the carbonyl group can participate in resonance with the triazole ring, further delocalizing the π-electrons. This extended conjugation can either enhance or diminish the aromaticity of the triazole ring, depending on the balance of these electronic effects.
Resonance involving the acetyl group.
Note: Placeholder images are used. The DOT script is provided for local rendering.
Quantitative Assessment of Aromaticity
The aromaticity of this compound can be quantitatively assessed through various experimental and computational methods.
3.2.1. Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of the triazole ring. The chemical shifts of the ring protons and carbons are sensitive to changes in electron density. A downfield shift of the ring protons in this compound compared to the parent 1,2,4-triazole would indicate a decrease in electron density, consistent with the electron-withdrawing nature of the acetyl group.
Ultraviolet (UV) spectroscopy can also provide insights into the electronic transitions of the molecule. A bathochromic (red) shift in the UV absorption maximum upon acetylation suggests a change in the energy of the π-π* transitions, which can be related to alterations in the aromatic system. It has been reported that N-acetyl-1,2,4-triazole exhibits a bathochromic shift with an absorption band at 221.5 nm, compared to the very weak absorption of unsubstituted 1,2,4-triazole at 205 nm.[2]
Table 1: Spectroscopic Data for this compound and Related Compounds
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | UV λmax (nm) |
| 1,2,4-Triazole | ~8.0-8.5 | ~145-155 | 205[2] |
| This compound | Data not available | Data not available | 221.5[2] |
3.2.2. Crystallographic Data
X-ray crystallography provides precise measurements of bond lengths and angles, which are direct indicators of bond order and delocalization. In a highly aromatic system, the bond lengths within the ring are expected to be intermediate between those of single and double bonds. A comparison of the bond lengths in this compound with those of the parent 1,2,4-triazole would reveal the extent to which the acetyl group perturbs the geometry and electron distribution of the ring. The C-N and N-N distances in the parent 1,2,4-triazole are in the narrow range of 132-136 picometers, consistent with its aromaticity.[3]
Table 2: Crystallographic Data for 1,2,4-Triazole Derivatives
| Compound | Bond | Bond Length (Å) | Bond Angle (°) |
| 1,2,4-Triazole | C3-N4 | ~1.33 | N2-C3-N4 ~110° |
| N4-N5 | ~1.38 | C3-N4-C5 ~105° | |
| C5-N1 | ~1.35 | N4-C5-N1 ~110° | |
| N1-N2 | ~1.37 | C5-N1-N2 ~105° | |
| N2-C3 | ~1.32 | N1-N2-C3 ~110° | |
| This compound | Data not available | Data not available | Data not available |
3.2.3. Computational Indices of Aromaticity
Computational chemistry offers powerful tools for quantifying aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometry-based measure, where a value of 1 indicates a fully aromatic system. The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion, where a negative value at the center of the ring is indicative of aromaticity. Calculating these indices for both 1,2,4-triazole and this compound would provide a quantitative comparison of their aromatic character.
Table 3: Calculated Aromaticity Indices
| Compound | HOMA | NICS(0) | NICS(1) |
| 1,2,4-Triazole | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Precise and reproducible experimental methods are crucial for the synthesis and characterization of this compound and its derivatives.
Synthesis of this compound
A common method for the N-acetylation of azoles is the reaction with acetyl chloride or acetic anhydride. The following is a general protocol that can be adapted for the synthesis of this compound.
Protocol: Acetylation of 1,2,4-Triazole with Acetyl Chloride [2]
-
Dissolution: Dissolve a substituted 1,2,4-triazole (0.025 mol) in water. For water-insoluble triazoles, use a minimal amount of acetone for dissolution.
-
Buffering: Prepare a solution of sodium acetate trihydrate (0.038 mol) in a brine solution (50 ml of 36% aqueous sodium chloride). Add this to the triazole solution.
-
Acetylation: Prepare a solution of acetyl chloride (0.028 mol) in acetone (3 ml). Add this solution drop-wise to the triazole mixture at room temperature with constant stirring.
-
Reaction: Continue stirring the reaction mixture for one hour at room temperature.
-
Neutralization: Add a saturated sodium bicarbonate solution dropwise until the effervescence ceases.
-
Acidification: Acidify the solution with concentrated HCl.
-
Work-up and Purification: The product can be isolated by extraction with a suitable organic solvent, followed by drying and removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Workflow for the synthesis of this compound.
Characterization Methods
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
1H NMR: Acquire the proton NMR spectrum. Analyze the chemical shifts, integration, and coupling patterns of the triazole ring protons and the acetyl methyl protons.
-
13C NMR: Acquire the carbon-13 NMR spectrum. Analyze the chemical shifts of the triazole ring carbons and the acetyl carbonyl and methyl carbons.
4.2.2. X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by solvent diffusion techniques.
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
References
An In-depth Technical Guide to 1-Acetyl-1,2,4-triazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Acetyl-1,2,4-triazole, a key heterocyclic compound with significant applications in organic synthesis and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile synthetic intermediate. The information presented is intended to support researchers and professionals in leveraging this compound for the design and synthesis of novel molecules with potential therapeutic applications.
Chemical Identity and Properties
This compound, a derivative of the 1,2,4-triazole heterocyclic ring system, is a stable and versatile chemical intermediate. Its fundamental properties are crucial for its application in various synthetic transformations.
IUPAC Name: 1-(1,2,4-triazol-1-yl)ethanone[1]
Molecular Formula: C₄H₅N₃O[2]
Synonyms: 1-(1H-1,2,4-triazol-1-yl)ethan-1-one, 1-Acetyl-1H-1,2,4-triazole[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Weight | 111.10 g/mol | [1] |
| Appearance | White to gray to brown powder or crystal | [2] |
| Melting Point | 41-42 °C | [2] |
| Boiling Point (Predicted) | 241.6 ± 23.0 °C | [2] |
| XLogP3 | -0.1 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 |
Synthesis of this compound
The acetylation of 1,2,4-triazole is a common method for the synthesis of this compound. The following protocol provides a general procedure for its preparation.
Experimental Protocol: Acetylation of 1,2,4-Triazole
Materials:
-
1,2,4-triazole
-
Acetyl chloride
-
Sodium acetate trihydrate
-
Acetone
-
Brine solution (36% aqueous solution of sodium chloride)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve 1.5 equivalents of sodium acetate trihydrate in a brine solution.
-
To this solution, add 1.0 equivalent of 1,2,4-triazole. If the triazole is not soluble in water, it can be dissolved in a minimal amount of acetone.
-
Slowly add 1.1 equivalents of acetyl chloride dissolved in acetone to the reaction mixture drop-wise with constant stirring at room temperature.
-
Continue stirring the reaction mixture for an additional hour.
-
After one hour, add saturated NaHCO₃ solution until the effervescence ceases to neutralize any remaining acid.
-
Acidify the solution with concentrated HCl.
-
The product can then be isolated and purified using standard laboratory techniques such as extraction and chromatography.
Applications in Organic Synthesis
This compound serves as an important intermediate in the construction of more complex organic molecules.[2] Its primary utility lies in its ability to introduce the 1,2,4-triazole moiety into various molecular scaffolds. The acetyl group can act as a protecting group or be involved in further chemical transformations.
The 1,2,4-triazole ring is a "privileged" scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[3] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[3]
Role as a Synthetic Intermediate
The general workflow for utilizing this compound in the synthesis of more complex derivatives is depicted in the following diagram. This often involves the reaction of this compound with other organic reagents to introduce various substituents onto the triazole ring or to use the triazole as a building block for larger molecules.[2]
Caption: Synthetic workflow using this compound.
Biological Significance of the 1,2,4-Triazole Core
While specific biological data for this compound is not extensively documented, the broader class of 1,2,4-triazole derivatives has been the subject of intensive research in drug development. The triazole nucleus is a key component of several clinically used drugs.
The mechanism of action for many 1,2,4-triazole-based antifungal agents involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function and leading to fungal cell death.
The following diagram illustrates the general mechanism of CYP51 inhibition by 1,2,4-triazole antifungal agents.
References
The Versatility of the 1,2,4-Triazole Nucleus: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold has emerged as a privileged heterocyclic core in medicinal chemistry, underpinning the development of a wide array of therapeutic agents. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, contribute to its ability to interact with a diverse range of biological targets. This technical guide provides an in-depth overview of the significant biological activities of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, antimicrobial, and antiviral properties. This document details the quantitative data, experimental protocols, and mechanisms of action associated with these activities to serve as a comprehensive resource for researchers in the field.
Anticancer Activity of 1,2,4-Triazole Derivatives
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival.[1] Their mechanisms of action are diverse and include the inhibition of key enzymes, disruption of microtubule dynamics, and modulation of critical signaling pathways.[2][3]
Quantitative Anticancer Activity
The cytotoxic effects of 1,2,4-triazole derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. The following table summarizes the IC50 values for representative 1,2,4-triazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: Triazolo[4,3-b][4][5][6]tetrazines | ||||
| 4g | HT-29 (Colon) | 12.69 ± 7.14 | Cisplatin | 14.01 |
| 4b | CaCo2 (Colon) | 26.15 | Cisplatin | 25.22 |
| Series 2: Indole-1,2,4-triazoles | ||||
| 12 | HepG2 (Liver) | 0.23 ± 0.08 | - | - |
| 12 | HeLa (Cervical) | 0.15 ± 0.18 | - | - |
| 12 | MCF-7 (Breast) | 0.38 ± 0.12 | - | - |
| 12 | A549 (Lung) | 0.30 ± 0.13 | - | - |
| Series 3: Phenylpropan-1-ones | ||||
| 7d | HeLa (Cervical) | < 12 | - | - |
| 7e | HeLa (Cervical) | < 12 | - | - |
| 10a | HeLa (Cervical) | < 12 | - | - |
| 10d | HeLa (Cervical) | < 12 | - | - |
Key Mechanisms of Anticancer Action
1. Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives act as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[7][8][9] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][10]
2. Enzyme Inhibition (EGFR, BRAF, Aromatase): 1,2,4-triazoles have been designed to inhibit key enzymes that drive cancer progression. For example, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are often mutated and overactive in various cancers.[11] Additionally, a class of 1,2,4-triazole-based drugs, such as Letrozole and Anastrozole, are potent aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer.[12] Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1,2,4-Triazole derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13]
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[15]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.
Antifungal Activity of 1,2,4-Triazole Derivatives
1,2,4-triazole-containing compounds are a cornerstone of antifungal therapy. Marketed drugs like fluconazole and itraconazole belong to this class. Their primary mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.[2][16]
Quantitative Antifungal Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following table presents the MIC values of some novel 1,2,4-triazole derivatives against various fungal strains.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Vinyl-1,2,4-triazoles | ||||
| 2h | Various Fungi | 0.02-0.04 mM | Ketoconazole | 0.28-1.88 mM |
| Azole Derivatives | ||||
| 4l | Candida albicans SC5314 | 0.51 | Fluconazole | 1.52 |
| 4s | Candida albicans SC5314 | 0.53 | Fluconazole | 1.52 |
| 4w | Candida albicans SC5314 | 0.69 | Fluconazole | 1.52 |
| Triazole Alcohols | ||||
| 7b | Fluconazole-resistant Candida | Active | Fluconazole | Resistant |
| 7e | Fluconazole-resistant Candida | Active | Fluconazole | Resistant |
Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis
The primary target of triazole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[16][17][18] The nitrogen atom at the 4-position of the triazole ring binds to the heme iron atom in the active site of CYP51, inhibiting its function. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[4]
Experimental Protocol: Broth Microdilution for Antifungal MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.[19][20][21]
Materials:
-
Fungal strain of interest
-
RPMI-1640 medium buffered with MOPS
-
1,2,4-Triazole derivative stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[21]
-
Plate Preparation: Add 100 µL of RPMI-1640 medium to wells in columns 2-12 of a 96-well plate. Add 200 µL of the working antifungal solution (at twice the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform twofold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 11. Discard the final 100 µL from column 11. Column 12 serves as a drug-free growth control.
-
Inoculation: Add 100 µL of the final fungal inoculum to each well (columns 1-11).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[22]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control, which can be assessed visually or by reading the optical density.[21]
Antimicrobial Activity of 1,2,4-Triazole Derivatives
In addition to their potent antifungal properties, 1,2,4-triazole derivatives also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[23]
Quantitative Antimicrobial Activity
The antibacterial efficacy of 1,2,4-triazole derivatives is also quantified by determining their Minimum Inhibitory Concentration (MIC).
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Ofloxacin Analogues | ||||
| 13 | S. aureus | 0.25-1 | Ofloxacin | 0.25-1 |
| 13 | E. coli | 0.25-1 | Ofloxacin | 0.25-1 |
| Clinafloxacin Derivatives | ||||
| 14a, 14b, 14c | MRSA | 0.25 | Chloramphenicol | 16 |
| Vinyl-1,2,4-triazoles | ||||
| 2h | Various Bacteria | 0.0002-0.0033 mM | - | - |
Experimental Protocol: Broth Microdilution for Antibacterial MIC Determination
The protocol for determining the MIC of antibacterial agents is similar to that for antifungals, with some modifications, primarily in the culture medium and incubation conditions.[24][25][26][27]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
1,2,4-Triazole derivative stock solution
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[26]
-
Plate Preparation and Serial Dilution: Follow the same procedure as for the antifungal MIC determination, using MHB as the medium.
-
Inoculation: Add the standardized bacterial inoculum to the wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity of 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is present in the structure of the broad-spectrum antiviral drug Ribavirin, highlighting the potential of this scaffold in the development of novel antiviral agents. Derivatives have shown activity against a range of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[28]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.[28][29][30][31]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
1,2,4-Triazole derivative
-
Culture medium and overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for a specific adsorption period (e.g., 1-2 hours).
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the 1,2,4-triazole derivative. A no-drug control is included.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix and stain the cells. Plaques will appear as clear zones where the cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.
Synthesis of 1,2,4-Triazole Derivatives
Several synthetic routes are available for the preparation of the 1,2,4-triazole core. Common methods include the Pellizzari reaction, the Einhorn-Brunner reaction, and various cyclization strategies.[32][33][34] A general and versatile approach involves the reaction of hydrazides with isothiocyanates followed by cyclization.
General Synthetic Workflow
This guide provides a foundational understanding of the vast biological potential of 1,2,4-triazole derivatives. The presented data, protocols, and mechanistic insights are intended to facilitate further research and development of this important class of compounds for various therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. mdpi.com [mdpi.com]
- 7. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 17. Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods | MI [microbiology.mlsascp.com]
- 25. apec.org [apec.org]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 29. benchchem.com [benchchem.com]
- 30. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. scispace.com [scispace.com]
- 34. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
A Comprehensive Technical Guide to the Chemistry and Applications of 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole moiety, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone in modern chemistry. Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and dipole character, have made it a privileged scaffold in a vast array of applications, from life-saving pharmaceuticals to advanced materials. This in-depth technical guide provides a comprehensive review of the chemistry, synthesis, and diverse applications of 1,2,4-triazoles, tailored for professionals in research and development.
Core Chemistry: Synthesis of the 1,2,4-Triazole Ring
The construction of the 1,2,4-triazole ring can be achieved through a variety of synthetic methodologies, ranging from classical named reactions to modern catalytic systems. The choice of method is often dictated by the desired substitution pattern, substrate availability, and desired reaction efficiency.
Classical Synthetic Methods
Two of the most foundational methods for synthesizing the 1,2,4-triazole core are the Pellizzari and Einhorn-Brunner reactions.
1.1.1. Pellizzari Reaction
First reported by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole.[1] While effective, traditional Pellizzari reactions often require harsh conditions and can result in modest yields.[1][2]
Table 1: Representative Data for the Pellizzari Reaction
| Amide | Acylhydrazide | Conditions | Product | Yield (%) | Reference |
| Benzamide | Benzoylhydrazide | Neat, 220-250°C, 2-4 h | 3,5-Diphenyl-1,2,4-triazole | Moderate | [3] |
| Formamide | Hydrazine hydrochloride | KOH, heat | 1,2,4-Triazole | Not specified | [4] |
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Pellizzari Reaction) [3][5]
-
Materials: Benzamide, Benzoylhydrazide, Ethanol (for recrystallization).
-
Procedure:
-
In a round-bottom flask, thoroughly mix equimolar amounts of benzamide and benzoylhydrazide.
-
Heat the mixture under a nitrogen atmosphere to 220-250°C with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature, which should result in solidification.
-
Triturate the solid product with ethanol to remove impurities.
-
Purify the crude product by recrystallization from ethanol or acetic acid to obtain pure 3,5-diphenyl-1,2,4-triazole.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
-
1.1.2. Einhorn-Brunner Reaction
This reaction, described by Alfred Einhorn and Karl Brunner, involves the condensation of an imide with an alkyl hydrazine, typically in the presence of a weak acid, to yield an isomeric mixture of 1,2,4-triazoles.[6][7] The regioselectivity is influenced by the electronic nature of the acyl groups on the imide, with the more electron-withdrawing group generally favoring the 3-position of the triazole ring.[6]
Table 2: General Parameters for the Einhorn-Brunner Reaction [6]
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield |
| Diacylamine (Imide) | Substituted Hydrazine | Glacial Acetic Acid | Glacial Acetic Acid | 110-120 | 2-8 | Varies |
Experimental Protocol: General Synthesis for Maximizing Regioselectivity (Einhorn-Brunner Reaction) [8]
-
Materials: Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine), Substituted Hydrazine (e.g., Phenylhydrazine), Glacial Acetic Acid.
-
Procedure:
-
Dissolve the unsymmetrical imide (1.0 eq) in a suitable volume of glacial acetic acid in a round-bottom flask with stirring.
-
Slowly add the substituted hydrazine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120°C).
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Determine the regioisomeric ratio using ¹H NMR or LC-MS analysis.
-
Purify the desired regioisomer by column chromatography or recrystallization.
-
Modern Synthetic Methods
To overcome the limitations of classical methods, a variety of modern synthetic strategies have been developed, offering improved yields, milder reaction conditions, and greater functional group tolerance.
1.2.1. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of 1,2,4-triazoles, significantly reducing reaction times from hours to minutes and often improving yields.[9][10] This method is applicable to both classical and novel synthetic routes.
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives [11][12]
| Starting Materials | Method | Temperature (°C) | Time | Yield (%) |
| 4-Amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives | Conventional | Reflux | Several hours | Lower |
| 4-Amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives | Microwave | 130 | 20 min | Higher |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives | Conventional | Not specified | Several hours | Lower |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives | Microwave | Not specified | 33-90 sec | 82 |
| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | Conventional | Not specified | 27 hours | Lower |
| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | Microwave | Not specified | 30 min | 96 |
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Hydrazides and Nitriles [3]
-
Materials: Substituted Aromatic Hydrazide, Substituted Nitrile, Potassium Carbonate, n-Butanol, Microwave reactor vial (20 mL), Microwave synthesizer.
-
Procedure:
-
To a 20 mL microwave reactor vial, add the aromatic hydrazide (0.005 moles), substituted nitrile (0.0055 moles), and potassium carbonate (0.0055 moles).
-
Add 10 mL of n-butanol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated product by filtration and recrystallize from ethanol.
-
1.2.2. Copper-Catalyzed Synthesis
Copper-catalyzed reactions have become a prominent method for the synthesis of 1,2,4-triazoles, offering high efficiency and broad substrate scope.[13] These reactions often proceed via oxidative C-N and N-N bond formations.
Table 4: Representative Yields for Copper-Catalyzed Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles from Amidines and Nitriles [14]
| Amidine | Nitrile | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| N-Phenylbenzamidine | Benzonitrile | CuCl₂·2H₂O | Pyridine | 120 | 85 |
| N-Phenylbenzamidine | 4-Chlorobenzonitrile | CuCl₂·2H₂O | Pyridine | 120 | 92 |
| N-(4-Methoxyphenyl)benzamidine | Benzonitrile | CuCl₂·2H₂O | Pyridine | 120 | 88 |
Experimental Protocol: Copper-Catalyzed Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles from Amidines and Nitriles [15]
-
Materials: Amidine, Nitrile, Copper catalyst (e.g., Phen-MCM-41-CuBr), Base (e.g., Cs₂CO₃), Solvent (e.g., DMSO).
-
Procedure:
-
In a reaction vessel, combine the amidine, nitrile, copper catalyst, and base.
-
Add the appropriate solvent.
-
Stir the reaction mixture under an atmosphere of air at the desired temperature (e.g., 120°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, typically involving extraction and purification by column chromatography.
-
Applications of 1,2,4-Triazoles
The versatile chemical nature of the 1,2,4-triazole ring has led to its incorporation into a wide range of biologically active molecules and functional materials.
Medicinal Chemistry
1,2,4-triazole derivatives are prominent in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.
2.1.1. Antifungal Agents
A significant class of antifungal drugs, the "azole antifungals," are based on the 1,2,4-triazole scaffold. These drugs, including fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.
Agrochemicals
1,2,4-triazole derivatives are also utilized in agriculture, most notably as herbicides.
2.2.1. Herbicides
Amitrole (3-amino-1,2,4-triazole) is a non-selective herbicide that targets the histidine biosynthesis pathway in plants.[1] Specifically, it acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD), an enzyme essential for the synthesis of the amino acid histidine.[1][16][17] The absence of this pathway in animals makes it a selective target for herbicides.
Materials Science
The unique coordination properties of 1,2,4-triazoles make them valuable building blocks in materials science.
2.3.1. Corrosion Inhibitors
1,2,4-triazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for steel in acidic media.[18][19][20] They function by adsorbing onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions. The lone pair of electrons on the nitrogen atoms and the π-electrons of the triazole ring facilitate this adsorption.
Table 5: Corrosion Inhibition Efficiency of 1,2,4-Triazole Derivatives for Mild Steel in 1 M HCl [18][21]
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | 5 x 10⁻⁴ | 95.8 | [18] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | 5 x 10⁻⁴ | 97.2 | [18] |
| 3,5-di(4-hydroxyphenyl)-4-amino-1,2,4-triazole (HAT) | 100 ppm | 86.74 | [21] |
2.3.2. Energetic Materials
The high nitrogen content and thermal stability of the 1,2,4-triazole ring make it an attractive component in the design of energetic materials.[22][23][24] By incorporating explosophoric groups such as nitro (-NO₂) or azido (-N₃) onto the triazole scaffold, energetic compounds with high detonation performance and good thermal stability can be synthesized.
Table 6: Performance Data of 1,2,4-Triazole-Based Energetic Materials [22][23][24][25][26]
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Decomposition Temp. (°C) |
| 5,5′-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-nitro-1H-1,2,4-triazole) | 1.88 | 8747 | 33.0 | 238.2 |
| Dihydroxylammonium salt of a pyrazole-bis(triazole-nitroamide) | 1.91 | 9077 | 33.6 | Not specified |
| 3,4-Diamino-1,2,4-triazole perchlorate | 1.82 | 8620 | 32.8 | >200 |
| Zinc(II) complex with diaminofurazan and 3-amino-1,2,4-triazole | 1.9 | 9405 | 46.64 | 241 |
| 3,5-bis(3-amine-4H-1,2,4-triazole)-1H-pyrazole dinitramide salt | Not specified | 8964 | 37.1 | Not specified |
| N-[5-amino-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-3-yl]nitramide | Not specified | Not specified | Not specified | 145 |
| 3,3′-dinitro-5, 5′-bis-1,2,4-triazole-1, 1′-diol salt | Not specified | 8102-9087 | Not specified | 207-329 |
Experimental and Screening Workflows
The discovery and development of novel 1,2,4-triazole-based compounds often follow a systematic workflow encompassing synthesis, purification, characterization, and biological evaluation.
This workflow begins with the selection of appropriate starting materials based on the desired target compounds. The synthesis is then carried out using a suitable method, followed by purification to isolate the desired product. The structure and purity of the synthesized compounds are confirmed through various analytical techniques. Finally, the compounds are subjected to biological screening to evaluate their activity, and the results are used to guide the design and synthesis of new, improved derivatives in an iterative process.
Conclusion
The 1,2,4-triazole ring system continues to be a highly valuable and versatile scaffold in chemical research and development. Its rich chemistry allows for the synthesis of a diverse array of derivatives with a wide range of applications. From their well-established roles in medicine and agriculture to their emerging importance in materials science, 1,2,4-triazoles are set to remain at the forefront of innovation. This guide has provided a comprehensive overview of the key aspects of 1,2,4-triazole chemistry, offering a valuable resource for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 12. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Heterogeneous Copper(I)-Catalyzed Cascade AdditionOxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles [organic-chemistry.org]
- 16. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazoleglycerol-phosphate dehydratase - Wikipedia [en.wikipedia.org]
- 18. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Combining 1,2,4-triazole and pyrazole frameworks for new insensitive energetic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety and Handling Precautions for 1-Acetyl-1,2,4-triazole: An In-depth Technical Guide
Disclaimer: Limited specific safety and toxicological data is available for 1-Acetyl-1,2,4-triazole. The following guide is primarily based on data for the parent compound, 1,2,4-triazole. The addition of an acetyl group may alter the chemical and toxicological properties. Therefore, this information should be used as a precautionary guide, and a thorough risk assessment should be conducted before handling this compound.
This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific data for the acetylated compound, this guide heavily references the well-documented properties of its parent compound, 1,2,4-triazole.
Physicochemical Properties
While experimental data for this compound is scarce, computed properties are available. For comparison, the properties of 1,2,4-triazole are also provided.
Table 1: Computed Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₄H₅N₃O |
| Molecular Weight | 111.10 g/mol |
| XLogP3 | -0.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 111.043261792 Da |
| Monoisotopic Mass | 111.043261792 Da |
| Topological Polar Surface Area | 47.8 Ų |
| Heavy Atom Count | 8 |
Table 2: Physicochemical Properties of 1,2,4-Triazole
| Property | Value | Reference |
| Molecular Formula | C₂H₃N₃ | [2] |
| Molecular Weight | 69.07 g/mol | [3] |
| Appearance | Brown solid in various forms with a characteristic odor. | [4] |
| Melting Point | 120-121 °C | [4] |
| Boiling Point | 260 °C (decomposes) | [4] |
| Flash Point | 170 °C (closed cup) | [4][5] |
| Auto-ignition Temperature | 490 °C | [4] |
| Solubility in Water | 125 g/100 mL at 20 °C | [4] |
| log Pow | -0.72 | [2] |
Toxicological Data
The toxicological data presented below is for 1,2,4-triazole. It is crucial to handle this compound with the assumption that it may exhibit similar or potentially altered toxicity.
Table 3: Acute Toxicity of 1,2,4-Triazole
| Route | Species | Value | Reference |
| Oral LD50 | Rat | 1320 - 1750 mg/kg bw | [6] |
| Oral LD50 | Rat (male) | 1650 mg/kg bw | [7] |
| Oral LD50 | Rat (female) | 1648 mg/kg bw | [7][8] |
| Dermal LD50 | Rat | 3129 mg/kg bw | [6][8] |
| Dermal LD50 | Rabbit | > 200 and < 2000 mg/kg bw | [8] |
Key Toxicological Effects of 1,2,4-Triazole:
-
Causes serious eye irritation. [2][3] Symptoms include redness and pain.[4][5]
-
May cause skin irritation. [3]
-
May cause damage to organs through prolonged or repeated exposure. [9]
-
Neurotoxic effects have been observed in animal studies at high doses.[8]
Hazard Identification and GHS Classification
The GHS classification for 1,2,4-triazole is as follows. It is recommended to handle this compound according to these classifications until specific data becomes available.
Table 4: GHS Classification of 1,2,4-Triazole
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |
| Serious eye damage/eye irritation | 2 | Warning | H319: Causes serious eye irritation |
| Reproductive toxicity | 1B / 2 | Danger / Warning | H360 / H361: May damage fertility or the unborn child |
| Specific target organ toxicity — repeated exposure | 2 | Warning | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the aquatic environment, long-term hazard | 2 | None | H411: Toxic to aquatic life with long lasting effects |
Experimental Protocols
The following protocols are based on best practices for handling hazardous chemicals and specific recommendations for 1,2,4-triazole.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield where splashing is possible.[3]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[10]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of significant skin exposure.[3]
-
Respiratory Protection: If dusts are generated, use a particulate filter respirator.[5]
Handling and Storage
-
Handling:
-
Storage:
First Aid Measures
-
General Advice: Show the safety data sheet to the doctor in attendance.[3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
In Case of Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
Accidental Release Measures (Spill Protocol)
The following workflow outlines the general procedure for handling a spill of a solid chemical like this compound.
Caption: Chemical Spill Response Workflow.
Spill Cleanup Steps:
-
Personal Precautions: Ensure adequate ventilation. Avoid breathing dust and contact with the substance. Use personal protective equipment as outlined in section 4.1.[11]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Methods for Cleaning Up:
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream as it may scatter and spread the fire.[12]
-
Specific Hazards:
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.[2]
Reactivity and Stability
-
Reactivity: No data is available for this compound. 1,2,4-triazole reacts with strong acids and strong oxidants.[5]
-
Chemical Stability: Stable under recommended storage conditions.[2]
-
Possibility of Hazardous Reactions: None under normal processing.[2]
-
Conditions to Avoid: Incompatible products, excess heat, and dust formation.[2]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[2]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce toxic fumes including nitrogen oxides, ammonia, and hydrogen cyanide.[5]
Logical Relationship for Handling Precautions
The following diagram illustrates the logical flow of considerations for safely handling this compound.
Caption: Logical Flow for Safe Handling.
References
- 1. This compound | C4H5N3O | CID 27422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. columbuschemical.com [columbuschemical.com]
- 4. 1,2,4-TRIAZOLE [training.itcilo.org]
- 5. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. fao.org [fao.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. carlroth.com [carlroth.com]
- 12. lobachemie.com [lobachemie.com]
- 13. carlroth.com [carlroth.com]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 1-Acetyl-1,2,4-triazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,4-triazole is a five-membered heterocyclic compound containing three nitrogen atoms, which exists in two tautomeric forms: 1H- and 4H-1,2,4-triazole.[1][2] This nucleus is a fundamental building block in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The N-acetylation of 1,2,4-triazole to form 1-acetyl-1,2,4-triazole is a crucial transformation, yielding a versatile intermediate for the synthesis of more complex, biologically active molecules. This document provides a detailed, reliable, and efficient protocol for the synthesis of this compound from 1,2,4-triazole using acetic anhydride.
Principle of the Reaction
The synthesis proceeds via the N-acetylation of 1,2,4-triazole. The reaction involves the nucleophilic attack of a nitrogen atom from the triazole ring on the electrophilic carbonyl carbon of acetic anhydride. This addition is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the N-acetylated product, this compound. The use of excess acetic anhydride serves as both the acetylating agent and the reaction solvent.
Materials and Equipment
| Materials | Grade | Supplier |
| 1,2,4-Triazole | Reagent Grade, ≥98% | Sigma-Aldrich |
| Acetic Anhydride | Reagent Grade, ≥98% | Fisher Scientific |
| Deionized Water | High Purity | In-house |
| Ethanol | Anhydrous, ≥99.5% | VWR Chemicals |
| Celite® 545 | N/A | Sigma-Aldrich |
| Equipment | Description | Supplier |
| Round-bottom flask | 100 mL, 24/40 joint | Pyrex |
| Reflux condenser | 24/40 joint | Kimble |
| Heating mantle with stirrer | N/A | Corning |
| Magnetic stir bar | Teflon-coated | N/A |
| Beaker | 1000 mL | Pyrex |
| Büchner funnel and flask | N/A | N/A |
| Filter paper | Whatman No. 1 | Whatman |
| Rotary evaporator | N/A | Heidolph |
| Melting point apparatus | N/A | Stuart |
| Analytical balance | ± 0.0001 g | Mettler Toledo |
Experimental Protocol
4.1. Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (5.0 g, 72.4 mmol).
-
In a fume hood, carefully add acetic anhydride (25 mL, 265 mmol) to the flask.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
Place the apparatus in a heating mantle on a magnetic stirrer.
4.2. Acetylation Reaction
-
Begin stirring the mixture.
-
Heat the reaction mixture to reflux (approximately 140 °C) and maintain reflux for 30 minutes. The solid 1,2,4-triazole will dissolve as the reaction progresses.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
4.3. Product Isolation and Work-up
-
After 30 minutes, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Prepare a 1000 mL beaker containing 500 mL of ice-cold deionized water.
-
Slowly and carefully pour the cooled reaction mixture into the ice-cold water while stirring vigorously. This will hydrolyze the excess acetic anhydride and precipitate the product.
-
Continue stirring the suspension in the ice bath for 15-20 minutes to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold deionized water (3 x 50 mL) to remove any residual acetic acid.
-
Dry the crude product under vacuum or in a desiccator overnight.
4.4. Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture or toluene.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is not clear, perform a hot filtration through a small pad of Celite® to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data and Results
5.1. Quantitative Reaction Data
| Parameter | Value |
| Reactant: 1,2,4-Triazole | |
| Molar Mass | 69.07 g/mol |
| Mass | 5.0 g |
| Moles | 0.0724 mol |
| Equivalents | 1.0 |
| Reagent: Acetic Anhydride | |
| Molar Mass | 102.09 g/mol |
| Volume | 25 mL |
| Density | 1.08 g/mL |
| Moles | 0.265 mol |
| Equivalents | ~3.7 |
| Reaction Conditions | |
| Temperature | Reflux (~140 °C) |
| Time | 30 minutes |
| Product: this compound | |
| Molar Mass | 111.10 g/mol |
| Appearance | White crystalline solid |
| Theoretical Yield | 8.04 g |
| Example Actual Yield | 7.32 g |
| Example Percentage Yield | 91% |
| Melting Point | 102-104 °C |
5.2. Characterization Data
| Technique | Expected Results |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 9.20 (s, 1H, H-5), 8.25 (s, 1H, H-3), 2.75 (s, 3H, -COCH₃). |
| ¹³C NMR | (100 MHz, CDCl₃) δ (ppm): 167.5 (C=O), 152.0 (C-3), 146.5 (C-5), 24.0 (CH₃). |
| FT-IR | (KBr, cm⁻¹): ~3120 (C-H stretch, aromatic), ~1745 (C=O stretch, strong), ~1550 (C=N stretch), ~1280 (C-N stretch). |
| UV-Vis | λmax (Ethanol): 221.5 nm. A bathochromic (red) shift is observed from the unsubstituted 1,2,4-triazole absorption at 205 nm.[5] |
| Mass Spec | (EI, 70 eV) m/z: 111 (M⁺), 69 (M⁺ - C₂H₂O), 43 (CH₃CO⁺). |
Visualized Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Acetic Anhydride: Corrosive, a lachrymator, and reacts exothermically with water. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
1,2,4-Triazole: May cause skin and eye irritation. Avoid inhalation of dust.
-
Heating: Use a heating mantle and ensure the apparatus is securely clamped. Do not heat a closed system.
-
Quenching: The addition of the reaction mixture to water is exothermic. Perform this step slowly and with efficient stirring in an ice bath to control the temperature.
This protocol provides a standardized method for the synthesis of this compound, a key building block for further chemical exploration and drug development.
References
Application Note: Synthesis of 1-Acetyl-1,2,4-triazole
Introduction
1,2,4-Triazole and its derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse pharmacological activities, including antifungal, antiviral, and anti-inflammatory properties. The acetylation of the 1,2,4-triazole nucleus is a fundamental transformation that yields 1-acetyl-1,2,4-triazole, an important intermediate for the synthesis of more complex molecules. This document provides a detailed experimental protocol for the N-acetylation of 1,2,4-triazole using acetyl chloride in a biphasic system. The method is straightforward, efficient, and suitable for standard organic synthesis laboratories.
Reaction Scheme
The overall reaction involves the nucleophilic attack of a nitrogen atom of the 1,2,4-triazole ring on the electrophilic carbonyl carbon of acetyl chloride, leading to the formation of this compound and hydrochloric acid. The base, sodium acetate, neutralizes the HCl byproduct.

Quantitative Data Summary
A summary of the key quantitative data for the starting material and the final product, this compound, is provided below for easy reference.
| Parameter | 1,2,4-Triazole (Starting Material) | This compound (Product) |
| CAS Number | 288-88-0 | 15625-88-4[1][2] |
| Molecular Formula | C₂H₃N₃ | C₄H₅N₃O[1][2] |
| Molecular Weight | 69.07 g/mol | 111.10 g/mol [1][2] |
| Appearance | White to pale yellow crystalline powder | Off-white to brown solid/crystal[1] |
| Melting Point | 120-122 °C | 41-42 °C[1] |
Detailed Experimental Protocol
This protocol is adapted from established N-acylation procedures for triazole derivatives.
Materials and Reagents
-
1,2,4-Triazole (0.025 mol, 1.73 g)
-
Sodium acetate trihydrate (0.038 mol, 5.17 g)
-
Acetyl chloride (0.028 mol, 2.0 mL)
-
Acetone (25 mL)
-
Brine (36% aqueous NaCl solution, 50 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Concentrated hydrochloric acid (HCl)
-
Methanol or Methanol/Water mixture for recrystallization
-
Deionized water
Equipment
-
250 mL round-bottom flask or beaker
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware (graduated cylinders, beakers)
-
pH paper or pH meter
Procedure
-
Preparation of Base Solution: In a 250 mL beaker, dissolve 5.17 g of sodium acetate trihydrate in 50 mL of brine solution with stirring.
-
Dissolution of Triazole: Add 1.73 g of 1,2,4-triazole to the base solution. If solubility is an issue, add 20 mL of acetone to the mixture to aid dissolution.
-
Preparation of Acetylating Agent: In a separate small beaker, prepare a solution of 2.0 mL of acetyl chloride in 3 mL of acetone.
-
Reaction: Cool the triazole solution in an ice-water bath. Add the acetyl chloride solution drop-wise from a dropping funnel to the stirred triazole mixture over 10-15 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for an additional hour.
-
Work-up - Quenching: Carefully add saturated NaHCO₃ solution to the reaction mixture portion-wise until effervescence ceases. This step neutralizes any remaining acetyl chloride and acidic byproducts.
-
Work-up - Precipitation: Acidify the solution by adding concentrated HCl drop-wise until the pH is acidic (check with pH paper). The product, this compound, should precipitate as a solid.
-
Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the solid with a small amount of cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as methanol or a methanol-water mixture, to obtain the pure acetylated derivative.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the acetylation of 1,2,4-triazole.
Caption: Workflow for the synthesis of this compound.
References
1-Acetyl-1,2,4-triazole: A Versatile Reagent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-1,2,4-triazole is a valuable and versatile reagent in organic synthesis, primarily utilized as an efficient acetylating agent and a key intermediate in the construction of more complex molecular architectures. Its unique chemical properties, stemming from the electron-deficient nature of the 1,2,4-triazole ring, render it an effective acyl donor for a variety of nucleophiles. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key organic transformations, with a focus on acetylation reactions and the synthesis of nitrogen-containing heterocycles. The information presented is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Key Applications
This compound serves as a potent reagent in several critical organic synthesis applications:
-
Acetylation of Amines, Alcohols, and Oxazolidinones: It is a highly effective agent for the introduction of acetyl groups onto a wide range of substrates, including primary and secondary amines, alcohols, and chiral auxiliaries like oxazolidinones. These reactions are fundamental in protecting group strategies and in the synthesis of amides and esters.
-
Synthesis of N-Acyl, N-Thiourea, and Imidazole Derivatives: this compound is a key building block in multi-step syntheses to produce diverse heterocyclic compounds with potential biological activities.[1]
-
Catalysis of Acyl Transfer Reactions: The deprotonated form of 1,2,4-triazole, the 1,2,4-triazole anion, has demonstrated remarkable catalytic activity in acyl transfer reactions, such as the aminolysis and transesterification of esters.[2]
Data Presentation
The following tables summarize quantitative data for key reactions involving 1,2,4-triazole derivatives as reagents or catalysts.
Table 1: Acetylation of Various Substrates Catalyzed by 1,2,4-Triazole Anion
| Substrate | Product | Acyl Donor | Base | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Benzylamine | N-Benzylacetamide | Isopropenyl acetate | DBU | 5 | Benzene | 2 | 95 |
| (R)-Methyl 2-amino-3-phenylpropanoate | (R)-Methyl 2-acetamido-3-phenylpropanoate | Isopropenyl acetate | DBU | 5 | Benzene | 4 | 98 |
| Benzyl alcohol | Benzyl acetate | Isopropenyl acetate | DBU | 5 | Benzene | 12 | 92 |
| (R)-4-Benzyloxazolidin-2-one | (R)-3-Acetyl-4-benzyloxazolidin-2-one | Isopropenyl acetate | DBU | 5 | Benzene | 1 | 99 |
Data sourced from studies on acyl transfer catalysis using the 1,2,4-triazole anion, where this compound is the key intermediate.[2]
Table 2: Synthesis of N-Acyl Derivatives from Schiff Bases
| Starting Schiff Base | Acylating Agent | Solvent | Reaction Time (h) | Yield (%) |
| Schiff base [III] | Acetyl chloride | Dry Benzene | 2 (reflux) | Not specified |
This reaction highlights the use of an acyl chloride to form an N-acyl derivative in the presence of a triazole-containing Schiff base.[1]
Experimental Protocols
Protocol 1: General Procedure for the Acetylation of Amines using 1,2,4-Triazole Anion Catalysis
This protocol describes a general method for the acetylation of primary and secondary amines using isopropenyl acetate as the acetyl donor, catalyzed by the in-situ generated 1,2,4-triazole anion.
Materials:
-
Amine (1.0 mmol)
-
Isopropenyl acetate (1.2 mmol)
-
1,2,4-Triazole (0.05 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 mmol)
-
Anhydrous benzene (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 mmol), 1,2,4-triazole (0.05 mmol), and anhydrous benzene (5 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add DBU (0.05 mmol) to the solution to generate the 1,2,4-triazole anion in situ.
-
Add isopropenyl acetate (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acetylated amine.
Protocol 2: Synthesis of an N-Acyl Derivative from a Schiff Base
This protocol outlines the synthesis of an N-acyl derivative from a pre-synthesized Schiff base containing a 1,2,4-triazole moiety, as described in the synthesis of novel triazole derivatives.[1]
Materials:
-
Schiff base [III] (0.01 mol)
-
Acetyl chloride (0.025 mol)
-
Dry benzene (10 mL)
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer
-
Reflux condenser
-
Ice water bath
Procedure:
-
In a round-bottom flask, dissolve the Schiff base [III] (0.01 mol) in dry benzene (10 mL).
-
Cool the solution in an ice water bath.
-
With constant stirring, add acetyl chloride (0.025 mol) dropwise from a dropping funnel over a period of one hour.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux for two hours.
-
After cooling to room temperature, the solvent can be removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent.
Mandatory Visualizations
Caption: Catalytic cycle of acyl transfer using the 1,2,4-triazole anion.
Caption: Experimental workflow for amine acetylation.
Conclusion
This compound and its parent heterocycle, 1,2,4-triazole, are indispensable tools in modern organic synthesis. The methodologies presented herein demonstrate their utility in acetylation reactions and as foundational elements in the synthesis of complex, biologically relevant molecules. The provided protocols and data serve as a practical guide for researchers in the efficient application of these reagents. Further exploration into the catalytic applications of 1,2,4-triazole anions holds significant promise for the development of novel and sustainable synthetic methods. The versatility of the 1,2,4-triazole scaffold continues to be a significant area of interest in the development of new pharmaceuticals.[3]
References
Application Notes and Protocols: 1-Acetyl-1,2,4-triazole in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-acetyl-1,2,4-triazole as a versatile building block in the synthesis of various heterocyclic compounds. The protocols detailed below are based on established literature and are intended to guide researchers in the practical application of this reagent for the development of novel molecular entities.
Introduction
This compound is a stable, crystalline solid that serves as an efficient and reactive synthon in heterocyclic chemistry. Its unique structure, featuring an activated acetyl group attached to a triazole ring, allows it to participate in a variety of transformations, including acetyl transfer reactions and cyclocondensation reactions. This reagent is particularly valuable for the construction of fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds and pharmaceutical agents. The triazole moiety can act as a good leaving group, facilitating nucleophilic substitution, or the entire molecule can serve as a C2N2 building block.
Key Applications
The primary application of this compound in heterocyclic synthesis lies in its ability to act as a precursor for more complex ring systems. While direct, detailed protocols for its use in multicomponent reactions leading to a wide array of heterocycles are not extensively documented in readily available literature, its role as an N-acylated triazole provides a foundation for several key transformations. The following sections detail a key synthetic strategy involving N-acylated triazole derivatives.
Synthesis of Fused Heterocyclic Systems via N-Acyl Derivatives
N-acylated triazoles can be key intermediates in the synthesis of fused heterocyclic systems. The acetyl group can influence the reactivity of the triazole ring and participate in subsequent cyclization steps. A general workflow for such a synthetic approach is outlined below.
Caption: General workflow for the synthesis of fused imidazole derivatives from a 4-amino-1,2,4-triazole precursor.
Experimental Protocols
The following protocol is a representative example of the synthesis of a complex heterocyclic system involving an N-acyl triazole derivative. While this specific example does not start with this compound, it demonstrates the principle of using an acetylated triazole intermediate for further cyclization, a strategy that could be adapted for this compound.
Protocol 1: Synthesis of a Fused Imidazole Derivative via an N-Acyl Triazole Intermediate
This multi-step protocol outlines the synthesis of a novel imidazole derivative starting from a symmetrical 4-amino-1,2,4-triazole.[1]
Step 1: Synthesis of Schiff Base Intermediate
-
In a round-bottom flask, combine the starting 4-amino-1,2,4-triazole derivative (0.01 mol) and 4-aminoacetophenone (0.01 mol) in absolute ethanol (10 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid precipitate and purify by recrystallization from ethanol.
Step 2: Synthesis of the N-Acyl Derivative
-
To a stirred solution of the Schiff base from Step 1 (0.01 mol) in 10 mL of dry benzene, add acetyl chloride (0.025 mol) dropwise in an ice water bath.
-
Maintain constant stirring for one hour.
-
After the addition is complete, reflux the reaction mixture for two hours.
-
Evaporate the solvent under reduced pressure.
-
Wash the resulting white precipitate with water and purify from diethyl ether.
Step 3: Synthesis of the N-Thiourea Derivative
-
In a flask, combine the N-acyl derivative from Step 2 (0.01 mol), thiourea (0.02 mol), and anhydrous sodium carbonate (0.01 mol) in 20 mL of acetone.
-
Heat the mixture with stirring for 6 hours.
-
After cooling, pour the reaction solution into ice water.
-
Filter the precipitate and recrystallize from ethyl acetate.
Step 4: Cyclization to the Imidazole Derivative
-
To a stirred solution of the N-thiourea derivative from Step 3 (0.01 mol) in dry dimethylformamide (DMF) (10 mL), add 2-hydroxy-1,2-diphenylethan-1-one (0.02 mol).
-
Reflux the reaction mixture for 7 hours.
-
After cooling, add a few drops of cold water and stir until a precipitate forms.
-
Filter the crystals, dry, and purify from ethyl acetate.
Quantitative Data Summary
| Step | Reactants | Product | Reaction Conditions | Yield (%) |
| 1 | 4-Amino-1,2,4-triazole derivative, 4-Aminoacetophenone | Schiff Base | Ethanol, Glacial Acetic Acid, Reflux, 8 h | High |
| 2 | Schiff Base, Acetyl Chloride | N-Acyl Derivative | Dry Benzene, Ice Bath to Reflux, 2 h | Good |
| 3 | N-Acyl Derivative, Thiourea | N-Thiourea Derivative | Acetone, Heat, 6 h | Good |
| 4 | N-Thiourea Derivative, 2-Hydroxy-1,2-diphenylethan-1-one | Fused Imidazole Derivative | DMF, Reflux, 7 h | Moderate |
Note: Specific yields were not provided in the source material and are described qualitatively.
Logical Relationships in Synthesis
The synthesis of complex heterocyclic compounds often involves a series of logical steps where the product of one reaction becomes the substrate for the next. This sequential approach allows for the controlled construction of the target molecule.
Caption: Logical progression in a multi-step heterocyclic synthesis.
Future Directions and Considerations
While the direct use of this compound as a starting material for complex heterocyclic synthesis requires further exploration in published literature, its potential as a reactive intermediate is clear. Researchers are encouraged to investigate its utility in:
-
Multicomponent Reactions: Exploring the possibility of using this compound in one-pot reactions with various nucleophiles and electrophiles to generate diverse heterocyclic scaffolds.
-
[3+2] Cycloaddition Reactions: Investigating its role as a dipole or dipolarophile in cycloaddition reactions to form five-membered heterocyclic rings.
-
Dimroth Rearrangement: Studying the potential for Dimroth-type rearrangements of N-acylated triazoles to access different isomeric heterocyclic systems.[2][3][4]
The development of novel synthetic methodologies utilizing this compound could provide efficient routes to new chemical entities with potential applications in drug discovery and materials science.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 1,2,4-triazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and alignment with the principles of green chemistry.[1][2][3]
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[3][4][5] The methodologies presented herein are designed to be a practical guide for researchers engaged in drug discovery and development.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to several key benefits:[6]
-
Accelerated Reaction Rates: Reactions that typically take hours or even days to complete under conventional heating can often be accomplished in minutes.[3]
-
Higher Yields: Precise temperature control and rapid heating can minimize the formation of byproducts, resulting in higher yields of the desired 1,2,4-triazole derivatives.[3]
-
Improved Purity: The reduction in side reactions often leads to cleaner reaction profiles and simpler purification procedures.
-
Energy Efficiency: Microwave synthesis is a more environmentally friendly approach due to its reduced energy consumption and potential for solvent-free reactions.[2]
Data Presentation: Microwave vs. Conventional Synthesis
The following tables summarize the significant advantages of microwave-assisted synthesis over conventional heating methods for the preparation of various 1,2,4-triazole derivatives, highlighting the drastic reduction in reaction time and improvement in yields.
Table 1: Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives [1]
| Method | Reaction Time | Yield |
| Microwave-Assisted | 33–90 seconds | 82% |
| Conventional | Several hours | Lower |
Table 2: Synthesis of Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives [1][7]
| Method | Reaction Time | Yield |
| Microwave-Assisted | 30 minutes | 96% |
| Conventional | 27 hours | Lower |
Table 3: Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles [1][7]
| Method | Reaction Time | Yield |
| Microwave-Assisted | 1 minute | 85% |
| Conventional | > 4 hours | Lower |
Table 4: Synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives [7]
| Method | Reaction Time | Yield |
| Microwave-Assisted | 5 minutes | 96% |
| Conventional | Not specified | Lower |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of various 1,2,4-triazole derivatives.
Protocol 1: Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide
This protocol outlines a simple and efficient catalyst-free method for the synthesis of substituted 1,2,4-triazoles using hydrazines and formamide.[3][8]
Materials:
-
Hydrazine derivative (e.g., phenylhydrazine) (1 mmol)
-
Formamide (20 mmol)
Equipment:
-
Microwave reactor
-
Microwave-safe reaction vial with a magnetic stirrer
Procedure:
-
In a microwave-safe reaction vial, add the hydrazine derivative (1 mmol) and formamide (20 mmol).[3][8]
-
Seal the vial and place it in the microwave reactor.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product can be isolated by standard work-up procedures, which may include trituration with water and recrystallization.
Protocol 2: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Hydrazides and Nitriles
This protocol describes a common and efficient method for the synthesis of 3,5-disubstituted 1,2,4-triazoles via the condensation of an aromatic hydrazide with a substituted nitrile in the presence of a base, accelerated by microwave irradiation.
Materials:
-
Aromatic hydrazide (0.005 mol)
-
Substituted nitrile (0.0055 mol)
-
Potassium carbonate (K₂CO₃) (0.0055 mol)
-
n-Butanol (10 mL)
Equipment:
-
Microwave reactor
-
20 mL microwave reaction vessel with a magnetic stirrer
Procedure:
-
To a 20 mL microwave reaction vessel, add the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol) in 10 mL of n-butanol.[3]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 2 hours.[3]
-
After cooling, the reaction mixture can be subjected to a standard aqueous work-up.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.[3]
Protocol 3: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
This protocol details the synthesis of a key intermediate, 4-amino-1,2,4-triazole-3-thiol, which can be further modified to produce a variety of biologically active compounds.
Materials:
-
Benzohydrazide
-
Carbon disulfide (CS₂)
-
Ethanolic potassium hydroxide (KOH)
-
Hydrazine hydrate
Equipment:
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stirrer
Procedure:
-
Synthesize benzohydrazide from the corresponding ester and hydrazine hydrate.
-
Add carbon disulfide dropwise to a solution of benzohydrazide in ethanolic potassium hydroxide to yield potassium dithiocarbazinate.
-
Cyclize the potassium dithiocarbazinate by reacting it with hydrazine hydrate under microwave irradiation to afford the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 1,2,4-triazole derivatives.
Caption: General experimental workflow for microwave-assisted synthesis.
Signaling Pathway: Antifungal Action of 1,2,4-Triazoles
Many 1,2,4-triazole derivatives, such as fluconazole, exhibit their antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10]
Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole antifungals.
References
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 8. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 9. rjptonline.org [rjptonline.org]
- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Green Chemistry Approaches to 1,2,4-Triazole Synthesis
Introduction
The 1,2,4-triazole scaffold is a critical pharmacophore in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Traditional methods for synthesizing this important heterocyclic ring often involve harsh reaction conditions, hazardous solvents, and long reaction times.[1][3] Green chemistry principles offer a sustainable alternative by focusing on the use of environmentally benign solvents, energy-efficient methods, and catalytic processes to minimize waste and environmental impact.[4] These application notes provide detailed protocols and comparative data for several green synthetic approaches to 1,2,4-triazoles, tailored for researchers, scientists, and professionals in drug development. The methodologies covered include microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of ionic liquids as green reaction media.
I. Microwave-Assisted Organic Synthesis (MAOS) of 1,2,4-Triazoles
Microwave irradiation has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating methods.[3][5] This is due to the direct and efficient heating of the reaction mixture through dielectric heating, leading to rapid temperature increases and uniform heat distribution.[1]
Comparative Data of Conventional vs. Microwave-Assisted Synthesis
| Product | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives | Several hours, lower yields | 33–90 seconds, 82% | [5] |
| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | 27 hours, lower yields | 30 minutes, 96% | [5] |
| 1,3,5-trisubstituted-1,2,4-triazoles | > 4.0 hours, lower yields | 1 minute, 85% | [5] |
| 3,5-disubstituted-1,2,4-triazole derivatives | 72 hours (hydrothermal), lower yields | 1.5 hours, 85% | [5] |
| Substituted 1,2,4-triazoles from hydrazines and formamide | Not specified | Shorter reaction time, good yields | [6] |
Experimental Protocol: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles[6]
This protocol describes a one-pot synthesis via cyclization with hydrazines followed by N-acylation of amide derivatives.
Materials:
-
Substituted amide derivative
-
Hydrazine derivative
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted amide derivative and the hydrazine derivative.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwaves for 1 minute.
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product using appropriate purification techniques (e.g., recrystallization or column chromatography).
Logical Workflow for Microwave-Assisted Synthesis
II. Ultrasound-Assisted Synthesis of 1,2,4-Triazoles
Ultrasound irradiation provides an alternative energy source for chemical reactions, proceeding via acoustic cavitation.[7] The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates and often leading to higher yields in shorter time frames compared to conventional methods.[7][8]
Comparative Data of Conventional vs. Ultrasound-Assisted Synthesis
| Product | Conventional Method (Time, Yield) | Ultrasound-Assisted Method (Time, Yield) | Reference |
| N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives | 16–26 hours, 60–75% | 40–80 minutes, 75–89% | [9] |
| 1,2,4-Triazole derivatives from α-nitrophenyl hydrazones and amines | Long reaction time, lower yields | Shorter reaction time, 38.6-86.2% | [8] |
| 1,4-disubstituted 1,2,3-triazoles (for comparison) | 6 hours, lower conversion | 30 minutes, up to 93% | [10] |
Experimental Protocol: Ultrasound-Assisted Synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives[10]
This protocol involves the coupling of a 1,2,4-triazole intermediate with a substituted 2-bromoacetamide.
Materials:
-
5-Aryl-1,2,4-triazole-3-thiol
-
Substituted aralkyl/alkyl/aryl 2-bromoacetamide
-
Ultrasound bath/reactor
Procedure:
-
In a reaction vessel, dissolve the 5-aryl-1,2,4-triazole-3-thiol and the substituted 2-bromoacetamide in a suitable solvent.
-
Place the vessel in an ultrasound bath operating at a temperature between 45–55°C.
-
Irradiate the mixture with ultrasound for 40–80 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture to isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
Signaling Pathway for Ultrasound-Assisted Synthesis
III. Ionic Liquid-Mediated Synthesis of 1,2,4-Triazoles
Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their non-volatility, non-flammability, and recyclability.[11][12] They can act as both the solvent and catalyst, facilitating reactions and often leading to improved yields and simplified work-up procedures.
Quantitative Data for Ionic Liquid-Mediated Synthesis
| Product | Catalyst/Solvent | Reaction Time | Yield | Reference |
| 5-(benzothiazol-2-ylmethyl)-4-(aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | [bmim]Br (ionic liquid) | 3 hours | Good | [11] |
| 5-(4-Hydroxy-3-methoxy-5-nitrophenyl)-1,2,4-triazolidine-3-thione | [H₂-TMDP][HPO₄] (acidic ionic liquid) in water:ethanol | 8-13 minutes | 88-96% | [13] |
Experimental Protocol: Synthesis of 5-(benzothiazol-2-ylmethyl)-4-(aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in an Ionic Liquid[12]
Materials:
-
2-(benzothiazole-2-yl)acetohydrazide
-
Aryl isothiocyanate
-
Sodium ethoxide (NaOEt)
-
[bmim]Br (1-butyl-3-methylimidazolium bromide)
-
Ethyl acetate
-
Water
Procedure:
-
In a reaction vessel, mix equimolar amounts of 2-(benzothiazole-2-yl)acetohydrazide (1.0 mmol) and aryl isothiocyanate (1.0 mmol).
-
Add sodium ethoxide (1.5 mmol) and [bmim]Br (1.5 mmol) to the mixture.
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction completion by TLC using an ethyl acetate:hexane (3:7) mobile phase.
-
Pour the reaction mixture into water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
Logical Relationship in Ionic Liquid-Mediated Synthesis
Conclusion
The adoption of green chemistry principles in the synthesis of 1,2,4-triazoles offers significant advantages over traditional methods. Microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of ionic liquids have demonstrated the ability to dramatically reduce reaction times, increase product yields, and minimize the use of hazardous substances. These greener approaches are not only environmentally responsible but also offer practical benefits in terms of efficiency and cost-effectiveness for researchers and professionals in the field of drug discovery and development. The protocols and data presented herein provide a foundation for the implementation of these sustainable techniques in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes & Protocols for HPLC Analysis of 1-Acetyl-1,2,4-triazole and its Derivatives
Introduction
1,2,4-triazole and its derivatives are a significant class of heterocyclic compounds with extensive applications, notably as antifungal agents in medicine and fungicides in agriculture.[1][2] The acetylation of these compounds, resulting in derivatives such as 1-Acetyl-1,2,4-triazole, is a key chemical modification that can influence their biological activity and physicochemical properties.[3] Consequently, robust and sensitive analytical methods are crucial for the quantification of these acetylated derivatives in various matrices, including pharmaceutical formulations, biological samples (e.g., plasma, serum), and environmental samples.[1][4] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of these compounds due to its high resolution, sensitivity, and adaptability.[2]
This document provides detailed application notes and standardized protocols for the analysis of this compound and its derivatives using HPLC. The methodologies described herein are compiled from established methods for triazole compounds and are intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development and quality control. Both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods are discussed to address the varying polarities of triazole derivatives.[2]
Data Presentation: Quantitative HPLC Methods for Triazole Derivative Analysis
The following tables summarize various HPLC methods and their performance characteristics for the analysis of different 1,2,4-triazole compounds. This data provides a comparative overview of chromatographic conditions and expected analytical performance.
Table 1: HPLC-UV/MS Quantitative Data for Triazole Antifungal Drugs in Human Plasma/Serum [4]
| Analyte | LLOQ (mg/L) | Linearity Range (mg/L) | Recovery (%) |
| Voriconazole | 0.05 - 0.5 | 0.05 - 20.0 | ~100% |
| Itraconazole | 0.05 - 0.5 | 0.05 - 20.0 | ~100% |
| Posaconazole | 0.25 | 0.25 - 20.0 | ~100% |
| Hydroxyitraconazole | 0.05 | 0.05 - 20.0 | ~100% |
| LLOQ: Lower Limit of Quantification |
Table 2: UPLC-MS/MS Quantitative Data for Triazole Fungicides in Soil and Produce [4]
| Analyte | LLOQ (µg/kg) | Linearity Range (µg/kg) | Recovery (%) |
| Tebuconazole | 1.0 - 5.0 | 1.0 - 100 | 85 - 110 |
| Propiconazole | 1.0 - 5.0 | 1.0 - 100 | 88 - 105 |
| Difenoconazole | 1.0 - 5.0 | 1.0 - 100 | 90 - 112 |
Table 3: Performance Characteristics of an HPLC Method for a Novel Triazole Antifungal Agent (SYN-2869) in Rat Plasma [5]
| Parameter | Value |
| Linear Range | 0.5 - 10 µg/mL |
| Limit of Quantitation | 0.5 µg/mL |
| Inter-day Precision | 1.9% to 8.5% |
| Intra-day Precision | 4.6% to 5.2% |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for this compound and Less Polar Derivatives
This protocol is suitable for the analysis of this compound and other relatively non-polar triazole derivatives in pharmaceutical formulations or biological matrices.
1. Instrumentation and Materials:
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (for mobile phase modification)[1]
-
Reference standards of the analyte(s) of interest
-
Sample filters (0.45 µm)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (often with 0.1% formic or acetic acid)[1] |
| Example Gradient: Start with 10-20% Acetonitrile, increase to 80-90% over 15-20 minutes | |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C |
| Detection | UV at the wavelength of maximum absorbance (e.g., ~210-260 nm) or MS detection[6] |
| Injection Volume | 10-20 µL |
3. Standard Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent such as methanol or acetonitrile (e.g., 1 mg/mL).[2]
-
Prepare a series of working standards by diluting the stock solution with the mobile phase or a suitable diluent to cover the desired concentration range for the calibration curve.[2]
4. Sample Preparation:
-
For Pharmaceutical Formulations:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or methanol).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
For Biological Samples (Protein Precipitation): [2]
-
To 200 µL of plasma or serum, add 400 µL of cold acetonitrile.[2]
-
Vortex the mixture for 1 minute to precipitate proteins.[2]
-
Centrifuge at 10,000 rpm for 10 minutes.[2]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.[2]
-
Inject the filtered supernatant into the HPLC system.[2]
-
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Triazole Derivatives
This protocol is suitable for the analysis of more polar triazole derivatives that are not well-retained on reversed-phase columns.[7]
1. Instrumentation and Materials:
-
HPLC or UPLC system with UV or MS detector
-
HILIC analytical column (e.g., Amide, Silica)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate or Ammonium acetate (for mobile phase buffer)
-
Reference standards of the analyte(s) of interest
-
Sample filters (0.45 µm)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with a high organic content mobile phase.[2] |
| Example: Mobile Phase A: 95% Acetonitrile with 10 mM Ammonium Formate, pH 3; Mobile Phase B: 50% Acetonitrile with 10 mM Ammonium Formate, pH 3.[2] | |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 35-40 °C |
| Detection | MS detection is often preferred for HILIC due to the volatile mobile phases. |
| Injection Volume | 1-5 µL |
3. Standard Preparation:
-
Prepare a stock solution of the polar triazole standard in a suitable solvent (e.g., water or a small amount of methanol).[2]
-
Prepare working standards by diluting the stock solution in a solvent mixture that is compatible with the initial mobile phase conditions (high organic content), for example, 90:10 (v/v) acetonitrile:water.[2]
4. Sample Preparation:
-
Dissolve the sample in a solvent mixture that is compatible with the initial mobile phase conditions (high organic content). A mixture of 90:10 (v/v) acetonitrile:water is a good starting point.[2]
-
Filter the sample through a 0.45 µm syringe filter prior to injection.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. helixchrom.com [helixchrom.com]
Application Note: Spectroscopic Characterization of 1-Acetyl-1,2,4-triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Acetyl-1,2,4-triazole and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] Accurate structural elucidation and characterization of these molecules are paramount for understanding their structure-activity relationships. This application note provides a detailed overview of the spectroscopic techniques used to characterize this compound derivatives, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and representative data are presented to guide researchers in their analytical workflows.
Spectroscopic Characterization Techniques
The structural confirmation of synthesized this compound derivatives is accomplished through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used for the characterization of this compound derivatives.[3][4]
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. Key signals for a this compound derivative include those for the acetyl group protons and the protons on the triazole ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. Characteristic signals include the carbonyl carbon of the acetyl group and the carbons of the triazole ring.[3][4]
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives.
| Compound/Derivative | Solvent | ¹H NMR Signals (δ, ppm) | ¹³C NMR Signals (δ, ppm) | Reference |
| This compound | CDCl₃ | ~2.7 (s, 3H, COCH₃), ~8.1 (s, 1H, H-5), ~8.7 (s, 1H, H-3) | ~23 (COCH₃), ~145 (C-5), ~152 (C-3), ~168 (C=O) | [5] |
| 1-(1H-1,2,4-triazol-1-yl)ethan-1-one | DMSO-d₆ | 8.20 (d, J = 8.5 Hz, 2H), 7.62 (d, J = 8.4 Hz, 2H), 3.09 (d, J = 5.5 Hz, 1H), 2.82 (d, J = 5.1 Hz, 1H), 1.70 (s, 3H) | 149.3, 147.3, 127.2, 124.0, 57.2, 56.6, 21.3 | [4] |
| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CDCl₃ | 1.16 (t, J = 7.2 Hz, 3H, CH₃), 4.23 (q, J = 7.2 Hz, 2H, CH₂), 7.06 (t, J = 7.2 Hz, 4H, ArH), 7.13–7.18 (m, 12H, ArH), 7.28 (t, J = 7.2 Hz, 8H, ArH), 7.54 (d, J = 8.4 Hz, 4H, ArH), 7.71–7.75 (m, 8H, ArH) | 15.8, 40.0, 123.2, 123.6, 124.6, 126.0, 126.9, 127.8, 129.3, 129.4, 133.5, 142.2, 147.5, 147.9, 155.1 | [6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, key absorption bands include the carbonyl (C=O) stretching of the acetyl group and the C=N and N=N stretching vibrations of the triazole ring.[7]
Table 2: Characteristic IR Absorption Bands for this compound Derivatives.
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| C=O (acetyl) | 1700 - 1750 | [8] |
| C=N (triazole ring) | 1600 - 1411 | [7] |
| N=N (triazole ring) | 1570 - 1550 | [7] |
| C-H (aromatic) | 3100 - 3000 | [8] |
| C-H (aliphatic) | 2990 - 2850 | [8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used.[9] The molecular ion peak (M⁺) is a key feature in the mass spectrum.
A characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of HCN to produce a major fragment ion at m/e 42.[9] For substituted triazoles, fragmentation can be more complex and may involve the loss of a nitrogen molecule (N₂).[9]
Table 3: Key Mass Spectrometry Data for this compound.
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| This compound | GC-MS | 111.04 | 69, 43, 42 | [5] |
| 1,2,4-Triazole-1-acetic acid | LC-ESI-QFT (Negative) | 126.0309 ([M-H]⁻) | 82.0411, 68.0255 | [10] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The unsubstituted 1,2,4-triazole shows a weak absorption around 205 nm.[7] N-acetylation causes a bathochromic (red) shift, with this compound absorbing at approximately 221.5 nm.[7][11]
Table 4: UV-Vis Absorption Maxima (λₘₐₓ) for 1,2,4-Triazole Derivatives.
| Compound | Solvent | λₘₐₓ (nm) | Reference |
| 1,2,4-Triazole | Ethanol | 205 | [7][11] |
| This compound | Ethanol | 221.5 | [7][11] |
| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH₂Cl₂ | 351.0 | [6] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to obtain a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Integrate the ¹H NMR signals to determine the relative number of protons.
Protocol 2: IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl).
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrophotometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Protocol 3: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[9]
-
LC Conditions:
-
MS Conditions:
-
Ionization Mode: Positive or negative ESI, depending on the analyte.[9]
-
Scan Range: A suitable mass range to include the expected molecular ion (e.g., m/z 100-1000).[9]
-
Fragmentation: Vary the fragmentor or collision energy to induce fragmentation and obtain MS/MS spectra for structural confirmation.[9]
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Protocol 4: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a suitable wavelength range (e.g., 200-800 nm). Use the pure solvent as a blank.
-
Data Analysis: Determine the wavelength of maximum absorption (λₘₐₓ).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how different spectroscopic techniques provide complementary information for structural elucidation.
Caption: Interrelationship of spectroscopic data for the structural elucidation of organic compounds.
Conclusion
The comprehensive characterization of this compound derivatives is crucial for their development as potential therapeutic agents. A multi-spectroscopic approach, utilizing NMR, IR, Mass Spectrometry, and UV-Vis, provides a complete picture of the molecular structure. The protocols and data presented in this application note serve as a valuable resource for researchers in the field, enabling accurate and efficient characterization of this important class of compounds.
References
- 1. scispace.com [scispace.com]
- 2. tsijournals.com [tsijournals.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C4H5N3O | CID 27422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijsr.net [ijsr.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. 1,2,4-Triazole-1-acetic acid | C4H5N3O2 | CID 1810180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Application Notes: Antifungal Activity Screening of 1-Acetyl-1,2,4-triazole Analogs
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global public health.[1][2] Triazole compounds, such as fluconazole and voriconazole, are a major class of antifungal agents used in clinical practice.[1][3] These agents function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4][5] The 1,2,4-triazole scaffold is a key pharmacophore, and the development of novel analogs, such as 1-Acetyl-1,2,4-triazole derivatives, is a critical area of research for new, more potent, and less toxic antifungal drugs.[1][3][6]
These application notes provide detailed protocols for the in vitro screening of this compound analogs to determine their antifungal efficacy. The methodologies are based on standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[2][7][8]
Mechanism of Action: Triazole Antifungals
Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][9] This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol.[1][5] The inhibition of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[10] This disruption of membrane integrity and function ultimately inhibits fungal growth and replication.[4][5]
Caption: Mechanism of action of triazole antifungal agents.
Experimental Protocols
Standardized methods are essential for evaluating the in vitro activity of new antifungal compounds.[11] The following protocols describe the broth microdilution and disk diffusion methods, which are widely used for antifungal susceptibility testing.[7][8]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] This protocol is adapted from the CLSI M27 guidelines.[2]
Caption: Workflow for the broth microdilution susceptibility test.
Materials:
-
This compound analogs and reference antifungals (e.g., Fluconazole)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.[8]
-
Sabouraud Dextrose Agar (SDA)
-
Sterile 96-well U-bottom microtiter plates[8]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer and 0.5 McFarland standard
-
Incubator (35°C)
Procedure:
-
Compound Preparation: Prepare stock solutions of the this compound analogs and reference drugs in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: a. Subculture fungal isolates on SDA plates and incubate for 24-48 hours to ensure purity and viability. b. Select several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). d. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ cells/mL.[8]
-
Plate Preparation: a. Dispense 100 µL of RPMI-1640 into all wells of a 96-well microtiter plate. b. Add 100 µL of the stock drug solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of the final standardized fungal inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[8][11]
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control.
Protocol 2: Antifungal Disk Diffusion Susceptibility Testing
The disk diffusion method is a simpler, cost-effective alternative for screening antifungal activity.[14][15] It provides a qualitative or semi-quantitative measure of susceptibility. This protocol is based on the CLSI M44 guidelines.[14]
Caption: Workflow for the antifungal disk diffusion assay.
Materials:
-
This compound analogs
-
Sterile 6-mm paper disks
-
Fungal strains
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[8]
-
Sterile saline and sterile cotton swabs
-
0.5 McFarland standard
-
Incubator (35°C)
-
Calipers or ruler
Procedure:
-
Disk Preparation: Impregnate sterile paper disks with known concentrations of the test compounds and allow them to dry completely.
-
Inoculum Preparation: Prepare a standardized fungal inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: a. Dip a sterile cotton swab into the adjusted inoculum suspension. b. Rotate the swab against the side of the tube to remove excess fluid. c. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Disk Placement: Aseptically place the impregnated disks onto the surface of the inoculated agar plate, pressing gently to ensure full contact.
-
Incubation: Invert the plates and incubate at 35°C for 20-24 hours.
-
Measurement: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter. The size of the zone correlates with the susceptibility of the organism to the compound.
Data Presentation
Quantitative results from the antifungal screening should be summarized for clear comparison. The following table presents hypothetical MIC data for a series of novel this compound analogs against common fungal pathogens, with Fluconazole included as a reference compound.
| Compound ID | Fungal Species | MIC (µg/mL) |
| ATA-01 | Candida albicans (ATCC 90028) | 4 |
| Cryptococcus neoformans (H99) | 8 | |
| Aspergillus fumigatus (ATCC 204305) | >64 | |
| ATA-02 | Candida albicans (ATCC 90028) | 1 |
| Cryptococcus neoformans (H99) | 2 | |
| Aspergillus fumigatus (ATCC 204305) | 16 | |
| ATA-03 | Candida albicans (ATCC 90028) | 0.5 |
| Cryptococcus neoformans (H99) | 1 | |
| Aspergillus fumigatus (ATCC 204305) | 8 | |
| Fluconazole | Candida albicans (ATCC 90028) | 2 |
| (Reference) | Cryptococcus neoformans (H99) | 4 |
| Aspergillus fumigatus (ATCC 204305) | >64 |
Table 1: Minimum Inhibitory Concentrations (MICs) of hypothetical this compound (ATA) analogs against pathogenic fungi. Lower MIC values indicate higher antifungal potency. This data facilitates the identification of lead compounds for further development. For example, compound ATA-03 shows superior activity compared to the reference drug Fluconazole against all tested strains.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 15. connectsci.au [connectsci.au]
Application Notes and Protocols for 1-Acetyl-1,2,4-triazole in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of acetylated 1,2,4-triazole derivatives in the development of potent enzyme inhibitors. While specific data for the parent compound, 1-acetyl-1,2,4-triazole, is limited in publicly available research, this document leverages data from closely related and well-characterized N-acylated 1,2,4-triazole analogs to illustrate their potential and provide actionable protocols for research and development.
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] Acetylation of this scaffold can modulate its physicochemical properties, potentially enhancing its binding affinity and selectivity for various enzyme targets. This document will focus on the application of such derivatives as inhibitors of enzymes implicated in neurodegenerative diseases and diabetes.
Data Presentation: Inhibitory Activity of Acetylated 1,2,4-Triazole Analogs
The following table summarizes the in vitro enzyme inhibitory activities of a series of synthesized 1-(4-toluenesulfonyl)-4-[3-(N-substituted-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine derivatives. These compounds feature an N-acetyl-like moiety and provide a strong basis for understanding the potential of acetylated triazoles as enzyme inhibitors.
Table 1: In Vitro Enzyme Inhibitory Activities (IC50 in µM) of Representative Acetylated 1,2,4-Triazole Derivatives
| Compound ID | Substituent on Ethanamide | AChE IC50 (µM) | α-Glucosidase IC50 (µM) | Urease IC50 (µM) | BChE IC50 (µM) | Reference |
| 12a | Cyclohexyl | 476.32 ± 0.57 | 134.85 ± 1.39 | > 500 | - | [2] |
| 12b | Phenyl | 85.46 ± 0.45 | 264.27 ± 1.24 | 163.82 ± 1.45 | 279.42 ± 0.59 | [2] |
| 12d | 3-Methylphenyl | 0.73 ± 0.54 | 36.74 ± 1.24 | 19.35 ± 1.28 | 97.86 ± 0.65 | [2][3] |
| 12m | 3,5-Dimethylphenyl | - | - | - | 0.038 ± 0.50 | [3] |
| Acarbose | - | - | 375.82 ± 1.76 | - | - | [3] |
| Thiourea | - | - | - | 21.25 ± 0.15 | - | - |
| Donepezil | - | 0.019 ± 0.001 | - | - | - | - |
IC50 values are presented as mean ± standard deviation. AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase. Acarbose, Thiourea, and Donepezil were used as standard inhibitors.
Experimental Protocols
Synthesis of N-Substituted-2-bromoethanamides
This protocol describes the synthesis of electrophilic intermediates required for the generation of the target acetylated 1,2,4-triazole derivatives.
Materials:
-
Appropriate primary or secondary amine (1.0 eq)
-
2-Bromoacetyl bromide (1.2 eq)
-
Sodium carbonate (Na2CO3)
-
Dichloromethane (DCM)
-
Distilled water
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amine (1.0 eq) in DCM in a round-bottom flask.
-
Add an aqueous solution of Na2CO3 to maintain a basic pH.
-
Cool the mixture in an ice bath.
-
Slowly add 2-bromoacetyl bromide (1.2 eq) to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with distilled water, and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-substituted-2-bromoethanamide.
-
Purify the product by recrystallization or column chromatography if necessary.
General Synthesis of Target Acetylated 1,2,4-Triazole Derivatives
This protocol outlines the synthesis of the final 1,2,4-triazole derivatives via nucleophilic substitution.
Materials:
-
1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine (1.0 eq)
-
N-substituted-2-bromoethanamide (1.0 eq)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine (1.0 eq) in acetone, add K2CO3 (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the respective N-substituted-2-bromoethanamide (1.0 eq) to the reaction mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring the progress by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting solid by washing with n-hexane or by column chromatography to yield the final product.
In Vitro Enzyme Inhibition Assays
This assay is based on the Ellman method, which measures the activity of cholinesterases.
Materials:
-
Acetylcholinesterase (from Electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCI) as substrate
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds
-
Donepezil (standard inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the enzyme solution (AChE or BChE) and incubate for 15 minutes at 37 °C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This assay determines the inhibitory effect of compounds on α-glucosidase, an enzyme involved in carbohydrate digestion.
Materials:
-
α-Glucosidase (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds
-
Acarbose (standard inhibitor)
-
96-well microplate reader
-
Sodium carbonate (Na2CO3) solution (0.1 M)
Procedure:
-
Prepare solutions of the enzyme, substrate, and test compounds in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the α-glucosidase solution and incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
-
Continue the incubation for 20 minutes at 37 °C.
-
Stop the reaction by adding 80 µL of 0.1 M Na2CO3 solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
This assay evaluates the ability of compounds to inhibit urease, an enzyme implicated in infections by Helicobacter pylori.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (0.01 M, pH 7.0) containing EDTA and LiCl
-
Phenol reagent (phenol and sodium nitroprusside)
-
Alkali reagent (sodium hydroxide and sodium hypochlorite)
-
Test compounds
-
Thiourea (standard inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, urea, reagents, and test compounds.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease solution and incubate for 15 minutes at 30 °C.
-
Add 50 µL of urea solution and continue the incubation for 15 minutes at 30 °C.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate for 50 minutes at 37 °C for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Experimental Workflow for Enzyme Inhibition Screening
Caption: General workflow for screening 1,2,4-triazole derivatives as enzyme inhibitors.
Role of Acetylcholinesterase in Cholinergic Signaling
Caption: Inhibition of AChE by 1,2,4-triazoles increases acetylcholine levels in the synapse.
References
- 1. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetyl-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Acetyl-1,2,4-triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized by the N-acetylation of 1,2,4-triazole. The most common acetylating agents used are acetic anhydride and acetyl chloride. The choice of reagent and reaction conditions can significantly impact the yield and purity of the product.
Q2: What are the potential side reactions during the synthesis of this compound?
A2: A common side reaction, particularly when using a strong acetylating agent like acetic anhydride under forcing conditions (e.g., high temperature, prolonged reaction time), is the formation of di- or even tri-acetylated 1,2,4-triazole derivatives.[1] In the presence of water, hydrolysis of the acetyl group to regenerate 1,2,4-triazole can also occur, reducing the overall yield.
Q3: How can I purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying this compound. A mixed solvent system, such as methanol/water or acetone/petroleum ether, is often employed.[2] The choice of solvent depends on the impurity profile of the crude product. Column chromatography can also be used for purification if recrystallization does not provide the desired purity.
Q4: Is the 1,2,4-triazole ring stable during acetylation?
A4: Yes, the 1,2,4-triazole ring is generally stable under typical acetylation conditions. It is an aromatic heterocycle and does not readily undergo ring-opening or degradation during the N-acetylation process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. | - Increase the reaction time or temperature moderately. - Ensure the molar ratio of the acetylating agent to 1,2,4-triazole is optimized (see Table 1). |
| 2. Hydrolysis of the product during workup. | - Ensure all glassware is dry. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - Minimize exposure of the product to water during extraction and purification steps. | |
| 3. Loss of product during purification. | - If recrystallizing, ensure the solution is fully cooled to maximize crystal formation before filtration. - Wash the collected crystals with a minimal amount of cold solvent. - If the product is highly soluble in the recrystallization solvent, consider using an anti-solvent to induce precipitation. | |
| Formation of Multiple Products (Side Reactions) | 1. Over-acetylation leading to di- or tri-acetylated byproducts. | - Use a milder acetylating agent (e.g., acetic anhydride instead of acetyl chloride). - Carefully control the stoichiometry of the acetylating agent. - Reduce the reaction temperature and/or time.[1] |
| 2. Presence of unreacted starting material (1,2,4-triazole). | - Increase the molar equivalent of the acetylating agent slightly. - Extend the reaction time. - Ensure efficient mixing of the reactants. | |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. | - Attempt to purify the oil by column chromatography before another crystallization attempt. - Try dissolving the oil in a small amount of a good solvent and then adding an anti-solvent dropwise to induce crystallization. |
| 2. Incorrect recrystallization solvent. | - Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble at high temperatures, and a non-polar anti-solvent. | |
| Product is Colored | 1. Presence of colored impurities from starting materials or side reactions. | - Add a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and adsorbed impurities. Be aware that this may also remove some of the desired product. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Acetylated 1,2,4-Triazoles
| Starting Material | Acetylating Agent | Solvent | Conditions | Yield (%) | Reference |
| 4-Amino-3,5-dialkyl-1,2,4-triazole | Acetic Anhydride | Acetic Anhydride (neat) | Reflux, 1h | 59-73 | [2] |
| Substituted 1,2,4-triazole | Acetyl Chloride | Acetone/Water | Room Temperature, 1h | Not specified | |
| 5-Amino-1H-[2][3]triazole | Acetic Anhydride | Acetic Anhydride (neat) | Reflux | Mixture of products | [1] |
| 5-Amino-1H-[2][3]triazole | Acetic Anhydride | Dimethylformamide | Not specified | Selective monoacetylation | [1] |
Experimental Protocols
Protocol 1: Acetylation of 4-Amino-3,5-dialkyl-1,2,4-triazole with Acetic Anhydride[3]
-
Reaction Setup: A solution of the respective 4-amino-3,5-dialkyl-1,2,4-triazole (10 mmol) in acetic anhydride (10 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is refluxed for 1 hour, while being protected from moisture.
-
Workup: After cooling the reaction mixture to room temperature, 40 mL of ethanol is added. The mixture is then refluxed for an additional 30 minutes.
-
Isolation: The excess acetic anhydride and ethanol are removed under reduced pressure at 55-60 °C.
-
Purification: The resulting solid is recrystallized from an acetone-petroleum ether mixture (1:2 v/v) to yield the pure N-[3,5-dialkyl-4H-1,2,4-triazol-4-yl]acetamide.
Protocol 2: Acetylation of a Substituted 1,2,4-triazole with Acetyl Chloride[2]
-
Reaction Setup: Sodium acetate trihydrate (5 g, 0.038 mol, 1.5 eqv.) is dissolved in 50 mL of a brine solution (36% aqueous solution of sodium chloride). To this, 0.025 mol of the substituted 1,2,4-triazole dissolved in water (or acetone for water-insoluble starting materials) is added.
-
Reaction: A solution of acetyl chloride (2 mL, 0.028 mol, 1.1 eqv.) in 3 mL of acetone is added dropwise to the mixture with stirring at room temperature. The reaction mixture is stirred for an additional hour.
-
Workup: Saturated sodium bicarbonate solution is added until effervescence ceases. The solution is then acidified with concentrated HCl.
-
Isolation: The sparingly soluble acetyl derivative separates as a solid and is filtered under suction.
-
Purification: The crude product is crystallized from a methanol/water solvent system.
Visualizations
Caption: Reaction mechanism for the acetylation of 1,2,4-triazole.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Purification of 1-Acetyl-1,2,4-triazole by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Acetyl-1,2,4-triazole via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound will not dissolve in the recrystallization solvent, even with heating. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Inappropriate Solvent: this compound, being a polar molecule, requires a relatively polar solvent for dissolution. If you are using a non-polar solvent like hexanes or toluene, it is unlikely to dissolve. Consider switching to a more polar solvent such as ethanol, methanol, or isopropanol.
-
Insufficient Solvent: You may not be adding enough solvent. Add the solvent in small portions to your crude product while heating and stirring until the solid just dissolves. Be cautious not to add a large excess, as this will reduce your final yield.
-
Insoluble Impurities: It is possible that the undissolved material is an insoluble impurity. If most of your compound has dissolved and a small amount of solid remains, you may need to perform a hot filtration to remove it before allowing the solution to cool.
Q2: After dissolving my compound and cooling the solution, no crystals have formed. What is the problem?
A2: The absence of crystallization upon cooling is a common issue, often due to supersaturation or using too much solvent.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the supersaturated solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: If induction techniques fail, it is likely you have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath.
Q3: My product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too rapidly.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.
-
Change Solvent System: If slow cooling does not resolve the issue, you may need to choose a solvent with a lower boiling point or use a mixed solvent system.
Q4: The yield of my recrystallized this compound is very low. What are the likely causes?
A4: Low recovery is a frequent problem in recrystallization. The primary causes include:
-
Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor.
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your funnel and receiving flask are pre-heated.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
Q5: Is there a risk of the acetyl group hydrolyzing during recrystallization?
A5: While the 1,2,4-triazole ring itself is generally stable, the acetyl group can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures or under acidic or basic conditions. To minimize this risk:
-
Use anhydrous solvents if possible.
-
If using a water co-solvent, avoid prolonged heating.
-
Ensure the crude material and the recrystallization solvent are neutral.
Data Presentation
| Solvent System | Suitability for Recrystallization | Comments |
| Methanol / Water | Good | This compound is likely soluble in hot methanol. Water can be added as an anti-solvent to induce crystallization upon cooling. |
| Ethanol / Water | Good | Similar to the methanol/water system, this is a common and effective choice for many triazole derivatives.[1] |
| Isopropanol | Fair to Good | May be a suitable single solvent. The compound should have lower solubility in cold isopropanol compared to hot. |
| Acetone | Possible | 1,2,4-triazole has good solubility in acetone, which might make it too effective as a solvent, leading to lower yields.[2] It could be used in a mixed solvent system with a non-polar anti-solvent like hexanes. |
| Ethyl Acetate | Poor | Likely to be a poor solvent for this polar compound, even at elevated temperatures. |
| Water | Poor | While the parent 1,2,4-triazole is soluble in water, the acetylated derivative is less polar and likely has low water solubility.[2][3] There is also a risk of hydrolysis at elevated temperatures. |
| Dichloromethane / Hexanes | Poor | Unlikely to be a good solvent system due to the polarity of this compound. |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol is a general guideline based on standard recrystallization techniques for N-acylated triazole derivatives. The ideal solvent or solvent system should be determined by preliminary small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Methanol, Ethanol)
-
Anti-solvent (e.g., Deionized Water)
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of the primary solvent (e.g., methanol). Heat the mixture gently with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities remain, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of the hot solvent. Quickly filter the hot solution to remove the impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using an anti-solvent, add it dropwise to the hot solution until a slight turbidity persists, then reheat gently until the solution is clear before allowing it to cool.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in the purification of this compound by recrystallization.
References
Technical Support Center: Acetylation of 1,2,4-Triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the acetylation of 1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of 1,2,4-triazole acetylation?
When 1,2,4-triazole is acetylated, a mixture of N-acetylated isomers is typically formed. The main products are 1-acetyl-1,2,4-triazole and 4-acetyl-1,2,4-triazole. The ratio of these isomers is highly dependent on the reaction conditions.
Q2: What are the most common side reactions in the acetylation of 1,2,4-triazole?
The most prevalent side reactions include:
-
Formation of Regioisomers: The acetylation can occur at different nitrogen atoms of the triazole ring, leading to a mixture of 1-acetyl-, and 4-acetyl-1,2,4-triazole. The formation of the 2-acetyl isomer is generally less common.
-
Multiple Acetylations: Under forcing conditions or with an excess of the acetylating agent, diacetylation or even triacetylation can occur, although this is more commonly observed in substituted triazoles. For the parent 1,2,4-triazole, diacetylation is a potential but less reported side reaction.
-
Hydrolysis: The acetylated products can be susceptible to hydrolysis, reverting to 1,2,4-triazole, especially during aqueous work-up or purification.
-
Ring Opening: Under harsh conditions, cleavage of the triazole ring can occur, though this is not a common side reaction during standard acetylation.
Q3: How do reaction conditions affect the regioselectivity of acetylation?
The choice of acetylating agent, solvent, temperature, and the presence of a catalyst significantly influences the product distribution. For instance, using equivalent amounts of acetic anhydride in a solvent like dimethylformamide can promote selective monoacetylation.[1][2] In contrast, using neat acetic anhydride, especially under reflux, is more likely to lead to a mixture of products, including di- and tri-acetylated derivatives in the case of substituted triazoles.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of acetylated product | 1. Incomplete reaction. 2. Hydrolysis of the product during work-up. 3. Sub-optimal reaction temperature. | 1. Monitor the reaction progress using TLC or GC-MS to ensure completion. 2. Use anhydrous conditions for work-up where possible. If an aqueous work-up is necessary, perform it quickly and at a low temperature. 3. Optimize the reaction temperature. For some acetylations, gentle heating may be required. |
| Formation of multiple products (isomers) | 1. The reaction conditions are not selective for a single isomer. 2. The acetylating agent is too reactive, leading to non-selective acetylation. | 1. Modify the reaction conditions. For example, try using a different solvent or lowering the reaction temperature. 2. Consider using a less reactive acetylating agent. 3. If a mixture is unavoidable, the isomers can often be separated by column chromatography. |
| Presence of di- or poly-acetylated products | 1. Use of excess acetylating agent. 2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount of the acetylating agent. Slow addition of the acetylating agent can also help. 2. Reduce the reaction temperature and/or time. Monitor the reaction closely to stop it once the desired mono-acetylated product is formed. |
| Product decomposes during purification | 1. The acetylated triazole is thermally unstable. 2. The product is sensitive to the chromatography stationary phase (e.g., silica gel). | 1. Use milder purification techniques, such as flash chromatography at a lower temperature. 2. Consider using a different stationary phase for chromatography, such as neutral alumina. |
Quantitative Data Summary
The following table summarizes the influence of reaction conditions on the product distribution in the acetylation of 5-amino-1H-[1][2][3]triazole, which serves as a model for understanding the reactivity of the 1,2,4-triazole core.
| Acetylating Agent | Solvent | Temperature | Products | Yield (%) | Reference |
| Acetic Anhydride (1 eq.) | Dimethylformamide | Room Temp. | 1-acetyl-5-amino-1H-[1][2][3]triazole | Selective | [1][2] |
| Acetyl Chloride | Not Specified | Not Specified | Mixture of isomers | Not Selective | [1][2] |
| Acetic Anhydride (neat) | None | Reflux | Mixture of di-, mono-, and triacetylated derivatives | Mixture | [1][2] |
| Acetic Anhydride (neat) | None | Room Temp. | 1-acetyl-3-(acetylamino)-1H-[1][2][3]triazole | Major | [1][2] |
Experimental Protocols
Selective Mono-N-acetylation of 5-amino-1H-[1][2][3]triazole
This protocol is adapted from a procedure for the selective annular monoacetylation of 5-amino-1H-[1][2][3]triazole.[1][2]
Materials:
Procedure:
-
Add an equivalent amount of acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, the product can be isolated by removal of the solvent under reduced pressure and subsequent purification.
Visualizations
Logical Workflow for Troubleshooting Acetylation of 1,2,4-Triazole
Caption: A logical workflow for troubleshooting common issues encountered during the acetylation of 1,2,4-triazole.
Reaction Pathway for the Acetylation of 1,2,4-Triazole
Caption: A simplified reaction pathway illustrating the formation of primary products and potential side products in the acetylation of 1,2,4-triazole.
References
Technical Support Center: Overcoming Poor Solubility of 1,2,4-Triazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with poorly soluble 1,2,4-triazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-triazole derivative has very low aqueous solubility. What are the primary reasons for this?
A1: The poor aqueous solubility of many 1,2,4-triazole derivatives can be attributed to a combination of factors, including strong intermolecular forces within their crystal lattice, high lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents), and a high molecular weight. These characteristics can hinder the dissolution of the compound in aqueous media, which is a critical step for absorption and bioavailability.[1][2] The highly crystalline nature of some derivatives, like itraconazole, further restricts their ability to dissolve.[1]
Q2: What are the initial strategies I should consider to improve the solubility of my compound?
A2: A systematic approach to addressing solubility issues is recommended. Initial strategies include:
-
pH Adjustment: For ionizable 1,2,4-triazole derivatives, adjusting the pH of the solution can significantly increase solubility.[3]
-
Co-solvents: The use of a water-miscible organic solvent (co-solvent) can increase the solubility of a lipophilic compound.[4]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, which may improve the dissolution rate.[5]
-
Salt Formation: For compounds with ionizable groups, forming a salt is a common and effective method to enhance solubility and dissolution rates.[4]
Q3: When should I consider more advanced formulation strategies?
A3: If initial strategies do not provide the desired solubility, more advanced formulation techniques should be explored. These are particularly useful for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2] Such strategies include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can transform it into an amorphous state, which often has higher solubility.[6][7]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin can enhance its aqueous solubility.[8]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a lipid-based system can improve absorption.
-
Nanonization: Reducing particle size to the nanometer range can significantly increase the surface area and saturation solubility.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates when diluted from a DMSO stock solution into an aqueous buffer. | The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. | - Lower the final concentration of the compound in the aqueous buffer.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if permissible for the experiment.- Consider using a different solubilization technique, such as cyclodextrin complexation, before dilution. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium. | - Confirm the solubility of the compound in the specific assay buffer.- Prepare a fresh stock solution and ensure complete dissolution before use.- Employ a solubility enhancement technique to prepare a stable, aqueous formulation. |
| Low oral bioavailability in animal studies despite good in vitro activity. | The compound is not dissolving sufficiently in the gastrointestinal tract, leading to poor absorption.[1] | - Investigate formulation strategies such as solid dispersions, lipid-based formulations, or nanosuspensions to improve in vivo dissolution and absorption.[6][9][10] |
| Amorphous solid dispersion is not stable and recrystallizes over time. | The polymer carrier is not effectively inhibiting crystallization. The drug loading is too high. Improper storage conditions (high humidity or temperature). | - Screen different polymers to find a more suitable carrier for your specific 1,2,4-triazole derivative.- Reduce the drug-to-polymer ratio.- Store the solid dispersion in a desiccator at a controlled temperature. |
Quantitative Data on Solubility Enhancement
The following tables summarize the improvement in solubility for several common 1,2,4-triazole antifungal agents using various techniques.
Table 1: Aqueous Solubility of Common 1,2,4-Triazole Antifungals
| Compound | Intrinsic Aqueous Solubility | Reference(s) |
| Fluconazole | Slightly soluble | [11][12] |
| Itraconazole | ~1 ng/mL at neutral pH, ~4 µg/mL at acidic pH | [1][13] |
| Voriconazole | Low aqueous solubility | [14] |
| Posaconazole | <1 µg/mL | [2] |
| Ravuconazole | Sparingly soluble in aqueous buffers | [15] |
Table 2: Solubility Enhancement of 1,2,4-Triazole Derivatives
| Compound | Enhancement Technique | Result | Fold Increase | Reference(s) |
| Itraconazole | Solid Dispersion (with Eudragit E 100) | 141.4 - 146.9 fold increase in solubility | ~140-147 | [6] |
| Itraconazole | Solid Dispersion (with Eudragit E 100) | Solubility increased from 0.0085 mg/mL to 0.0868 mg/mL | ~10.5 | [16] |
| Itraconazole | Sucrose Microfibers (Centrifugal Melt Spinning) | Solubility increased from 16.29 µg/mL to 190.6 µg/mL | ~12 | [5] |
| Posaconazole | Nanosizing (Supercritical Anti-Solvent) | ~25-fold higher solubility than the unprocessed drug | ~25 | [9] |
| Posaconazole | Co-crystals (with adipic acid) | Solubility increased from 0.0053 mg/mL to 0.0107 mg/mL in 0.1 N HCl | 2 | [2] |
| Fluconazole | Cyclodextrin Complexation (with HP-β-CD) | 151-fold solubility growth in 0.07 M CD | 151 | [17] |
| Voriconazole | Cyclodextrin Complexation (with SBEβCD) | Greatly enhanced solubility | Not specified | [8] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of a poorly soluble 1,2,4-triazole derivative with a hydrophilic polymer.
Materials:
-
1,2,4-triazole derivative
-
Hydrophilic carrier (e.g., PVP K30, HPMC, Eudragit E 100)
-
Organic solvent (e.g., methylene chloride, methanol)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the 1,2,4-triazole derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolve both the drug and the carrier in a suitable organic solvent. Ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
A solid mass or film will be formed on the wall of the flask.
-
Further dry the solid mass in a vacuum oven at a specified temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Workflow Diagram for Solid Dispersion Preparation:
Caption: A flowchart illustrating the key steps in preparing a solid dispersion using the solvent evaporation method.
Protocol 2: Preparation of Cyclodextrin Inclusion Complexes by Kneading
This method is suitable for forming inclusion complexes of poorly water-soluble 1,2,4-triazole derivatives with cyclodextrins.
Materials:
-
1,2,4-triazole derivative
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Water
-
Mortar and pestle
-
Vacuum oven
-
Sieves
Procedure:
-
Place the accurately weighed cyclodextrin in a mortar.
-
Add a small amount of water to the cyclodextrin and triturate to obtain a homogeneous paste.
-
Add the accurately weighed 1,2,4-triazole derivative to the paste.
-
Knead the mixture for a specified period (e.g., 30-60 minutes).
-
Dry the resulting solid mass in a vacuum oven at a controlled temperature until a constant weight is achieved.
-
Pulverize the dried complex using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store the inclusion complex in a well-closed container in a cool, dry place.
Signaling Pathway Diagrams
Many 1,2,4-triazole derivatives exert their therapeutic effects by inhibiting specific signaling pathways. The following diagrams illustrate some of these key pathways.
Ergosterol Biosynthesis Pathway Inhibition by Antifungal Triazoles
Antifungal 1,2,4-triazole agents, such as fluconazole and itraconazole, primarily act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[18]
Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungal agents.
EGFR Signaling Pathway and its Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[10][19] Dysregulation of this pathway is implicated in various cancers. Some novel 1,2,4-triazole derivatives have been designed as EGFR inhibitors.[20]
Caption: Simplified representation of the EGFR signaling cascade and its inhibition by 1,2,4-triazole derivatives.
PARP-1 Signaling in DNA Repair and Cancer
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[21] Inhibition of PARP-1 is a therapeutic strategy for certain cancers, especially those with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Some 1,2,4-triazole derivatives have been investigated as PARP-1 inhibitors.
Caption: The role of PARP-1 in DNA repair and the consequence of its inhibition by 1,2,4-triazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. JP2002504930A - Itraconazole showing improved solubility, method for producing the same, and pharmaceutical composition containing the same for oral administration - Google Patents [patents.google.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. impactfactor.org [impactfactor.org]
- 6. Enhanced solubility and dissolution rate of itraconazole by a solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Fluconazole - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Enhancing voriconazole solubility via hot melt extrusion for tablets [wisdomlib.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. iajpr.com [iajpr.com]
- 17. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jopir.in [jopir.in]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Technical Support Center: Stability of 1-Acetyl-1,2,4-triazole
This technical support center provides guidance on the stability of 1-Acetyl-1,2,4-triazole in various laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low yield or product degradation in reactions involving this compound. | The acetyl group on the triazole ring is susceptible to cleavage, particularly in the presence of nucleophiles or under non-neutral pH conditions. Protic solvents like water and alcohols can participate in solvolysis. | - Ensure the reaction is conducted under anhydrous and neutral conditions where possible. - If a basic or acidic catalyst is required, consider the potential for degradation of this compound and optimize reaction times and temperatures accordingly. - For reactions in protic solvents, consider running a control experiment to assess the stability of this compound under the reaction conditions without other reagents. |
| Inconsistent results when using this compound solutions. | The compound may be degrading in the solvent over time, leading to a decrease in the effective concentration. | - Prepare solutions of this compound fresh before use. - If storage of a solution is necessary, store it at a low temperature (e.g., -20°C) and for a limited duration. Perform a stability test to determine an acceptable storage period for your specific solvent and conditions. |
| Appearance of new, unexpected peaks in analytical data (e.g., HPLC, NMR) of a sample containing this compound. | These peaks may correspond to degradation products, such as 1,2,4-triazole and acetic acid or its ester with the solvent. | - Characterize the impurity to confirm if it is a degradation product. - Review the handling and storage conditions of the this compound and the prepared solutions to identify potential causes of degradation. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common laboratory solvents?
While specific kinetic data for the stability of this compound in various solvents is not extensively documented in publicly available literature, some general stability considerations for N-acylazoles can be applied. N-acylazoles are known to be more susceptible to hydrolysis compared to typical amides. The stability is expected to vary significantly depending on the solvent and the conditions (pH, temperature).
Summary of Expected Stability in Different Solvent Types:
| Solvent Type | Examples | Expected Stability | Rationale |
| Protic Solvents | Water, Methanol, Ethanol | Moderate to Low. Stability is highly dependent on pH. Generally less stable in basic and strongly acidic conditions due to hydrolysis or solvolysis. | The acetyl group can be cleaved by nucleophilic attack from the solvent molecules. This process can be catalyzed by acids or bases. |
| Aprotic Polar Solvents | DMSO, DMF, Acetonitrile | Generally Good. Expected to be more stable than in protic solvents, especially when anhydrous. | In the absence of water or other nucleophiles, the primary degradation pathway (hydrolysis) is minimized. |
| Aprotic Non-Polar Solvents | Toluene, Dichloromethane | High. Stability is generally high in the absence of reactive impurities. | These solvents are non-nucleophilic and will not directly contribute to the degradation of the acetyl group. |
Q2: What are the likely degradation products of this compound?
The primary degradation pathway for this compound in the presence of nucleophiles (like water or alcohols) is the cleavage of the N-acetyl bond. This results in the formation of 1,2,4-triazole and a corresponding acetyl derivative.
-
In water , the degradation products are 1,2,4-triazole and acetic acid .
-
In methanol , the degradation products are 1,2,4-triazole and methyl acetate .
-
In ethanol , the degradation products are 1,2,4-triazole and ethyl acetate .
Q3: What are the recommended storage conditions for this compound?
-
Solid: Store in a tightly sealed container in a cool, dry place, protected from moisture.
-
Solutions: Solutions should be prepared fresh whenever possible. If storage is required, they should be stored at low temperatures (e.g., -20°C) in a tightly sealed container to minimize solvent evaporation and exposure to atmospheric moisture. It is advisable to perform a stability study for the specific solvent and storage conditions to establish a reliable shelf-life.
Q4: How can I determine the stability of this compound in my specific experimental setup?
You can perform a simple stability study by preparing a solution of this compound in your solvent of choice and monitoring its concentration over time using an appropriate analytical technique such as HPLC, GC, or NMR.
Experimental Protocols
Protocol for a General Stability Study of this compound using HPLC
This protocol outlines a general method to assess the stability of this compound in a specific solvent.
1. Materials and Equipment:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO, acetonitrile)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Procedure:
-
Preparation of a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the this compound. This will serve as the time-zero reference.
-
Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time-zero sample. Plot the percentage remaining versus time to visualize the degradation profile.
Visualizations
Caption: Degradation pathway of this compound.
Technical Support Center: Degradation of 1,2,4-Triazole Compounds Under Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for investigating the degradation pathways of 1,2,4-triazole compounds under acidic conditions.
The 1,2,4-triazole ring is a common scaffold in many pharmaceutical and agrochemical compounds due to its metabolic stability and diverse biological activities. However, under certain experimental and storage conditions, particularly in acidic environments, these compounds can undergo degradation, impacting their efficacy and safety. This guide is designed to help you navigate the complexities of studying and predicting the acidic degradation of 1,2,4-triazole derivatives.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,4-triazole ring in acidic conditions?
A1: The 1,2,4-triazole ring is an aromatic heterocyclic system, which imparts significant stability. Generally, it is resistant to cleavage under mild acidic conditions (pH 3-6) at ambient temperatures.[1] Many synthetic protocols even use mineral acids for the precipitation of 1,2,4-triazole-containing products, indicating good short-term stability.[1] However, under harsh conditions, such as concentrated acids and/or elevated temperatures, the ring can undergo hydrolysis and potential cleavage.[2] The susceptibility to acid-catalyzed degradation is also highly dependent on the nature and position of substituents on the triazole ring.[2]
Q2: What are the primary degradation pathways for 1,2,4-triazole compounds in acidic media?
A2: The degradation of substituted 1,2,4-triazoles in acidic media can proceed through two main pathways: degradation of the substituents or cleavage of the triazole ring itself. For many complex molecules, such as the antifungal drug voriconazole, degradation under acidic conditions is often minimal and may involve the cleavage of side chains rather than the triazole ring.[1][2][3][4][5] Under harsh acidic conditions (e.g., strong acid and heat), a hypothetical pathway for the cleavage of the 1,2,4-triazole ring can be proposed. This would likely involve initial protonation of the ring nitrogens, followed by nucleophilic attack of water, leading to ring opening.
Q3: Are there known acidic degradation products of common 1,2,4-triazole antifungals?
A3: Forced degradation studies on several 1,2,4-triazole antifungal agents have been conducted.
-
Voriconazole: This compound is relatively stable in acidic conditions. Slight degradation has been observed under forced conditions (e.g., 0.1 M HCl at 60°C for 2 hours), but it is generally less extensive than under basic or oxidative stress.[2] Identified degradation products under hydrolytic stress include impurity A and impurity D.[4]
-
Fluconazole: Studies on fluconazole degradation in acidic media have often focused on oxidative degradation rather than simple hydrolysis.[6][7] Under oxidative conditions in an acidic environment, several degradation products have been identified.[6][7]
-
Tebuconazole, Epoxiconazole, and Flutriafol: The hydrolysis half-lives of these fungicides have been studied in aqueous solutions at various pH levels. At pH 4.0 and 25°C, the half-lives were found to be 257, 120, and 204 days, respectively, indicating slow degradation under these conditions.[8]
Q4: What analytical methods are suitable for studying the acidic degradation of 1,2,4-triazole compounds?
A4: Stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for separating and quantifying the parent compound and its degradation products.[4] For the identification and structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable tools.[9]
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of 1,2,4-triazole degradation under acidic conditions.
Issue 1: Inconsistent or No Degradation Observed
| Potential Cause | Troubleshooting Steps |
| Insufficiently harsh conditions | The 1,2,4-triazole ring is inherently stable. Increase the acid concentration (e.g., from 0.1N to 1N HCl), elevate the temperature (e.g., reflux), or prolong the exposure time.[5] |
| Compound insolubility | Ensure the compound is fully dissolved in the acidic medium. A co-solvent (e.g., methanol, acetonitrile) may be necessary for poorly soluble compounds, but be aware that the co-solvent could influence the degradation pathway.[10] |
| Incorrect analytical method | Verify that your analytical method is capable of separating the parent compound from potential degradation products. A non-stability-indicating method may not show a decrease in the parent peak even if degradation has occurred. |
Issue 2: Unexpectedly Rapid or Extensive Degradation
| Potential Cause | Troubleshooting Steps |
| Labile substituents | The degradation may be occurring at a substituent on the triazole ring or elsewhere in the molecule, rather than the ring itself. Analyze the structure of your compound for acid-labile functional groups. |
| Catalytic impurities | Trace metal ions in the reaction mixture can sometimes catalyze degradation. Use high-purity reagents and glassware. |
| Elevated temperature | High temperatures can significantly accelerate degradation. Conduct initial studies at a lower temperature to control the degradation rate. |
Issue 3: Poor Chromatographic Resolution or Peak Shape in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Peak tailing of basic compounds | 1,2,4-triazole and its degradation products can be basic. Lowering the mobile phase pH can protonate residual silanols on the column, reducing secondary interactions. Adding a competing base like triethylamine (TEA) to the mobile phase can also be effective.[3] |
| Co-elution of polar degradants | Ring cleavage can produce highly polar fragments that are poorly retained on standard C18 columns. Consider using a more polar column (e.g., C8, phenyl-hexyl) or a column designed for polar compounds. Employing a gradient elution with a higher initial aqueous composition can also improve the retention of polar analytes.[3] |
| Matrix effects in LC-MS | Co-eluting matrix components can suppress or enhance the ionization of target analytes. Improve sample preparation using techniques like solid-phase extraction (SPE) to remove interfering substances. The use of isotopically labeled internal standards is also recommended for accurate quantification.[3] |
Data Presentation
Table 1: Hydrolytic Stability of Selected 1,2,4-Triazole Fungicides in Acidic Water
| Compound | pH | Temperature (°C) | Half-life (days) | Reference |
| Epoxiconazole | 4.0 | 25 | 120 | [8] |
| Tebuconazole | 4.0 | 25 | 257 | [8] |
| Flutriafol | 4.0 | 25 | 204 | [8] |
Experimental Protocols
Protocol 1: Forced Acidic Degradation of a 1,2,4-Triazole Compound
Objective: To generate degradation products of a 1,2,4-triazole compound under acidic conditions for pathway elucidation and analytical method development.
Materials:
-
1,2,4-Triazole compound of interest
-
Hydrochloric acid (HCl), 0.1 N and 1 N solutions
-
Sodium hydroxide (NaOH), 0.1 N and 1 N solutions for neutralization
-
Methanol or acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Heating apparatus (e.g., water bath, heating block)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the 1,2,4-triazole compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add an equal volume of 0.1 N HCl.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[2]
-
If no degradation is observed, repeat the experiment with 1 N HCl or at a higher temperature (e.g., 80°C or reflux).[5]
-
-
Sampling and Neutralization:
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Cool the sample to room temperature.
-
Neutralize the sample by adding an equivalent amount of NaOH. This is crucial to stop the degradation reaction.
-
-
Analysis:
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC or LC-MS method.
-
Analyze an unstressed sample (prepared by diluting the stock solution) for comparison.
-
Protocol 2: HPLC-MS Method for Analysis of Degradation Products
Objective: To separate and identify potential degradation products of 1,2,4-triazole compounds.
Instrumentation:
-
HPLC system with a diode array detector (DAD) or UV detector.
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical Starting Point):
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point. For very polar degradants, consider a polar-embedded or polar-endcapped column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might be 5-95% B over 20-30 minutes. This should be optimized based on the separation of the parent compound and its degradants.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-20 µL.
-
Detection: UV detection at a wavelength where the parent compound and expected degradants absorb (e.g., 210-260 nm).
Mass Spectrometry Conditions (Typical Starting Point):
-
Ionization Mode: ESI positive mode is often suitable for protonated 1,2,4-triazole compounds.
-
Scan Range: A wide scan range (e.g., m/z 50-1000) should be used to detect a broad range of potential degradation products.
-
MS/MS Analysis: Perform data-dependent acquisition (DDA) or targeted MS/MS experiments on the observed degradation product peaks to obtain fragmentation patterns for structural elucidation.
Visualizations
Caption: A typical experimental workflow for a forced acidic degradation study.
Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis.
Caption: A hypothetical degradation pathway for the 1,2,4-triazole ring under harsh acidic conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effective Treatment Methodology for Environmental Safeguard Catalytic Degradation of Fluconazole by Permanganate Ions in Different Acidic Environments: Kinetics, Mechanistics, RSM, and DFT Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Optimizing N-Acylation of Triazoles
Welcome to the technical support center for the N-acylation of triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-acylation of triazoles?
The N-acylation of triazoles, particularly unsymmetrical 1,2,3-triazoles, presents several key challenges for researchers. The primary issue is controlling regioselectivity, as acylation can occur at different nitrogen atoms (N1 or N2), leading to a mixture of isomers.[1][2][3] The stability of the resulting N-acyl triazoles can also be a concern, as they can be prone to hydrolysis or decomposition, especially during purification steps like silica gel chromatography.[1][2] Furthermore, the choice of acylating agent, solvent, and base can significantly impact the reaction outcome, requiring careful optimization for each specific substrate.[1][2]
Q2: Which regioisomer, N1 or N2, is typically favored during the N-acylation of 1,2,3-triazoles?
Generally, the N2-acylated isomer is the thermodynamically more stable and favored product in the N-acylation of 1,2,3-triazoles.[1][4][5] However, the kinetic product can sometimes be the N1-isomer. The reaction can be influenced by various factors, including the nature of the acylating agent, the solvent, and the reaction temperature, which can allow for the selective formation of either isomer under specific conditions.[1][2] It has been observed that electron-rich and bulky acylating agents may lead to a mixture of N1 and N2-acylated triazoles.[2]
Q3: Can the N1 and N2-acyl triazole isomers interconvert?
Yes, the interconversion between N1- and N2-acyl triazoles is possible, especially under thermodynamic conditions or in the presence of Brønsted or Lewis acids.[1][2][5] This equilibrium is a crucial aspect to consider, particularly in subsequent reactions where one isomer might be more reactive. For instance, in denitrogenative ring cleavage reactions, the equilibrium can be driven towards the more reactive N1-isomer.[6]
Q4: Are there any "green" or more environmentally friendly methods for N-acylation?
Yes, greener approaches for N-acylation reactions are being developed. One such method involves using water as a solvent, which avoids the use of volatile organic compounds.[7] Microwave-assisted synthesis is another approach that can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.[8][9]
Troubleshooting Guide
Problem 1: Poor regioselectivity leading to a mixture of N1 and N2 isomers.
-
Possible Cause: The chosen reaction conditions do not sufficiently favor one isomer over the other. The nature of the acylating agent plays a significant role.
-
Solution:
-
Modify the Acylating Agent: Generally, N2-acylation is favored.[1] However, "soft," weak, and bulky acylating reagents have been shown to favor N1-acylation.[1] Experiment with different acylating agents (e.g., acyl chlorides vs. anhydrides) to see how it impacts the isomer ratio.
-
Solvent Effects: While solvent effects are reported to be less pronounced than the effect of the acylating agent, it is still a parameter worth screening.[1] Consider switching to a different solvent.
-
Temperature Control: Analyze the thermodynamic versus kinetic control of your reaction. Running the reaction at a lower temperature might favor the kinetic product, while higher temperatures could favor the thermodynamic product.
-
Catalyst: For N-arylation, the choice of ligand for the copper catalyst can influence regioselectivity.[10]
-
Problem 2: Low yield of the desired N-acylated product.
-
Possible Cause: Incomplete reaction, decomposition of the product, or inefficient purification.
-
Solution:
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature. For some substrates, microwave irradiation can significantly improve yields and reduce reaction times.[8][9]
-
Base Selection: Ensure a suitable base is used in a stoichiometric amount to neutralize the acid generated during the reaction. Triethylamine (Et3N) is commonly used.[1][2]
-
Purification Method: N-acyl triazoles can be unstable on silica gel.[1][2] If you observe product decomposition during column chromatography, consider alternative purification methods such as crystallization or using a different stationary phase. Some hydrolytically unstable products may require an aqueous workup to be avoided.[1][2]
-
Problem 3: Product decomposes upon isolation or storage.
-
Possible Cause: N-acylated triazoles can be hydrolytically unstable.
-
Solution:
-
Anhydrous Conditions: Ensure the reaction and workup are performed under strictly anhydrous conditions if your product is sensitive to water.
-
Avoid Aqueous Workup: For highly unstable products, it may be necessary to avoid an aqueous workup altogether.[1][2]
-
Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to minimize decomposition.
-
Data Presentation
Table 1: Influence of Acylating Agent on the Regioselectivity of N-Acylation of 4-phenyl-1H-1,2,3-triazole
| Entry | Acylating Agent (RCOX) | Product(s) | Total Yield (%) | Acylation Ratio (N1/N2) |
| 1 | Benzoyl chloride | N1 + N2 | 95 | 1:9 |
| 2 | Benzoic anhydride | N1 + N2 | 98 | 1:19 |
| 3 | Acetyl chloride | N2 | >99 | - |
| 4 | Trifluoroacetic anhydride | N2 | >99 | - |
| 5 | Pivaloyl chloride | N1 + N2 | 96 | 1:1 |
Reaction conditions: 1a (0.10 mmol), RCOX (0.10-0.11 mmol), Et3N (0.10-0.11 mmol), DCE (0.5 ml), rt, 1 h. Data adapted from Motornov et al., 2023.[1][2]
Experimental Protocols
General Protocol for N-Acylation of a 1,2,3-Triazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of the NH-1,2,3-triazole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) under an inert atmosphere, add a base (e.g., triethylamine, 1.0-1.1 eq.).
-
Acylation: Cool the mixture to 0 °C. Add the acylating agent (e.g., acyl chloride or acid anhydride, 1.0-1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS). Typical reaction times can range from 1 hour to several hours.[1][2]
-
Workup:
-
For stable products: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
For unstable products: Avoid aqueous workup. Filter the reaction mixture to remove any salts and concentrate the filtrate directly.[1][2]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (if the product is stable) or by crystallization.
Visualizations
Caption: General experimental workflow for the N-acylation of triazoles.
Caption: Troubleshooting decision tree for N-acylation of triazoles.
References
- 1. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: HPLC Separation of Polar Triazole Compounds
Welcome to the technical support center for the HPLC analysis of polar triazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: My polar triazole compound shows little to no retention on my C18 column and elutes in the solvent front. What is happening and how can I fix it?
A1: This is a common issue when analyzing highly polar compounds, such as many triazoles, with traditional reversed-phase (RP) HPLC. The polar analytes have a stronger affinity for the polar mobile phase than the non-polar C18 stationary phase, leading to poor retention.[1][2]
Here are several strategies to address this:
-
Switch to a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique for retaining and separating very polar compounds.[1][2] It utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or amide-bonded) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous solvent.[1][2]
-
Use a Polar-Embedded or Polar-Endcapped RP Column: These columns have a polar group embedded within or at the end of the alkyl chains of the stationary phase. This modification enhances the retention of polar analytes compared to standard C18 columns.[1]
-
Modify the Mobile Phase: For some moderately polar triazoles, increasing the aqueous portion of the mobile phase in RP-HPLC can improve retention. However, if you are already using a high percentage of aqueous solvent, this approach may not be sufficient.[1]
-
Adjust Mobile Phase pH: If your triazole has ionizable functional groups, adjusting the pH of the mobile phase can alter its polarity and improve retention. For basic triazoles, increasing the pH can neutralize the compound, making it less polar and more retentive on a C18 column.[1]
Q2: I am observing significant peak tailing for my triazole compound. What causes this and how can I improve the peak shape?
A2: Peak tailing for basic compounds like many triazoles is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[3] Other factors can include column overload and an inappropriate mobile phase pH.[3]
To improve peak shape, consider the following:
-
Lower the Mobile Phase pH: Reducing the pH of the mobile phase (e.g., to a range of 2.5-3.5) using an acidic modifier like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, minimizing their interaction with the protonated basic triazole analytes.[3]
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns that are effectively end-capped have a lower concentration of accessible silanol groups, which significantly reduces the potential for secondary interactions and peak tailing.[3]
-
Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites on the stationary phase, leading to more symmetrical peaks. Note that TEA may not be suitable for mass spectrometry (MS) detectors.[1]
-
Reduce Sample Load: Injecting too much sample can lead to column overload and result in peak fronting or tailing. Try reducing the injection volume or the sample concentration.[3]
Q3: My resolution between two polar triazole peaks is poor. What are the best strategies to improve it?
A3: Poor resolution can be addressed by optimizing the mobile phase, changing the stationary phase, or adjusting other chromatographic parameters.
-
Optimize Mobile Phase Strength: In RP-HPLC, decreasing the percentage of the organic solvent will generally increase retention times and may improve the separation between peaks. In HILIC, the opposite is true; increasing the aqueous content (the strong solvent) will decrease retention.
-
Implement a Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the run, is often more effective for separating complex mixtures with varying polarities than an isocratic method.[3]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, trying a column with a different selectivity is a good next step. For example, if you are using a C18 column, consider a phenyl-hexyl or a polar-embedded column. In HILIC, switching between a bare silica, amide, or zwitterionic column can provide different selectivities.[3]
-
Adjust the pH: Altering the pH of the mobile phase can change the ionization state of the triazole analytes, which can in turn affect their retention and the selectivity of the separation.
Troubleshooting Guides
Problem: Poor Retention of Polar Triazoles in Reversed-Phase HPLC
This guide provides a systematic approach to troubleshoot and resolve poor retention of polar triazole compounds when using standard reversed-phase HPLC methods.
Troubleshooting Workflow for Poor Retention
Caption: A workflow for addressing poor retention of polar triazoles.
Problem: Peak Tailing of Basic Triazole Compounds
This guide outlines a logical progression of steps to diagnose and correct peak tailing for basic triazole analytes.
Troubleshooting Workflow for Peak Tailing
Caption: A workflow for troubleshooting peak tailing of basic triazoles.
Quantitative Data Summary
The following tables provide a summary of typical starting conditions for the HPLC analysis of polar triazole compounds. These should be considered as starting points for method development and optimization.
Table 1: Reversed-Phase HPLC Conditions for Triazole Analysis
| Parameter | Typical Value/Range | Notes |
| Column | C18, Polar-Embedded C18, Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | High-purity, end-capped columns are recommended to reduce peak tailing for basic triazoles.[3] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | The choice of buffer depends on the specific triazole and detector used. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and UV transparency. |
| Gradient | Start with a higher aqueous percentage (e.g., 95% A) and ramp to a higher organic percentage. | A gradient is often necessary to elute all compounds of interest with good peak shape. |
| Flow Rate | 0.5 - 1.5 mL/min | Dependent on column dimensions and particle size. |
| Column Temperature | 25 - 40 °C | Higher temperatures can reduce mobile phase viscosity and improve peak efficiency. |
| pH Range | 2.5 - 7.0 | Lower pH is generally better for peak shape of basic triazoles on silica-based columns.[3] |
Table 2: HILIC Conditions for Polar Triazole Analysis
| Parameter | Typical Value/Range | Notes |
| Column | Bare Silica, Amide, Zwitterionic (e.g., ZIC-HILIC) | The choice of stationary phase will affect selectivity. |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | The organic solvent is the weak eluent in HILIC. |
| Mobile Phase B | Water with 0.1% Formic Acid and 10 mM Ammonium Formate | The aqueous solvent is the strong eluent. Buffers are important for reproducibility. |
| Gradient | Start with a high organic percentage (e.g., 95% A) and ramp to a higher aqueous percentage. | The gradient is the reverse of RP-HPLC. |
| Flow Rate | 0.2 - 0.6 mL/min | Typically lower than in RP-HPLC. |
| Column Temperature | 30 - 50 °C | Can influence retention and selectivity. |
| Sample Diluent | High organic content (e.g., 80-90% Acetonitrile) | The sample should be dissolved in a solvent similar to the initial mobile phase to avoid peak distortion.[4] |
Experimental Protocols
Protocol 1: General Screening Method for an Unknown Polar Triazole using HILIC
This protocol provides a starting point for developing a separation method for a novel polar triazole compound where retention in reversed-phase is problematic.
-
Column Selection and Installation:
-
Select a HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 1.8 µm).
-
Install the column in the HPLC system.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: 5% Acetonitrile / 95% Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Degas both mobile phases thoroughly.
-
-
Sample Preparation:
-
Dissolve the polar triazole standard in a mixture of 90:10 (v/v) acetonitrile:water to a concentration of approximately 1 mg/mL.[4]
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method Parameters:
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Detector: UV at a suitable wavelength for the triazole (e.g., 210 nm or 260 nm) or MS.
-
Gradient Program:
-
0-1 min: 0% B
-
1-10 min: 0% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: Re-equilibrate at 0% B.
-
-
-
Analysis and Optimization:
-
Inject the sample and evaluate the retention and peak shape.
-
If retention is too low, decrease the initial percentage of Mobile Phase B.
-
If retention is too high, increase the initial percentage of Mobile Phase B or make the gradient steeper.
-
Adjust the buffer concentration or pH to optimize peak shape and selectivity.
-
Protocol 2: Improving Peak Shape of a Basic Triazole in Reversed-Phase HPLC
This protocol details the steps to improve the peak shape of a known basic triazole compound that exhibits tailing on a C18 column.
-
Column:
-
Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Ensure the pH of the mobile phase is in the range of 2.5-3.5.
-
-
Sample Preparation:
-
Dissolve the triazole sample in the initial mobile phase composition (e.g., 95% A, 5% B).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detector: UV at the appropriate wavelength.
-
Run an isocratic or gradient method as previously developed.
-
-
Evaluation and Further Optimization:
-
Compare the peak shape to the previous method without the acidic modifier. A significant reduction in tailing should be observed.
-
If tailing persists, consider adding a competing base like TEA (0.1%) to the mobile phase, but verify its compatibility with your detector.
-
If the peak shape is still not optimal, consider switching to a column with a different stationary phase, such as one with a polar-embedded ligand.
-
References
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted triazoles.
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers using NMR spectroscopy?
A1: Distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles is a common challenge. The most reliable methods involve a combination of 1D and 2D NMR techniques.
-
¹³C NMR: The chemical shift of the triazole ring carbons is a key indicator. For 1,4-disubstituted isomers, the C5 carbon signal is typically found further upfield compared to the C4 carbon signal of the 1,5-isomer.[1][2]
-
¹H NMR: The chemical shift of the triazole proton (H-5 in 1,4-isomers and H-4 in 1,5-isomers) can also be informative, though it is more sensitive to substituent effects. Often, the H-5 proton of the 1,4-isomer is more deshielded (appears at a higher ppm) than the H-4 proton of the 1,5-isomer.[1]
-
2D NMR (HMBC & NOESY):
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range correlations between protons and carbons. For a 1,4-disubstituted triazole, a ³J correlation is expected between the substituent protons on N1 and the C5 carbon of the triazole ring. Conversely, for a 1,5-disubstituted triazole, a ³J correlation would be observed between the N1-substituent protons and the C4 carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be particularly useful when the substituents on the triazole ring are in close spatial proximity. For a 1,5-disubstituted triazole, a NOE can often be observed between the protons of the substituents at the 1- and 5-positions.[1]
-
Q2: My NMR spectrum shows more signals than expected for my substituted triazole. What could be the cause?
A2: The presence of extra signals in the NMR spectrum of a substituted triazole can often be attributed to one of two phenomena: tautomerism or restricted rotation.
-
Tautomerism: Triazoles can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring.[3][4][5][6][7] If the rate of exchange between tautomers is slow on the NMR timescale, separate signals for each tautomer will be observed. The equilibrium between tautomers can be influenced by the solvent, temperature, and the nature of the substituents.[3][5]
-
Restricted Rotation (Atropisomerism): If there is a bulky substituent on the triazole ring, rotation around the single bond connecting the substituent to the ring may be hindered.[8][9][10][11] This restricted rotation can lead to the existence of stable rotational isomers (atropisomers), which will give rise to separate sets of signals in the NMR spectrum.
Q3: The proton signal for the triazole ring C-H is very broad or not visible. What should I do?
A3: A broad or absent triazole C-H proton signal can be due to several factors:
-
Proton Exchange: The triazole C-H proton can be slightly acidic and may exchange with residual acidic protons in the NMR solvent (e.g., water in DMSO-d₆). This exchange can lead to significant signal broadening.
-
Quadrupolar Broadening: The adjacent nitrogen atoms have nuclear quadrupole moments which can sometimes lead to broadening of the attached proton signal.
-
Aggregation: At higher concentrations, intermolecular interactions and aggregation can lead to peak broadening.[3]
Troubleshooting Steps:
-
Use a meticulously dried NMR solvent.
-
Acquire the spectrum at a lower temperature to slow down any exchange processes.
-
Run the experiment at a lower concentration to minimize aggregation effects.
-
Perform a D₂O exchange experiment: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. If the broad signal disappears, it confirms that it was an exchangeable proton.
Troubleshooting Guides
Problem 1: Ambiguous Regioisomer Assignment
Symptoms: You have synthesized a disubstituted 1,2,3-triazole and the ¹H NMR alone is insufficient to definitively assign the 1,4- or 1,5-regioisomer.
Workflow for Regioisomer Determination:
Caption: Workflow for differentiating 1,4- and 1,5-disubstituted 1,2,3-triazoles.
Problem 2: Suspected Tautomerism or Dynamic Exchange
Symptoms: The NMR spectrum shows broadened signals or more signals than expected, suggesting the presence of multiple species in equilibrium.
Workflow for Investigating Dynamic Processes:
Caption: Decision tree for investigating dynamic exchange phenomena in triazoles.
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Triazoles
| Nucleus | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole | 1,2,4-Triazole |
| ¹H Triazole CH (ppm) | 7.5 - 8.5 | 7.2 - 8.0 | 8.0 - 9.0 (C3-H & C5-H) |
| ¹³C Triazole C-H (ppm) | 120 - 125 (C5) | 130 - 135 (C4) | 145 - 155 (C3 & C5) |
| ¹³C Triazole C-sub (ppm) | 145 - 150 (C4) | 135 - 140 (C5) | - |
Note: These are approximate ranges and can vary significantly based on the nature of the substituents and the solvent used.[2][12][13][14][15][16][17][18]
Experimental Protocols
Protocol 1: HMBC Experiment for Regioisomer Determination
-
Sample Preparation: Prepare a solution of the triazole compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 10-20 mg/mL.
-
Instrument Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock and shim the instrument.
-
Acquire a standard ¹H spectrum to determine the spectral width.
-
-
HMBC Parameter Setup:
-
Use a standard pulse program for gradient-selected HMBC (e.g., hsqcetgplp on Bruker instruments).
-
Set the spectral widths for both ¹H and ¹³C dimensions to encompass all signals.
-
Set the long-range coupling constant (d6 or J(C,H)) to a value optimized for three-bond couplings, typically around 8 Hz.
-
Set an appropriate number of scans and increments in the indirect dimension to achieve adequate signal-to-noise and resolution.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform.
-
Phase and calibrate the spectrum.
-
Look for cross-peaks that indicate correlations between the protons of the N1-substituent and the carbons of the triazole ring (C4 and C5). A correlation to C5 suggests a 1,4-isomer, while a correlation to C4 suggests a 1,5-isomer.[19][20]
-
Protocol 2: Variable Temperature (VT) NMR for Studying Dynamic Processes
-
Sample Preparation: Prepare a sample as you would for a standard NMR experiment. Use a solvent with a wide liquid range (e.g., toluene-d₈ for high temperatures, or methanol-d₄ for low temperatures).
-
Instrument Setup:
-
Ensure the VT unit is functioning correctly and has a stable gas flow.
-
Calibrate the temperature using a standard sample (e.g., methanol for low temperatures, ethylene glycol for high temperatures).
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum at room temperature.
-
Incrementally increase or decrease the temperature in steps of 10-20 K.
-
Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.
-
Lock and shim the instrument at each temperature.
-
-
Data Analysis:
-
Compare the spectra at different temperatures.
-
Look for changes in chemical shifts, signal broadening, or the coalescence of signals.
-
Coalescence of two signals into one broad singlet upon heating is indicative of a dynamic process that is becoming fast on the NMR timescale. Sharpening of broad signals into distinct peaks upon cooling indicates a slowing of the exchange process.[10][11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dspace.ncl.res.in [dspace.ncl.res.in]
- 4. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. elar.urfu.ru [elar.urfu.ru]
- 15. mdpi.com [mdpi.com]
- 16. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. rsc.org [rsc.org]
- 19. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Quenching and Work-up Procedures for 1,2,4-Triazole Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the quenching and work-up procedures for 1,2,4-triazole reactions.
Frequently Asked Questions (FAQs)
Q1: What are the standard quenching procedures for 1,2,4-triazole synthesis?
A1: The appropriate quenching procedure depends on the specific reaction conditions. For many syntheses, such as those proceeding at high temperatures, the reaction is first cooled to room temperature.[1] If the reaction is conducted in a non-aqueous solvent, it can often be quenched by the addition of water or an aqueous solution. For reactions involving excess reagents like hydrazine, an aqueous solution of a mild oxidizing agent like sodium thiosulfate (Na₂S₂O₃) can be used to neutralize it.[2] If the reaction is sensitive to water, quenching might involve the addition of a non-aqueous solvent to dilute the reaction mixture before proceeding with purification.
Q2: My 1,2,4-triazole product is highly water-soluble. How can I efficiently extract it from the aqueous work-up?
A2: For water-soluble 1,2,4-triazoles, standard liquid-liquid extraction with common organic solvents may be inefficient. To improve extraction efficiency, it is recommended to saturate the aqueous layer with sodium chloride (NaCl) before extraction.[3] This process, known as "salting out," decreases the solubility of the organic product in the aqueous phase, thereby facilitating its transfer into the organic layer during extraction. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will also increase the recovery of the product.
Q3: How can I remove unreacted starting materials and byproducts during the work-up?
A3: The choice of work-up procedure to remove unreacted starting materials and byproducts depends on their chemical properties.
-
Acid-base extraction: If the 1,2,4-triazole product has a different acid-base character than the impurities, an acid-base wash can be very effective. For instance, washing the organic layer with a dilute acid solution can remove basic impurities, while a dilute base wash can remove acidic impurities.
-
Filtration: If the product precipitates out of the reaction mixture upon cooling or quenching, it can be isolated by filtration and washed with a suitable cold solvent to remove soluble impurities.
-
Column chromatography: This is a powerful technique for separating the desired product from impurities with different polarities.[4][5]
-
Recrystallization: This is an excellent method for purifying solid products.[6][7]
Q4: I am observing the formation of a 1,3,4-oxadiazole side product. How can I minimize this during the reaction and remove it during work-up?
A4: The formation of 1,3,4-oxadiazoles is a common side reaction, especially when using hydrazides.[8] To minimize its formation, ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature.[8][9] Since 1,3,4-oxadiazoles often have different polarity and solubility profiles compared to the desired 1,2,4-triazole, they can typically be separated by column chromatography or fractional recrystallization.
Troubleshooting Guides
Issue 1: Low Yield of 1,2,4-Triazole After Work-up
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Increase reaction time or temperature and monitor progress by TLC.[8] - Consider using microwave irradiation to potentially shorten reaction times and improve yields. |
| Product Loss During Aqueous Work-up | - For water-soluble products, saturate the aqueous layer with NaCl before extraction.[3] - Perform multiple extractions with the organic solvent. |
| Product Degradation | - Avoid harsh acidic or basic conditions during work-up if the product is sensitive.[10] - Use a rotary evaporator at reduced pressure and moderate temperature to avoid thermal degradation during solvent removal.[10] |
| Precipitation of Product During Transfer | - If the product is a solid, ensure all glassware is rinsed with a small amount of the cold recrystallization or extraction solvent to recover any residual product.[6] |
Issue 2: Oily Product Instead of Crystals After Purification
| Potential Cause | Recommended Solution(s) |
| Melting Point of the Product is Lower Than the Boiling Point of the Solvent | - Use a lower-boiling point solvent for recrystallization.[4] |
| Rapid Cooling | - Allow the solution to cool more slowly to encourage crystal formation.[4] |
| Presence of Impurities | - The "oiling out" may be due to impurities. Attempt further purification by column chromatography before recrystallization. |
| Solution is Too Concentrated | - Add a small amount of additional solvent to the oiled-out mixture and gently heat until a clear solution is formed, then allow to cool slowly. |
Experimental Protocols
General Aqueous Work-up Procedure
-
Cooling: After the reaction is complete (as monitored by TLC), allow the reaction mixture to cool to room temperature.[1]
-
Quenching: Slowly pour the reaction mixture into a beaker containing water or a saturated aqueous solution (e.g., NaHCO₃, NH₄Cl, depending on the reaction).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). For water-soluble products, saturate the aqueous layer with NaCl before extraction.[3]
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by recrystallization or column chromatography.[1]
Recrystallization Protocol for 1,2,4-Triazoles
-
Solvent Selection: Choose a solvent or solvent system in which the 1,2,4-triazole is highly soluble at elevated temperatures but poorly soluble at low temperatures.[6] Common solvents include ethanol, ethyl acetate, and their mixtures with hexanes.[7]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[6] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General experimental workflow for the synthesis and purification of 1,2,4-triazoles.
Caption: Troubleshooting workflow for low yields in 1,2,4-triazole synthesis.
Caption: Logical workflow for selecting a recrystallization solvent for 1,2,4-triazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative analysis of 1-Acetyl-1,2,4-triazole synthesis methods
For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 1-Acetyl-1,2,4-triazole is a crucial building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of common and emerging methods for its synthesis, focusing on reaction efficiency, conditions, and procedural workflows. The information presented is compiled from various studies to offer a comprehensive overview for synthetic chemists.
Comparative Analysis of Synthesis Methods
The synthesis of this compound is primarily achieved through the N-acetylation of 1,2,4-triazole. The most common acetylating agents are acetyl chloride and acetic anhydride, employed under both conventional heating and microwave irradiation. Catalytic methods have also been explored to improve efficiency and mildness of the reaction conditions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for different synthetic approaches to provide an at-a-glance comparison of their performance.
| Method | Acetylating Agent | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Heating | Acetyl Chloride | Potter's Clay | Solvent-free | 4-35 min | Room Temperature | 69-97% | [1] |
| Acetyl Chloride | Sodium Acetate | Acetone/Brine | 1 hour | Room Temperature | - | ||
| Acetyl Chloride | - | Dry Benzene | 2 hours | Reflux | - | [2][3] | |
| Acetic Anhydride | - | Acetic Anhydride | 1 hour | Reflux | 59% | ||
| Microwave-Assisted | Acetic Anhydride | Pyridine | - | 1 min | 200 °C | Good | [4] |
| Catalytic Method | Isopropenyl Acetate | 1,2,4-Triazole Anion | Benzene | - | - | - | [5] |
Note: Yields and reaction conditions can vary based on the specific substrate and scale of the reaction. Some data points are for N-acetylation of substituted triazoles, providing a relevant comparison.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published experimental procedures and offer a practical guide for laboratory implementation.
Method 1: Acetylation using Acetyl Chloride with Clay Catalyst (Conventional)
This method employs a naturally available and reusable clay catalyst for a rapid and environmentally friendly N-acetylation under solvent-free conditions.[1]
Materials:
-
1,2,4-triazole
-
Acetyl chloride
-
Potter's clay (activated by heating)
-
Ethanol
Procedure:
-
To a stirred mixture of acetyl chloride (1.05 mmol) and activated potter's clay (0.5 g) at room temperature, add 1,2,4-triazole (1.05 mmol) in small portions.
-
Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion (typically within 4-35 minutes), wash the reaction mixture repeatedly with ethanol (3 x 20 mL).
-
Evaporate the combined filtrate to obtain the crude this compound.
-
Recrystallize the crude product from ethanol to yield the pure compound.
Method 2: Acetylation using Acetic Anhydride (Conventional)
This is a traditional method involving the reflux of the triazole with acetic anhydride.[6]
Materials:
-
4-Amino-3,5-dialkyl-1,2,4-triazole (as a representative substrate)
-
Acetic anhydride
-
Ethanol
-
Acetone
-
Petroleum ether
Procedure:
-
Reflux the 4-amino-3,5-dialkyl-1,2,4-triazole (10 mmol) in acetic anhydride (10 mL) for 1 hour, protecting the reaction from moisture.
-
After cooling the reaction mixture to room temperature, add 40 mL of ethanol and reflux for an additional 30 minutes.
-
Remove the excess acetic anhydride under reduced pressure at 55-60 °C.
-
Recrystallize the resulting solid from an acetone-petroleum ether mixture (1:2 v/v) to obtain the pure N-acetylated product.
Method 3: Microwave-Assisted Acetylation using Acetic Anhydride
Microwave irradiation significantly accelerates the N-acylation reaction, offering a rapid and efficient alternative to conventional heating.[4]
Materials:
-
N-Acylated amide derivative (as a precursor)
-
Hydrazine hydrochloride
-
Pyridine
-
Ethyl acetate
Procedure:
-
Place the N-acylated amide (1.0 mmol), hydrazine hydrochloride (2.0 mmol), and pyridine (1 mL) in a 50 mL round-bottom flask equipped with a reflux condenser.
-
Irradiate the reaction flask in a microwave reactor (300 W) at 200 °C for 1 minute with stirring.
-
After cooling, add ethyl acetate (20 mL) to precipitate any residual hydrazine hydrochloride and filter the mixture.
-
Evaporate the solvent from the filtrate to obtain the crude 1,3,5-trisubstituted-1,2,4-triazole (this is a general procedure for triazole synthesis which can be adapted for acetylation).
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for the different synthesis methods.
References
Biological activity of 1-Acetyl-1,2,4-triazole versus other N-acyl triazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3][4][5][6][7][8][9] N-acylation of the triazole ring offers a versatile strategy for modifying its physicochemical and biological properties, leading to the development of potent therapeutic agents. This guide provides a comparative overview of the biological activities of various N-acyl triazoles, with a focus on their antimicrobial properties. While this guide aims to draw a comparison with 1-Acetyl-1,2,4-triazole, a comprehensive search of available scientific literature did not yield specific quantitative data on its biological activity. Therefore, this document will focus on the available data for other N-acyl triazole derivatives to provide a valuable comparative context for researchers.
Antifungal Activity of N-Acyl Triazoles
N-acyl triazoles are most prominently recognized for their potent antifungal activity. This activity primarily stems from their ability to inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][10][11] Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.
The following table summarizes the in vitro antifungal activity of various N-acyl triazole derivatives against different fungal strains, presented as Minimum Inhibitory Concentration (MIC) values. Lower MIC values indicate higher potency.
| Compound ID/Description | Fungal Strain | MIC (µg/mL) | Reference |
| Series of 1,2,4-triazolium derivatives | Candida albicans ATCC 76615 | 1.05 - 8.38 (µM) | [12] |
| Aspergillus fumigatus | 1.05 - 8.38 (µM) | [12] | |
| Ofloxacin-1,2,4-triazole derivatives | Candida albicans | 0.25 - 1 | [1] |
| Clinafloxacin-triazole hybrids | Candida albicans | 0.25 - 1 | [3] |
| Myrtenal derivatives with 1,2,4-triazole | Physalospora piricola | Inhibition rate 90-98% at 50 µg/mL | [3] |
| 1,2,4-Triazole Schiff bases | Gibberlla nicotiancola | EC50: 0.0087–0.0309 g/L | [3] |
| Gibberlla saubinetii | EC50: 0.0195–0.0620 g/L | [3] | |
| Sulfonamide-1,2,4-triazole derivatives | Aspergillus niger | 0.01–0.27 (µmol/mL) | [3] |
| Trichoderma viride | 0.01–0.27 (µmol/mL) | [3] | |
| Aspergillus flavus | 0.01–0.27 (µmol/mL) | [3] | |
| Amino acid-1,2,4-triazole conjugates (8d) | Physalospora piricola | EC50: 10.808 | [10][11] |
| Amino acid-1,2,4-triazole conjugates (8k) | Physalospora piricola | EC50: 10.126 | [10][11] |
| Thiadiazolo[3,2-a]pyrimidin-5-one derivatives | Candida albicans | MIC50: 0.78 - 12.5 | [5] |
| Candida glabrata | MIC50: 0.78 - 12.5 | [5] | |
| Candida parapsilosis | MIC50: 0.78 - 12.5 | [5] | |
| Candida krusei | MIC50: 0.78 - 12.5 | [5] | |
| Schiff bases of 1,2,4-triazole | Microsporum gypseum | More effective than ketoconazole | [7] |
Antibacterial Activity of N-Acyl Triazoles
Several N-acyl triazole derivatives have also demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of antibacterial action is more varied than their antifungal counterparts and can involve the inhibition of different essential bacterial enzymes.
The following table presents the in vitro antibacterial activity of various N-acyl triazole derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.
| Compound ID/Description | Bacterial Strain | MIC (µg/mL) | Reference |
| Series of 1,2,4-triazolium derivatives | Staphylococcus aureus ATCC 29213 | 1.05 - 8.38 (µM) | [12] |
| Escherichia coli ATCC 25922 | 1.05 - 8.38 (µM) | [12] | |
| Bacillus proteus | 1.05 - 8.38 (µM) | [12] | |
| Bacillus subtilis | 1.05 - 8.38 (µM) | [12] | |
| Pseudomonas aeruginosa | 1.05 - 8.38 (µM) | [12] | |
| Ofloxacin-1,2,4-triazole derivatives | Staphylococcus aureus | 0.25 - 1 | [1] |
| Staphylococcus epidermis | 0.25 - 1 | [1] | |
| Bacillus subtilis | 0.25 - 1 | [1] | |
| Escherichia coli | 0.25 - 1 | [1] | |
| Clinafloxacin-triazole hybrids (14a, 14b, 14c) | Methicillin-resistant S. aureus (MRSA) | 0.25 | [1] |
| Nalidixic acid-based 1,2,4-triazole-3-thiones | Pseudomonas aeruginosa | 16 | [1] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 0.264 (mM) | [1] |
| Streptococcus pyogenes | 0.132 (mM) | [1] | |
| 1,2,4-Triazolo[3,4-b][1][12][13]thiadiazines (39c, 39h) | Escherichia coli | 3.125 | [3] |
| Pseudomonas aeruginosa | 3.125 | [3] | |
| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids | Methicillin-resistant S. aureus (MRSA) | 0.046–3.11 (µM) | [3] |
| Quinolone-triazole hybrids (30a, 30b) | Staphylococcus aureus | 0.125–8 | [3] |
| Enterococcus faecalis | 0.125–8 | [3] | |
| Escherichia coli | 0.125–8 | [3] | |
| Pseudomonas aeruginosa | 0.125–8 | [3] | |
| Klebsiella pneumoniae | 0.125–8 | [3] | |
| Acinetobacter haemolyticus | 0.125–8 | [3] | |
| Schiff bases of 1,2,4-triazole (46, 47) | Staphylococcus aureus | 3.125 | [3] |
| N-acyl derivative [IV] | Staphylococcus aureus | Good to moderate | [2] |
| Klebsiella pneumoniae | Good to moderate | [2] | |
| Pseudomonas aeruginosa | Good to moderate | [2] |
Experimental Protocols
Synthesis of this compound (General Procedure)
A common method for the N-acylation of triazoles involves the reaction of the triazole with an acylating agent, such as acetyl chloride or acetic anhydride, often in the presence of a base.
Materials:
-
1,2,4-triazole
-
Acetyl chloride
-
A suitable solvent (e.g., acetone, dry benzene)
-
A base (e.g., sodium acetate trihydrate, triethylamine)
-
Saturated sodium bicarbonate solution
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 1,2,4-triazole and a base (e.g., sodium acetate trihydrate) in a suitable solvent.[13]
-
Slowly add acetyl chloride, dissolved in the same solvent, to the reaction mixture with stirring, typically at room temperature or in an ice bath.[2]
-
Continue stirring the reaction mixture for a specified period (e.g., one hour).[13]
-
Quench the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases.[13]
-
Acidify the solution with concentrated hydrochloric acid.[13]
-
The product, this compound, may precipitate out of the solution and can be collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Antimicrobial Susceptibility Testing: Broth Dilution Method for MIC Determination
The broth dilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Stock solution of the test compound (N-acyl triazole) in a suitable solvent (e.g., DMSO)
-
Sterile multi-well microtiter plates or test tubes
-
Positive control (microorganism in broth without the test compound)
-
Negative control (broth only)
-
Standard antibiotic or antifungal drug (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Prepare a series of two-fold serial dilutions of the N-acyl triazole stock solution in the appropriate sterile broth within the wells of a microtiter plate or in test tubes.
-
Inoculate each well or tube with a standardized suspension of the test microorganism. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a positive control (inoculum without the test compound) and a negative control (broth only) for each test run.
-
Incubate the microtiter plates or test tubes at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
After incubation, visually inspect the wells or tubes for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the N-acyl triazole that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Inhibition of Fungal Ergosterol Biosynthesis by N-Acyl Triazoles
The primary mechanism of antifungal action for many N-acyl triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The nitrogen atom (typically N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting the fungal cell membrane structure and function.
Caption: Mechanism of fungal CYP51 inhibition by N-acyl triazoles.
General Experimental Workflow for Antimicrobial Screening
The process of evaluating the antimicrobial activity of newly synthesized N-acyl triazoles typically follows a standardized workflow, from compound synthesis to the determination of its minimum inhibitory concentration.
Caption: Experimental workflow for antimicrobial screening of N-acyl triazoles.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemconsai.com [chemconsai.com]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 1H- and 4H-1,2,4-Triazole Isomers: A Guide for Researchers
This guide provides an objective spectroscopic comparison of the 1H- and 4H- tautomers of 1,2,4-triazole, essential heterocyclic scaffolds in medicinal chemistry and drug development. Understanding the distinct spectroscopic signatures of these isomers is critical for their unambiguous identification and structural elucidation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the isomeric relationship.
Data Presentation
The spectroscopic properties of 1H- and 4H-1,2,4-triazole are primarily distinguished by their differing molecular symmetry. The 1H-isomer possesses C_s symmetry, rendering its two C-H protons and two carbon atoms chemically non-equivalent. In contrast, the 4H-isomer has a higher C_2v symmetry, making its C-H protons and carbon atoms equivalent. This fundamental difference is clearly reflected in their respective NMR spectra. 1H-1,2,4-triazole is generally considered the more stable tautomer in the gas phase.[1]
Table 1: Comparative ¹H NMR Data
| Spectroscopic Feature | 1H-1,2,4-Triazole | 4H-1,2,4-Triazole (Predicted) |
| Symmetry | C_s | C_2v |
| Number of Signals | 2 | 1 |
| Chemical Shift (δ) | ~8.42 ppm (in D₂O)[2], ~8.13 ppm (in DMSO-d₆) | Expected downfield singlet |
| Integration | 1H : 1H | 2H |
| Splitting Pattern | Two singlets | One singlet |
Table 2: Comparative ¹³C NMR Data
| Spectroscopic Feature | 1H-1,2,4-Triazole | 4H-1,2,4-Triazole (Predicted) |
| Symmetry | C_s | C_2v |
| Number of Signals | 2 | 1 |
| Chemical Shift (δ) | Two distinct signals expected in the aromatic region (~145-155 ppm) | One signal expected in the aromatic region |
Table 3: Comparative IR and Mass Spectrometry Data
| Technique | Feature | 1H-1,2,4-Triazole | 4H-1,2,4-Triazole |
| IR Spectroscopy | N-H Stretch | Broad band ~3126 cm⁻¹[3] | Broad band expected, potentially different due to bonding environment |
| C-H Stretch | ~3032-3097 cm⁻¹[3] | Similar C-H stretching expected | |
| Ring Vibrations | Bands at ~1529 and 1483 cm⁻¹ (C=C/C=N stretch)[3] | Similar ring vibrations expected, with subtle shifts | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 69.07[4][5] | m/z 69.07[6] |
| Key Fragmentation | Loss of HCN (m/z 42)[4] | Fragmentation patterns may differ; may involve novel skeletal rearrangements[7] |
Isomeric Relationship and Spectroscopic Output
The tautomeric equilibrium between 1H- and 4H-1,2,4-triazole is the basis for their distinct spectroscopic characteristics. The position of the proton on the nitrogen atom dictates the molecule's symmetry, which in turn determines the number of unique signals observed in NMR spectroscopy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4H-1,2,4-triazole [webbook.nist.gov]
- 7. connectsci.au [connectsci.au]
A Comprehensive Guide to Validating the Structure of Synthesized 1-Acetyl-1,2,4-triazole
For researchers and professionals in drug development, the precise structural confirmation of newly synthesized compounds is a critical step. This guide provides a detailed comparison of analytical data for 1-Acetyl-1,2,4-triazole and its potential isomeric impurity, 4-Acetyl-1,2,4-triazole, to aid in the validation of its chemical structure.
The acetylation of 1,2,4-triazole can yield two primary mono-acetylated isomers: the desired this compound and the potential byproduct, 4-Acetyl-1,2,4-triazole. Distinguishing between these isomers is paramount for ensuring the purity and efficacy of the target compound. This guide outlines the expected outcomes from key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to clearly differentiate between these two structures.
Comparative Analysis of Spectral Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for both this compound and 4-Acetyl-1,2,4-triazole.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Assignment | This compound (Expected Chemical Shift, δ) | 4-Acetyl-1,2,4-triazole (Expected Chemical Shift, δ) | Key Differentiator |
| Triazole H-3 | ~ 8.1 - 8.3 ppm (s, 1H) | ~ 8.7 - 8.9 ppm (s, 2H) | The number and chemical shift of the triazole protons are distinct. 1-Acetyl isomer shows two separate signals for the triazole protons (if resolved) or a broadened singlet, while the 4-acetyl isomer shows a single, sharp signal for two equivalent protons. |
| Triazole H-5 | ~ 8.6 - 8.8 ppm (s, 1H) | ~ 8.7 - 8.9 ppm (s, 2H) | |
| Acetyl CH₃ | ~ 2.7 - 2.9 ppm (s, 3H) | ~ 2.4 - 2.6 ppm (s, 3H) | The acetyl protons in the 1-acetyl isomer are typically more deshielded due to the electronic environment. |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Assignment | This compound (Expected Chemical Shift, δ) | 4-Acetyl-1,2,4-triazole (Expected Chemical Shift, δ) | Key Differentiator |
| Triazole C-3 | ~ 145 - 147 ppm | ~ 148 - 150 ppm | The 4-acetyl isomer, being symmetrical, will only show one signal for the two equivalent triazole carbons. The 1-acetyl isomer will show two distinct signals for C-3 and C-5. |
| Triazole C-5 | ~ 150 - 152 ppm | ~ 148 - 150 ppm | |
| Carbonyl C=O | ~ 168 - 170 ppm | ~ 165 - 167 ppm | The carbonyl carbon in the 1-acetyl isomer is expected to be slightly more deshielded. |
| Acetyl CH₃ | ~ 22 - 24 ppm | ~ 21 - 23 ppm |
Table 3: Mass Spectrometry Data Comparison
| Analysis | This compound | 4-Acetyl-1,2,4-triazole | Key Differentiator |
| Molecular Ion (M⁺) | m/z 111.04 | m/z 111.04 | The molecular ion peak will be identical for both isomers. |
| Key Fragments | m/z 69 ([M-CH₂CO]⁺), m/z 43 ([CH₃CO]⁺) | m/z 69 ([M-CH₂CO]⁺), m/z 43 ([CH₃CO]⁺) | While the primary fragments may be similar, the relative intensities of the fragment ions could differ, providing clues to the substitution pattern. |
Table 4: IR Spectral Data Comparison (cm⁻¹)
| Assignment | This compound (Expected Wavenumber) | 4-Acetyl-1,2,4-triazole (Expected Wavenumber) | Key Differentiator |
| C=O Stretch | ~ 1730 - 1750 cm⁻¹ | ~ 1700 - 1720 cm⁻¹ | The carbonyl stretching frequency in the 1-acetyl isomer is expected to be at a higher wavenumber due to greater double bond character. |
| C-N Stretch | Multiple bands in the 1200-1400 cm⁻¹ region | Multiple bands in the 1200-1400 cm⁻¹ region | The fingerprint region will show differences in the pattern of C-N and ring stretching vibrations. |
| C-H Stretch (Aromatic) | ~ 3100 - 3150 cm⁻¹ | ~ 3100 - 3150 cm⁻¹ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Scan Range: m/z 35-200.
-
-
ESI-MS Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Pressure: 20-30 psi.
-
Drying Gas Flow: 5-10 L/min.
-
Scan Range: m/z 50-250.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared on a salt plate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands, particularly the C=O stretching frequency, to distinguish between the isomers.
Visualizing the Validation Workflow and Isomer Differentiation
The following diagrams, generated using Graphviz, illustrate the experimental workflow for structural validation and the logical process of distinguishing between the 1-acetyl and 4-acetyl isomers based on their spectral data.
Cross-referencing experimental data with PubChem for 1-Acetyl-1,2,4-triazole
For researchers, scientists, and drug development professionals, the selection of an appropriate acetylating agent is a critical decision in chemical synthesis. This guide provides a comprehensive comparison of 1-Acetyl-1,2,4-triazole with two common alternatives, Acetic Anhydride and N-Acetylimidazole, offering insights into their performance, safety, and experimental protocols.
Executive Summary
Acetylation, the introduction of an acetyl group onto a molecule, is a fundamental transformation in organic chemistry, frequently employed for the protection of functional groups, synthesis of esters and amides, and modification of biomolecules. The choice of acetylating agent significantly impacts reaction efficiency, selectivity, and safety. This guide focuses on this compound and provides a comparative analysis with the widely used and highly reactive acetic anhydride, and the milder N-acetylimidazole. While direct, quantitative comparative data for this compound as an acetylating agent is limited in publicly available literature, its reactivity can be inferred from related studies. The 1,2,4-triazole anion has been shown to be an effective acyl transfer catalyst, suggesting that this compound is a viable and potentially selective acetylating reagent.
Comparison of Physicochemical and Performance Data
For a direct comparison, we will consider key properties and available experimental data for the acetylation of primary amines and alcohols.
| Property/Parameter | This compound | Acetic Anhydride | N-Acetylimidazole |
| Molecular Formula | C4H5N3O[1] | (CH3CO)2O | C5H6N2O |
| Molecular Weight | 111.10 g/mol [1] | 102.09 g/mol | 110.12 g/mol |
| Reactivity | Moderate (Inferred) | High | Mild |
| Byproducts | 1,2,4-triazole | Acetic acid | Imidazole |
| Typical Reaction Conditions | Data not readily available | Often neat or in aprotic solvents, sometimes with a catalyst, room temperature to reflux. | Aprotic solvents, often at room temperature. |
| Selectivity | Potentially high for primary amines (Inferred) | Can be unselective, leading to multiple acetylations. | Generally good, often used for selective acetylation. |
Performance Data (Illustrative Examples):
| Reaction | Acetylating Agent | Substrate | Conditions | Yield |
| Acetylation of 5-amino-1H-[1][2][3]triazole | Acetic Anhydride | 5-amino-1H-[1][2][3]triazole | DMF, equivalent amounts | Rapid and selective monoacetylation[2] |
| Acetylation of Benzyl Alcohol | Acetic Anhydride | Benzyl Alcohol | Solvent-free, 60 °C, 7h | >99% |
| Acetylation of Aniline | Acetic Anhydride | Aniline | Aqueous medium with NaHCO3 | High Yield |
Note: Specific yield and reaction condition data for this compound as the acetylating agent were not found in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for acetylation using the compared reagents.
Protocol 1: Synthesis of this compound
Materials:
-
1,2,4-triazole
-
Acetic anhydride
-
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
-
Dissolve 1,2,4-triazole in an anhydrous solvent.
-
Add an equimolar amount of acetic anhydride to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
The solvent is removed under reduced pressure to yield this compound. Purification can be achieved by recrystallization or distillation.
Protocol 2: Acetylation of a Primary Amine using Acetic Anhydride
Materials:
-
Primary amine (e.g., Aniline)
-
Acetic anhydride
-
Aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the primary amine in a suitable solvent, or if applicable, in an aqueous basic solution.
-
Slowly add a slight excess of acetic anhydride to the stirred solution.
-
Continue stirring at room temperature for a designated period (typically 30 minutes to a few hours).
-
The acetylated product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the product with water to remove any remaining acetic acid and base, and then dry.
Protocol 3: Acetylation of an Alcohol using N-Acetylimidazole
Materials:
-
Alcohol
-
N-Acetylimidazole
-
Anhydrous aprotic solvent (e.g., THF, CH2Cl2)
Procedure:
-
Dissolve the alcohol in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a slight excess of N-Acetylimidazole to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or other analytical methods).
-
The reaction mixture can then be washed with water and saturated aqueous solutions to remove the imidazole byproduct and any unreacted starting material.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated to yield the acetylated product.
Safety and Hazard Comparison
A critical aspect of reagent selection is a thorough understanding of the associated hazards.
| Hazard | This compound | Acetic Anhydride | N-Acetylimidazole |
| GHS Pictograms | Data not readily available on PubChem | Flammable, Corrosive, Harmful | Irritant |
| Hazard Statements | Data not readily available | Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | Handle with care, assume irritant properties. | Keep away from heat/sparks/open flames. Wear protective gloves/clothing/eye protection. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection. |
| Byproduct Hazards | 1,2,4-triazole is harmful if swallowed and may cause eye irritation.[4][5][6] | Acetic acid is corrosive. | Imidazole is corrosive. |
Logical Workflow for Acetylating Agent Selection
The choice of an acetylating agent is a multi-faceted decision that involves balancing reactivity, selectivity, and safety. The following diagram illustrates a logical workflow for this selection process.
Conclusion
Acetic anhydride remains a powerful and cost-effective acetylating agent for robust substrates where high reactivity is desired. N-Acetylimidazole offers a milder alternative, often providing greater selectivity for sensitive molecules. While direct comparative performance data is lacking, this compound emerges as a promising reagent, particularly in scenarios where mild conditions and high selectivity are paramount. Its utility is inferred from the catalytic activity of its parent heterocycle in acyl transfer reactions. Further experimental investigation into the specific reactivity and applications of this compound is warranted to fully elucidate its position within the arsenal of modern acetylating agents. Researchers are encouraged to consider these factors in conjunction with the provided safety information and experimental protocols to make informed decisions for their synthetic endeavors.
References
- 1. This compound | C4H5N3O | CID 27422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylation and Methylation: Comparing Two Essential Chemical Reactions - Reachem [reachemchemicals.com]
- 4. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 5. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
The Ascendancy of 1,2,4-Triazole Derivatives in Antifungal Research: A Comparative Analysis
For Immediate Release
In the ongoing battle against fungal infections, which pose a significant threat to human health and food security, researchers are in a constant search for more effective and less toxic therapeutic agents. A growing body of evidence highlights the exceptional potential of 1,2,4-triazole derivatives as a powerful class of antifungal compounds, often outperforming existing clinical agents. This guide provides a comprehensive comparison of the efficacy of novel 1,2,4-triazole derivatives against established antifungal drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The 1,2,4-triazole core is a key pharmacophore present in several widely used antifungal drugs, including fluconazole and itraconazole.[1][2][3][4][5] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] The disruption of ergosterol synthesis leads to increased cell membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. However, the rise of drug-resistant fungal strains has necessitated the development of new derivatives with improved potency and a broader spectrum of activity.[6][7][8]
Comparative Efficacy: Quantitative Data Overview
Recent studies have demonstrated that novel synthesized 1,2,4-triazole derivatives exhibit significant antifungal activity, in many cases superior to that of commercially available drugs. The following tables summarize the in vitro antifungal activity, primarily represented by Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values, of various 1,2,4-triazole derivatives compared to standard antifungal agents against a range of pathogenic fungi. Lower MIC and EC50 values indicate higher antifungal potency.
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| Novel 1,2,4-Triazole Derivatives | |||
| Compound 7 | Candida albicans | 0.0156 | [9] |
| Compound 21 | Cryptococcus neoformans | 0.0156 | [9] |
| Compounds 6, 7, 9, 14, 29 | Candida albicans | (16 times lower than voriconazole) | [9] |
| Compound 8d | Physalospora piricola | 10.808 (EC50) | [7][10] |
| Compound 8k | Physalospora piricola | 10.126 (EC50) | [7][10] |
| Compound 6c | Candida albicans | 0.0625 | [11] |
| Compound 6c | Cryptococcus neoformans | 0.0625 | [11] |
| Compound 2h | Various Fungi | 0.02-0.04 (mM) | [12] |
| Existing Antifungal Agents | |||
| Fluconazole | Candida albicans | 0.125-4 | [13] |
| Fluconazole | Candida haemulonii | >64 | [13] |
| Voriconazole | Candida spp. | 0.016-0.5 | [13] |
| Itraconazole | Candida spp. | (Geometric Mean MIC: 0.10) | [13] |
| Ketoconazole | Various Fungi | 0.28-1.88 (mM) | [12] |
| Mefentrifluconazole | Physalospora piricola | 14.433 (EC50) | [10] |
Table 1: Comparative In Vitro Antifungal Activity of 1,2,4-Triazole Derivatives and Existing Agents.
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary mechanism of action for 1,2,4-triazole antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. The triazole nitrogen atom binds to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol, a precursor to ergosterol. This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the fungal cell membrane's integrity and function.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for key assays are provided below.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against various fungal strains, often following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the test compound (1,2,4-triazole derivative or standard drug) is prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing fungal inoculum without the drug) and a sterility control well (containing medium only) are included.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (e.g., a 1,2,4-triazole derivative) to the active site of a target protein (e.g., CYP51).
1. Preparation of Protein and Ligand Structures:
-
The 3D structure of the target protein (e.g., fungal CYP51) is obtained from a protein database (e.g., Protein Data Bank) or generated through homology modeling.
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
The 3D structures of the 1,2,4-triazole derivatives are sketched and optimized using a molecular modeling software.
2. Docking Simulation:
-
A docking software (e.g., AutoDock, Glide) is used to perform the docking calculations.
-
The active site of the protein is defined, and the software explores various possible conformations and orientations of the ligand within the active site.
-
A scoring function is used to estimate the binding affinity for each pose.
3. Analysis of Docking Results:
-
The docking results are analyzed to identify the most favorable binding pose based on the scoring function.
-
The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of binding.
Conclusion and Future Directions
The presented data compellingly demonstrates that novel 1,2,4-triazole derivatives hold significant promise as next-generation antifungal agents. Many of these compounds exhibit superior in vitro activity against a broad range of pathogenic fungi, including strains resistant to existing therapies. The continued exploration of structure-activity relationships within this chemical class, guided by computational methods like molecular docking, will undoubtedly pave the way for the development of more potent, selective, and less toxic antifungal drugs. Further in vivo studies are warranted to translate these promising in vitro results into effective clinical applications.[11]
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japer.in [japer.in]
- 5. chemconsai.com [chemconsai.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 1-Acetyl-1,2,4-Triazole Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Acetyl-1,2,4-triazole analogs, focusing on their anticancer and antimicrobial properties. The information is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The 1,2,4-triazole scaffold is a key pharmacophore in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The introduction of an acetyl group at the N1 position of the triazole ring, along with other substitutions, can significantly modulate the biological efficacy of these compounds. This guide explores these relationships to inform the design of novel therapeutic agents.
Anticancer Activity of this compound Analogs
Several studies have investigated the anticancer potential of 1,2,4-triazole derivatives, with some demonstrating potent activity against various cancer cell lines. The mechanism of action often involves the inhibition of crucial cellular targets like tubulin and protein kinases such as EGFR and BRAF.[5][6]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of representative this compound analogs and related derivatives against various human cancer cell lines.
| Compound ID | R Group (Substitution) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 4-Chlorophenyl | Hela | < 12 | [7] |
| Analog B | 2,4-Dichlorophenyl | Hela | < 12 | [7] |
| Analog C | 4-Bromophenyl | Hela | < 12 | [7] |
| Compound 8c | (Structure-specific) | MCF-7 | 3.6 (EGFR inhibition) | [5] |
| Compound 8c | (Structure-specific) | Various | Potent Tubulin Inhibitor | [5] |
| Compound 8d | (Structure-specific) | Various | Potent Tubulin Inhibitor | [5] |
| Compound HB5 | Mefenamic acid conjugate | HepG2 | Lowest among tested | [8] |
Note: The specific structures for "Analog A, B, C" and "Compound 8c, 8d, HB5" can be found in the cited literature. The data highlights the influence of different substituents on the anticancer potency.
Signaling Pathway: Apoptosis Induction by 1,2,4-Triazole Analogs
Many 1,2,4-triazole anticancer agents exert their effect by inducing apoptosis (programmed cell death) in cancer cells. This can be initiated through intrinsic (mitochondrial) or extrinsic pathways. Some analogs have been shown to modulate the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9]
Caption: Simplified signaling pathway for apoptosis induction by 1,2,4-triazole analogs.
Antimicrobial Activity of this compound Analogs
1,2,4-triazole derivatives are known for their broad-spectrum antimicrobial activity.[1] The structure-activity relationship studies reveal that the nature and position of substituents on the triazole ring are crucial for their antibacterial and antifungal efficacy.[3][10]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) in µg/mL for selected this compound analogs and related compounds against various microbial strains.
| Compound ID | R Group (Substitution) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | Reference |
| Analog IV | (Structure-specific) | Good Activity | Good Activity | Good Activity | [2] |
| Analog V | (Structure-specific) | Good Activity | Good Activity | Good Activity | [2] |
| Analog VI | (Structure-specific) | Good Activity | Good Activity | Good Activity | [2] |
| Compound 72 | (Structure-specific) | Most Efficacious | Most Efficacious | - | [4] |
| Compound 73 | (Structure-specific) | - | - | Greatest Activity | [4] |
Note: "Analog IV, V, VI" and "Compound 72, 73" refer to specific structures in the cited literature. The data indicates that specific substitutions can enhance the antimicrobial potency.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the comparative evaluation of this compound analogs.
Experimental Workflow: Drug Discovery and Evaluation
The general workflow for the discovery and evaluation of novel this compound analogs is depicted below.
Caption: General experimental workflow for SAR studies of this compound analogs.
MTT Assay for Cytotoxicity
This protocol is used to determine the cytotoxic effects of the synthesized compounds against cancer cell lines.[11][12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains.[14][15][16][17][18]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Tubulin Polymerization Inhibition Assay
This assay is used to investigate whether the anticancer activity of the compounds is due to the inhibition of tubulin polymerization.[19][20][21][22][23]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells and incubate at 37°C to initiate polymerization.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of fluorescence increase compared to the control.
EGFR Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the enzymatic activity of Epidermal Growth Factor Receptor (EGFR) kinase.[24][25][26][27][28]
-
Reaction Setup: In a 96-well plate, add the EGFR enzyme, a specific peptide substrate, and the test compounds at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
References
- 1. bpasjournals.com [bpasjournals.com]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 9. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. benchchem.com [benchchem.com]
- 18. protocols.io [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. rsc.org [rsc.org]
- 26. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 27. promega.com [promega.com]
- 28. reactionbiology.com [reactionbiology.com]
A Comparative Guide to In-Vitro and In-Vivo Studies of 1,2,4-Triazole Based Compounds
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities. This guide provides an objective comparison of the in-vitro and in-vivo performance of 1,2,4-triazole based compounds, focusing on their anticancer, antifungal, and anticonvulsant properties. The information presented is supported by experimental data from various studies, with detailed methodologies for key assays and illustrative diagrams to clarify complex biological pathways and experimental workflows.
Anticancer Activity
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies investigating their efficacy in both cell-based assays and animal models.[1] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines and antitumor activity in vivo.[2][3]
Data Presentation: In-Vitro vs. In-Vivo Anticancer Activity
The following table summarizes the comparative in-vitro and in-vivo data for representative 1,2,4-triazole based compounds.
| Compound | In-Vitro Assay | Cell Line | IC50 (µM) | In-Vivo Model | Dose | Outcome | Reference |
| Compound 4b | Not Specified | MDA-MB-231 | 9.89 ± 2.4 | Ehrlich Acid Tumor Model | 60 mg/kg & 120 mg/kg | Reduced tumor volume | [3] |
| MPA | SRB Assay | MDA MB-468 | Not Specified | EAC Model | 25 mg/kg & 50 mg/kg | Increased mean survival time | [2][4] |
| OBC | SRB Assay | MDA MB-468 | Not Specified | EAC Model | 25 mg/kg & 50 mg/kg | Increased mean survival time | [2][4] |
| Compound 1c | MTT Assay | HCT-116, U-87 MG, MCF-7 | Not Specified | Sarcoma S-180 Model | Not Specified | Potent anticancer agent | [5] |
| Compound 2d | MTT Assay | HCT-116, U-87 MG, MCF-7 | Not Specified | Not Specified | Not Specified | Potent antiproliferative activities | [5] |
Experimental Protocols
In-Vitro Cytotoxicity - Sulforhodamine B (SRB) Assay [4]
-
Cell Plating: Cancer cells (e.g., MDA MB-468) are seeded in 96-well plates at a predetermined density and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 24 or 48 hours.
-
Fixation: The cells are fixed with cold trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In-Vivo Antitumor Activity - Ehrlich Ascites Carcinoma (EAC) Model [2][4]
-
Tumor Induction: Swiss albino mice are inoculated with EAC cells intraperitoneally.
-
Treatment: After 24 hours of tumor inoculation, the animals are treated with the test compounds or a standard drug (e.g., Cisplatin) for a specified period (e.g., 9 days).
-
Observation: The body weight of the mice is monitored, and the mean survival time is calculated.
-
Hematological Parameters: At the end of the study, blood is collected to analyze hematological parameters like hemoglobin, RBC, and WBC counts.
Mandatory Visualization
Caption: Experimental workflow for anticancer evaluation.
Antifungal Activity
1,2,4-triazole based compounds are renowned for their antifungal properties, with several clinically used drugs belonging to this class. Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[6]
Data Presentation: In-Vitro vs. In-Vivo Antifungal Activity
The following table presents a comparison of the in-vitro and in-vivo efficacy of novel triazole derivatives.
| Compound | In-Vitro Efficacy (MIC in µg/mL) | In-Vivo Efficacy (Survival Rate %) | Reference |
| C. albicans | C. neoformans | Murine Systemic Candidiasis | |
| 5k | 0.125 | 0.125 | Not Specified |
| 6c | 0.0625 | 0.0625 | Effective at 0.5, 1.0, and 2.0 mg/kg |
| Fluconazole | 0.5 | 4.0 | Not Specified |
Note: Lower MIC values indicate higher in-vitro potency.
Experimental Protocols
In-Vitro Antifungal Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Fungal strains are cultured on appropriate media, and a standardized inoculum suspension is prepared.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a suitable temperature for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
In-Vivo Murine Systemic Candidiasis Model [6]
-
Infection: Immunocompromised mice are infected intravenously with a lethal dose of Candida albicans.
-
Treatment: The infected mice are treated with the test compounds or a standard drug (e.g., fluconazole) at various doses, typically administered orally or intraperitoneally.
-
Monitoring: The survival of the mice is monitored daily for a specified period (e.g., 21 days).
-
Efficacy Evaluation: The efficacy of the compound is determined by the percentage of surviving mice compared to the untreated control group. Fungal burden in organs like the kidneys can also be assessed.[6]
Mandatory Visualization
Caption: Antifungal mechanism of 1,2,4-triazoles.
Anticonvulsant Activity
Derivatives of 1,2,4-triazole have emerged as promising candidates for the treatment of epilepsy.[7] Their anticonvulsant effects are often attributed to their interaction with voltage-gated sodium channels (VGSCs).[8]
Data Presentation: In-Vivo Anticonvulsant Activity
The following table summarizes the in-vivo anticonvulsant activity of some 1,2,4-triazole derivatives.
| Compound | MES Test (ED50 mg/kg) | scPTZ Test (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Reference |
| Compound 11a | 50.8 | 76.0 | >300 | [9] |
| Compound 11b | 54.8 | 52.8 | >300 | [9] |
| Compound 8a | Not Specified | 15.2 (p.o. in rat) | Not Specified | [9] |
| Compound 63 | Active at 30 mg/kg | Active at 100 mg/kg | Not Specified | [9] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test [9][10]
-
Animal Model: The test is typically performed on mice or rats.
-
Drug Administration: Animals are administered the test compound or a vehicle control, usually intraperitoneally or orally.
-
Induction of Seizure: After a specific period, a maximal electrical stimulus is delivered through corneal electrodes to induce a tonic-clonic seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Efficacy: The ability of the compound to abolish the tonic hind limb extension is considered a measure of its anticonvulsant activity.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [9][10]
-
Animal Model: Mice are commonly used for this assay.
-
Drug Administration: The test compound or vehicle is administered to the animals.
-
Induction of Seizure: After a predetermined time, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.
-
Observation: The animals are observed for the onset of clonic seizures.
-
Efficacy: The compound's ability to prevent or delay the onset of seizures is indicative of its anticonvulsant potential.
Mandatory Visualization
References
- 1. isres.org [isres.org]
- 2. jocpr.com [jocpr.com]
- 3. Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
A Comparative Analysis of the Environmental Degradation of Triazole Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental degradation profiles of four widely used triazole fungicides: tebuconazole, epoxiconazole, propiconazole, and difenoconazole. The following sections detail their persistence in the environment, toxicity to non-target organisms, and the underlying mechanisms of their toxic effects, supported by experimental data and standardized protocols.
Persistence in the Environment: A Look at Soil and Water Half-lives
The persistence of a pesticide in the environment is a critical factor in its potential for long-term impact. This is often measured by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. Triazole fungicides exhibit a wide range of persistence depending on the specific compound and environmental conditions.
Table 1: Comparative Persistence of Triazole Fungicides in Soil and Water
| Fungicide | Soil Half-life (DT50) in days | Water Half-life (DT50) in days |
| Tebuconazole | 25.8 - >365[1] | Long residual period in water[2] |
| Epoxiconazole | 2.9 - 226[3] | 11 - 20[4] |
| Propiconazole | 30 - 112[5] | 25 - 85 (aerobic water)[6] |
| Difenoconazole | 15.4 - >175[7][8] | 307 - 494 (aerobic aquatic systems)[9] |
Note: The wide range in half-life values reflects the variability in experimental conditions such as soil type, temperature, and microbial activity.
Ecotoxicity Profile: Impact on Non-Target Organisms
The broad-spectrum activity of triazole fungicides can inadvertently harm non-target organisms, disrupting ecosystems. This section compares the toxicity of the four selected triazoles to key indicator species: fish, aquatic invertebrates, and pollinators.
Aquatic Toxicity
Triazole fungicides can contaminate aquatic environments through runoff and leaching, posing a threat to aquatic life.[10] Toxicity is typically assessed by determining the concentration that is lethal to 50% of a test population (LC50) or that causes a specific sublethal effect in 50% of the population (EC50) over a defined period.
Table 2: Comparative Aquatic Toxicity of Triazole Fungicides
| Fungicide | Fish (Zebrafish, Danio rerio) 96-hour LC50 (mg/L) | Aquatic Invertebrate (Daphnia magna) 48-hour EC50 (mg/L) |
| Tebuconazole | 1.13 (for Chelon auratus) | 2.37 - 3.53 |
| Epoxiconazole | Moderately toxic | Moderately toxic |
| Propiconazole | No significant adverse effects up to 0.25 mg/L | No significant adverse effects up to 0.25 mg/L |
| Difenoconazole | 1.17 - 1.45[8] | Highly toxic, NOEC of 0.0056 mg/L |
Note: Lower LC50/EC50 values indicate higher toxicity. NOEC (No-Observed-Effect-Concentration) is the highest concentration at which no adverse effect is observed.
Pollinator Toxicity
The decline in pollinator populations is a significant environmental concern, and pesticides are a contributing factor.[3] Triazole fungicides can have both lethal and sublethal effects on bees.
Table 3: Comparative Acute Contact Toxicity of Triazole Fungicides to Honey Bees (Apis mellifera)
| Fungicide | 48-hour Acute Contact LD50 (µ g/bee ) |
| Tebuconazole | >4.9 |
| Epoxiconazole | Moderately toxic |
| Propiconazole | Data not readily available in a comparable format |
| Difenoconazole | Chronic exposure can be lethal[6] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill 50% of a test population. Higher LD50 values indicate lower toxicity.
Mechanisms of Toxicity and Signaling Pathways
Understanding the molecular mechanisms by which triazole fungicides exert their toxic effects on non-target organisms is crucial for risk assessment.
Oxidative Stress in Honey Bees
Tebuconazole has been shown to induce oxidative stress in honey bees by disrupting the balance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[9] This can lead to cellular damage and has been linked to behavioral changes and decreased cognitive function.[9]
Inhibition of Photosynthesis in Aquatic Plants
Triazole fungicides can interfere with photosynthesis in aquatic plants like Lemna minor. Studies suggest they can bind to proteins within photosystem II, a key complex in the photosynthetic electron transport chain, thereby inhibiting its function.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
Some triazole fungicides have been shown to interact with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). These receptors are involved in regulating lipid metabolism and inflammation. Difenoconazole, for example, can activate PPARγ, leading to downstream effects on gene expression that can impact development.
Experimental Protocols
The data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of ecotoxicological data.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This test guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.
-
Experimental Workflow:
-
Soil Selection: Representative soil types are chosen.
-
Test Substance Application: The triazole fungicide, often radiolabelled for easier tracking, is applied to the soil samples.
-
Incubation: Samples are incubated in the dark at a constant temperature and moisture level for up to 120 days.
-
Sampling: At specific time intervals, soil samples are collected.
-
Analysis: The concentration of the parent fungicide and its transformation products is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Data Analysis: The degradation rate and half-life (DT50) are calculated.
-
Fish, Acute Toxicity Test (OECD 203)
This test determines the concentration of a chemical that is lethal to 50% of a fish population over a 96-hour period.
-
Experimental Workflow:
-
Test Organism: A standard fish species, such as Zebrafish (Danio rerio), is used.
-
Exposure: Fish are exposed to a range of concentrations of the triazole fungicide in water.
-
Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value is calculated using statistical methods.
-
Daphnia sp., Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna by measuring immobilization.
-
Experimental Workflow:
-
Test Organism: Young daphnids (<24 hours old) are used.
-
Exposure: Daphnids are exposed to a series of fungicide concentrations for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 value (the concentration causing immobilization in 50% of the daphnids) is determined.
-
Conclusion
The environmental degradation and ecotoxicological profiles of tebuconazole, epoxiconazole, propiconazole, and difenoconazole are complex and varied. Difenoconazole appears to be the most persistent in aquatic systems and highly toxic to aquatic invertebrates. Tebuconazole shows significant sublethal effects on pollinators through the induction of oxidative stress. Propiconazole and epoxiconazole generally exhibit lower persistence and acute toxicity in the available comparative data.
This guide highlights the importance of considering the specific environmental compartments and non-target organisms at risk when evaluating the environmental safety of triazole fungicides. The provided data and experimental frameworks serve as a valuable resource for researchers and professionals in the fields of environmental science and drug development to make informed decisions and guide future research.
References
- 1. A retrospective analysis of honey bee (Apis mellifera) pesticide toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. Effective adaptation of flight muscles to tebuconazole-induced oxidative stress in honey bees - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Benchmarking Novel 1,2,4-Triazole Derivatives Against Known Antifungal Standards
A Comparative Guide for Researchers and Drug Development Professionals
The persistent challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the continuous development of novel antifungal agents. Among the most promising scaffolds in this pursuit are the 1,2,4-triazole derivatives, which have demonstrated significant potential in inhibiting fungal growth. This guide provides an objective comparison of newly developed 1,2,4-triazole compounds with established antifungal standards, namely fluconazole and voriconazole. The comparative analysis is supported by experimental data on antifungal potency, target enzyme inhibition, and cytotoxicity, offering a comprehensive resource for researchers in the field.
Comparative Antifungal Activity
The in vitro antifungal efficacy of novel 1,2,4-triazole derivatives has been evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric for this comparison. The following table summarizes the MIC values (in μg/mL) of representative new 1,2,4-triazole derivatives compared to fluconazole and voriconazole.
| Compound/Drug | Candida albicans | Candida glabrata | Cryptococcus neoformans | Aspergillus fumigatus |
| New Derivative 7g | 0.5 | - | - | - |
| New Derivative 7h | 0.5 | - | - | - |
| New Derivative 6b | - | 0.97 | - | - |
| New Derivative 6i | - | 0.97 | - | - |
| New Derivative 6j | - | 0.97 | - | - |
| Fluconazole | 0.5 - 4 | >64 | 4 - 16 | >64 |
| Voriconazole | 0.03 - 0.25 | 0.125 - 1 | 0.03 - 0.25 | 0.25 - 1 |
Note: Data for new derivatives is compiled from recent studies. The MIC ranges for fluconazole and voriconazole are typical values and may vary depending on the specific strain and testing conditions.
Target Inhibition and Selectivity Profile
The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1] The inhibitory activity of the new 1,2,4-triazole derivatives against CYP51, along with their cytotoxicity against mammalian cells, provides insight into their therapeutic potential and safety profile. The following table presents the half-maximal inhibitory concentration (IC50) for CYP51 and the cytotoxic concentration against a normal human fibroblast cell line (MRC-5).
| Compound | CYP51 Inhibition (Binding Energy, kcal/mol) | Cytotoxicity (IC50 against MRC-5, µM) |
| New Derivative 7g | -9.8 | >100 |
| New Derivative 7h | -10.2 | >100 |
Note: Lower binding energy indicates stronger inhibition of the target enzyme. Higher IC50 values in cytotoxicity assays are desirable, indicating lower toxicity to mammalian cells.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3)
This method is a standardized procedure for determining the MIC of antifungal agents against yeast isolates.
1. Inoculum Preparation:
-
Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.
2. Drug Dilution:
-
A serial two-fold dilution of each test compound and standard drug is prepared in a 96-well microtiter plate using RPMI 1640 medium.
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
1. Cell Seeding:
-
Mammalian cells (e.g., MRC-5) are seeded in a 96-well plate at a density of 5 × 10³ cells/well and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
3. MTT Addition and Incubation:
-
MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
4. Formazan Solubilization:
-
The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Visualizing Pathways and Workflows
Fungal Ergosterol Biosynthesis Pathway
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the inhibition of lanosterol 14α-demethylase (CYP51) by azole antifungal drugs.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 1-Acetyl-1,2,4-triazole
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the responsible disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 1-Acetyl-1,2,4-triazole, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid the formation and inhalation of dust and any direct contact with skin and eyes.[1][3][4] In the event of exposure, rinse the affected area with plenty of water and seek medical attention.[4][5]
Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a face shield.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[1] | Minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust is generated or if working outside a fume hood.[1] | Prevents inhalation of harmful dust or vapors. |
Step-by-Step Disposal Protocol
The primary and required method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility.[1][2] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
1. Waste Collection:
-
Collect waste this compound in its original container or a clearly labeled, sealed container suitable for hazardous waste.[1][4]
-
Do not mix this waste with other waste streams.[1]
2. Container Management:
-
Ensure waste containers are kept tightly closed to prevent accidental spills or release of vapors.[1][3]
-
Label the container clearly with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7]
3. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.[1][3]
-
The storage area should be away from incompatible materials such as strong oxidizing agents and strong acids.[4][8]
-
Ensure the storage area does not have access to drains or sewers.[8]
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]
-
The likely final disposal method for this type of chemical waste is incineration at a permitted facility.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[1]
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment and Cleanup:
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter should be used.[1] Moisten the material lightly with water to prevent dusting before sweeping.[8][9]
-
Place all contaminated material, including cleaning supplies (e.g., absorbent pads, contaminated gloves), into a labeled hazardous waste container.[1][10]
-
-
Decontaminate: Thoroughly clean the spill area with soap and water.[1] Collect all cleaning materials for disposal as hazardous waste.[9]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 1-Acetyl-1,2,4-triazole
This document provides crucial safety and logistical information for the handling, storage, and disposal of 1-Acetyl-1,2,4-triazole in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The information provided below is primarily based on the SDS for the parent compound, 1,2,4-triazole, and general safe laboratory practices for handling triazole derivatives. It is imperative to treat this compound with at least the same level of caution as 1,2,4-triazole.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles or Face Shield | Use chemical splash-resistant safety glasses or goggles with side protection.[1] A face shield may be necessary for splash hazards.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Wear suitable gloves tested according to standards such as EN 374.[4][5] Glove material should be selected based on chemical resistance and breakthrough time.[4][5] Double gloving may be appropriate. |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant coveralls should be worn.[6] For larger quantities or splash potential, a chemical-resistant suit may be necessary.[6] |
| Respiratory Protection | Respirator | If dust or aerosols are generated, use a particulate filter respirator.[7] In case of insufficient ventilation, a self-contained breathing apparatus (SCBA) may be required.[8] |
| Foot Protection | Closed-Toe Shoes | Leather or canvas shoes are not suitable.[1] Chemical-resistant boots or shoe covers should be used where spills may occur.[1][6] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.
| Aspect | Procedure |
| Handling | Work in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid generating dust or aerosols.[8] Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the work area.[7] Wash hands thoroughly after handling.[8] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Keep away from strong oxidizing agents and strong acids.[7][9] Store in an area without drain or sewer access.[7] |
Spill and Disposal Procedures
In the event of a spill or for routine disposal, follow these guidelines to mitigate environmental contamination and ensure safety.
| Procedure | Description |
| Spill Cleanup | Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a sealed container for disposal.[7][8] Moisten the material first to prevent dusting if appropriate.[7] Prevent the spill from entering drains or waterways.[8] |
| Waste Disposal | Dispose of waste in accordance with local, regional, and national regulations.[4][5] This material and its container must be disposed of as hazardous waste.[4][5] Do not empty into drains.[4][5] |
Experimental Protocol: Synthesis of this compound
The following is a plausible method for the synthesis of this compound based on general procedures for the acylation of triazoles.
Objective: To synthesize this compound from 1,2,4-triazole and acetyl chloride.
Materials:
-
1,2,4-triazole
-
Acetyl chloride
-
Sodium acetate trihydrate
-
Acetone
-
Brine solution (36% aqueous solution of sodium chloride)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Concentrated hydrochloric acid (HCl)
-
Stirring apparatus
-
Reaction flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation of the Reaction Mixture: Dissolve 1,2,4-triazole in water (or acetone if insoluble). In a separate flask, dissolve sodium acetate trihydrate in a brine solution.
-
Addition of Acetyl Chloride: Cool the triazole solution in an ice bath. Slowly add a solution of acetyl chloride in acetone drop-wise to the stirred reaction mixture at room temperature.
-
Reaction: Continue stirring the reaction mixture for one hour after the addition is complete.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to the reaction mixture until effervescence ceases to neutralize any excess acid.
-
Acidification: Acidify the solution with concentrated hydrochloric acid.
-
Work-up and Isolation: The product can then be isolated through standard aqueous workup procedures, which may include extraction with a suitable organic solvent, followed by drying and evaporation of the solvent.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.
Experimental Workflow Diagram
Caption: Synthesis Workflow for this compound.
No information regarding signaling pathways for this compound was found in the search results.
References
- 1. osha.oregon.gov [osha.oregon.gov]
- 2. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. columbuschemical.com [columbuschemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
